Product packaging for 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine(Cat. No.:CAS No. 1374652-56-8)

5-Ethynyl-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1380077
CAS No.: 1374652-56-8
M. Wt: 143.15 g/mol
InChI Key: WDMUELCRMSDBAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Ethynyl-1H-pyrazolo[4,3-b]pyridine is a useful research compound. Its molecular formula is C8H5N3 and its molecular weight is 143.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5N3 B1380077 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine CAS No. 1374652-56-8

Properties

IUPAC Name

5-ethynyl-1H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c1-2-6-3-4-7-8(10-6)5-9-11-7/h1,3-5H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMUELCRMSDBAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC2=C(C=C1)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201285035
Record name 1H-Pyrazolo[4,3-b]pyridine, 5-ethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201285035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374652-56-8
Record name 1H-Pyrazolo[4,3-b]pyridine, 5-ethynyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374652-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[4,3-b]pyridine, 5-ethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201285035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its structural resemblance to purine bases allows for interaction with a variety of biological targets. The introduction of an ethynyl group at the 5-position of this scaffold can provide a valuable handle for further chemical modifications through click chemistry or act as a key pharmacophore, enhancing binding affinity to target proteins. This guide provides a comprehensive overview of a robust and efficient synthetic pathway to 5-ethynyl-1H-pyrazolo[4,3-b]pyridine, detailing the construction of the core heterocyclic system and the subsequent introduction of the ethynyl functionality via Sonogashira coupling.

Retrosynthetic Analysis

A logical retrosynthetic approach to the target molecule, this compound, identifies a 5-halo-1H-pyrazolo[4,3-b]pyridine as a key intermediate. The ethynyl group can be readily installed via a palladium-catalyzed Sonogashira cross-coupling reaction. The 5-halo-1H-pyrazolo[4,3-b]pyridine core can, in turn, be constructed through the annulation of a pyrazole ring onto a suitably functionalized pyridine precursor.

Retrosynthesis Target This compound KeyIntermediate 5-Halo-1H-pyrazolo[4,3-b]pyridine Target->KeyIntermediate Sonogashira Coupling PyridinePrecursor Functionalized Pyridine KeyIntermediate->PyridinePrecursor Pyrazole Annulation

Caption: Retrosynthetic analysis of this compound.

Part 1: Synthesis of the 5-Halo-1H-pyrazolo[4,3-b]pyridine Core

An efficient method for the synthesis of the pyrazolo[4,3-b]pyridine core starts from readily available 2-chloro-3-nitropyridines. This approach involves a sequence of nucleophilic aromatic substitution (SNA) and a modified Japp–Klingemann reaction.[1]

Step 1.1: Synthesis of Pyridin-2-yl Keto Esters

The initial step involves the reaction of a 2-chloro-3-nitropyridine with a β-keto ester, such as ethyl acetoacetate, in the presence of a base like sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (THF).

Step1_1 reactant1 2-Chloro-3-nitropyridine product Ethyl 2-(3-nitro-pyridin-2-yl)-3-oxobutanoate reactant1->product reactant2 Ethyl acetoacetate reactant2->product reagents NaH, THF reagents->product

Caption: Synthesis of the key pyridin-2-yl keto ester intermediate.

Step 1.2: One-Pot Japp–Klingemann Reaction and Cyclization

The resulting pyridin-2-yl keto ester undergoes a one-pot reaction sequence involving a modified Japp–Klingemann reaction with an aryldiazonium salt, followed by cyclization to form the pyrazolo[4,3-b]pyridine ring system.[1] This one-pot procedure combines azo-coupling, deacylation, and pyrazole ring annulation, offering operational simplicity.

The reaction is typically carried out by treating the keto ester with an aryldiazonium tosylate in the presence of a base such as pyridine, followed by the addition of a secondary amine like pyrrolidine to facilitate the cyclization.

Step1_2 reactant1 Ethyl 2-(3-nitro-pyridin-2-yl)-3-oxobutanoate product Ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate reactant1->product reactant2 Aryldiazonium tosylate reactant2->product reagents Pyridine, Pyrrolidine reagents->product

Caption: One-pot synthesis of the pyrazolo[4,3-b]pyridine core.

Subsequent reduction of the nitro group and diazotization followed by treatment with a halogen source (e.g., CuX2/HX) can yield the desired 5-halo-1H-pyrazolo[4,3-b]pyridine. Alternatively, direct synthesis of halogenated pyrazolopyridines can be achieved by using appropriately substituted pyridine precursors.

Part 2: Introduction of the Ethynyl Group via Sonogashira Coupling

The Sonogashira reaction is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2] It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.

Mechanism of the Sonogashira Coupling

The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-X)L2 Pd0->OxAdd Ar-X Transmetalation Transmetalation OxAdd->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Ar-C≡C-R CuX Cu(I)X CuAcetylide Cu(I)-C≡C-R CuX->CuAcetylide H-C≡C-R, Base CuAcetylide->Transmetalation CuAcetylide->CuX Transmetalation to Pd

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the 5-halo-1H-pyrazolo[4,3-b]pyridine to form a Pd(II) intermediate.

  • Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide.

  • Transmetalation: The acetylide group is transferred from the copper to the palladium center.

  • Reductive Elimination: The final product, this compound, is formed, and the Pd(0) catalyst is regenerated.

Experimental Protocol: Sonogashira Coupling of 5-Bromo-1H-pyrazolo[4,3-b]pyridine

A common strategy to introduce a terminal alkyne is to use a protected alkyne, such as ethynyltrimethylsilane (TMS-acetylene), followed by deprotection of the trimethylsilyl group. This approach often leads to cleaner reactions and higher yields.

Table 1: Reaction Parameters for Sonogashira Coupling

ParameterRecommended Conditions
Substrate 5-Bromo-1H-pyrazolo[4,3-b]pyridine
Alkyne Ethynyltrimethylsilane (1.2 - 1.5 eq.)
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%)
Copper Co-catalyst CuI (5-10 mol%)
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 eq.)
Solvent Anhydrous and degassed THF or DMF
Temperature Room temperature to 80 °C
Atmosphere Inert (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 5-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 eq.), the palladium catalyst, and the copper(I) iodide.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent and the amine base.

  • Alkyne Addition: Add ethynyltrimethylsilane to the reaction mixture.

  • Reaction: Stir the reaction mixture at the appropriate temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude 5-(trimethylsilylethynyl)-1H-pyrazolo[4,3-b]pyridine by flash column chromatography.

Deprotection of the Trimethylsilyl Group

The trimethylsilyl group can be readily removed under mild conditions to yield the terminal alkyne.

Table 2: Conditions for TMS Deprotection

ReagentSolventTemperature
K₂CO₃MethanolRoom Temperature
TBAF (Tetrabutylammonium fluoride)THFRoom Temperature
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Acetonitrile/Water60 °C[3]

Step-by-Step Methodology (using K₂CO₃):

  • Dissolve the purified 5-(trimethylsilylethynyl)-1H-pyrazolo[4,3-b]pyridine in methanol.

  • Add potassium carbonate (K₂CO₃) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to afford the final product, this compound.

One-Pot Sonogashira Coupling and Deprotection

For increased efficiency, the Sonogashira coupling and the TMS deprotection can sometimes be performed in a one-pot procedure.[4][5][6][7] After the initial coupling reaction is complete, the deprotection reagent can be added directly to the reaction mixture. This approach minimizes handling and purification steps, leading to a more streamlined synthesis.

Conclusion

The synthetic pathway outlined in this guide provides a reliable and efficient route to this compound. The construction of the pyrazolo[4,3-b]pyridine core via a one-pot Japp–Klingemann reaction and subsequent cyclization, followed by a robust Sonogashira coupling, offers a versatile strategy for accessing this important scaffold. The use of a protected alkyne followed by deprotection ensures a high-yielding and clean conversion to the desired terminal alkyne. This methodology is well-suited for researchers in medicinal chemistry and drug discovery for the synthesis and further derivatization of novel pyrazolo[4,3-b]pyridine-based compounds.

References

An In-Depth Technical Guide to 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine: Physicochemical Properties and Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Kinase Inhibition

5-Ethynyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic organic compound that has garnered significant interest within the medicinal chemistry and drug discovery landscape. Its rigid, planar structure, featuring both a pyrazole and a pyridine ring, serves as a versatile scaffold for the design of potent and selective kinase inhibitors. The ethynyl group at the 5-position provides a key reactive handle for further chemical modification, enabling the exploration of structure-activity relationships and the development of targeted therapeutics. This guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines experimental protocols for their determination, and delves into its applications in drug development, particularly in the context of cancer and neurological disorders.

Molecular and Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is paramount in the early stages of drug development, as these characteristics profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.

Core Molecular Attributes
PropertyValueSource
Molecular Formula C₈H₅N₃--INVALID-LINK--[1]
Molecular Weight 143.15 g/mol --INVALID-LINK--[1]
CAS Number 1374652-56-8--INVALID-LINK--[1]
Purity ≥95%--INVALID-LINK--[1]
Experimental and Predicted Physicochemical Data

While specific experimental data for this compound is not widely available in the public domain, the following table includes available information and highlights the need for experimental determination.

PropertyExperimental ValuePredicted ValueNotes and Experimental Protocol
Melting Point Not AvailableNot AvailableThe melting point is a critical indicator of purity. A sharp melting point range (typically <2 °C) is indicative of a pure compound. Experimental determination is crucial.
Solubility Not AvailableNot AvailableSolubility in aqueous and organic solvents is a key parameter for biological assays and formulation. Experimental determination in various solvents (e.g., water, DMSO, ethanol) is recommended.
pKa Not AvailableNot AvailableThe pKa value(s) will influence the compound's ionization state at physiological pH, affecting its solubility, permeability, and target engagement. Potentiometric titration or computational prediction can be employed.

Experimental Protocols for Physicochemical Characterization

Given the limited publicly available data, this section provides standardized, step-by-step methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point can be accurately determined using a capillary melting point apparatus.

Protocol:

  • Finely powder a small amount of the crystalline sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is T1-T2.

MeltingPointWorkflow A Finely Powder Sample B Pack Capillary Tube A->B C Place in Apparatus B->C D Rapid Heating C->D E Slow Heating (1-2°C/min) D->E F Record T1 (First Liquid) E->F G Record T2 (All Liquid) F->G H Determine Range (T1-T2) G->H

Caption: Workflow for Melting Point Determination.

Solubility Assessment

A standard shake-flask method can be used to determine the equilibrium solubility in various solvents.

Protocol:

  • Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS), DMSO, ethanol) in a sealed vial.

  • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

SolubilityWorkflow A Add Excess Compound to Solvent B Agitate at Constant Temperature (24-48h) A->B C Centrifuge to Pellet Solid B->C D Withdraw Supernatant C->D E Analyze Concentration (e.g., HPLC) D->E

Caption: Workflow for Shake-Flask Solubility Determination.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the molecular structure.

Expected ¹H NMR Features:

  • Signals in the aromatic region corresponding to the protons on the pyrazolopyridine ring system.

  • A characteristic singlet for the ethynyl proton.

  • A broad singlet for the N-H proton of the pyrazole ring, the chemical shift of which will be solvent-dependent.

Expected ¹³C NMR Features:

  • Signals for the eight distinct carbon atoms in the molecule.

  • Two signals in the alkyne region for the ethynyl carbons.

  • Signals in the aromatic region for the carbons of the fused ring system.

NMR Sample Preparation Protocol:

  • Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Cap the NMR tube and ensure the solution is free of any particulate matter.

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups.

Expected IR Absorption Bands:

  • A sharp, weak absorption around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne.

  • A weak to medium absorption around 2100-2260 cm⁻¹ for the C≡C triple bond stretch.

  • A broad absorption in the region of 3100-3500 cm⁻¹ for the N-H stretch of the pyrazole ring.

  • Absorptions in the 1500-1600 cm⁻¹ region corresponding to C=C and C=N stretching vibrations of the aromatic rings.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis. The fused aromatic system is expected to show characteristic absorption maxima in the UV region. The exact wavelengths of maximum absorbance (λmax) should be determined experimentally in a suitable solvent, such as ethanol or methanol.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The pyrazolo[4,3-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors.[2] Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Targeting Key Oncogenic Kinases

Commercial suppliers note that this compound is a key intermediate in the synthesis of inhibitors targeting cancer-related proteins such as Poly (ADP-ribose) polymerase (PARP) and Anaplastic Lymphoma Kinase (ALK).[1]

  • PARP Inhibition: PARP inhibitors have emerged as a successful class of targeted therapies, particularly for cancers with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations.[3][4] By inhibiting PARP, single-strand DNA breaks accumulate, leading to double-strand breaks that are lethal to these cancer cells.

  • ALK Inhibition: Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, acts as a potent oncogenic driver in several cancers, including non-small cell lung cancer and neuroblastoma.[2][5] ALK inhibitors have shown significant clinical efficacy in patients with ALK-positive tumors.[5][6] The pyrazolopyridine scaffold has been successfully utilized in the design of potent ALK inhibitors.[2]

KinaseInhibition cluster_0 Normal Kinase Activity Compound This compound Kinase Kinase (e.g., ALK, PARP) Compound->Kinase Inhibits ATP Binding Kinase->Inhibition ATP ATP ATP->Inhibition Substrate Substrate Protein Substrate->Inhibition PhosphoSubstrate Phosphorylated Substrate CellSignaling Aberrant Cell Signaling PhosphoSubstrate->CellSignaling Cancer Cancer Proliferation CellSignaling->Cancer Inhibition->PhosphoSubstrate Phosphorylation

Caption: Mechanism of Kinase Inhibition.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is available from suppliers such as Matrix Scientific.[7] As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion and Future Directions

This compound is a valuable building block in the synthesis of targeted therapeutics, particularly kinase inhibitors. While there is a need for more comprehensive public data on its specific physicochemical properties, the established importance of the pyrazolopyridine scaffold in drug discovery underscores the utility of this compound. Future research efforts should focus on the full experimental characterization of this molecule and the continued exploration of its potential in developing novel inhibitors for a range of therapeutic targets. The ethynyl group, in particular, offers a gateway for the application of click chemistry, enabling its use in the development of chemical probes and targeted drug delivery systems.

References

An In-Depth Technical Guide to 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine: A Key Building Block in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethynyl-1H-pyrazolo[4,3-b]pyridine, a heterocyclic aromatic compound, has emerged as a pivotal building block in medicinal chemistry and drug discovery. Its rigid, planar structure, coupled with the reactive ethynyl group, provides a versatile scaffold for the synthesis of potent and selective kinase inhibitors. This guide offers a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of targeted cancer therapies.

The pyrazolo[4,3-b]pyridine core is a bioisostere of purine, allowing it to mimic the natural ligands of ATP-binding sites in kinases. The ethynyl substituent at the C5 position serves as a crucial handle for introducing further molecular complexity, often through powerful carbon-carbon bond-forming reactions like the Sonogashira coupling or click chemistry. This strategic functionalization has been instrumental in the design of inhibitors targeting key oncogenic kinases.

Physicochemical Properties and Structure

PropertyValueSource
CAS Number 1374652-56-8[1][2]
Molecular Formula C₈H₅N₃[1][2]
Molecular Weight 143.15 g/mol [1][2]
Appearance Off-white to light yellow solid (Predicted)
Storage Room temperature, protected from light and moisture[1]

Structure:

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound typically involves the introduction of the ethynyl group onto a pre-functionalized pyrazolo[4,3-b]pyridine core. The Sonogashira coupling reaction is the most common and efficient method for this transformation.

General Synthetic Workflow

workflow Start 5-Halo-1H-pyrazolo[4,3-b]pyridine Reaction Sonogashira Coupling (Pd catalyst, Cu(I) cocatalyst, base) Start->Reaction Reagent Terminal Alkyne (e.g., TMS-acetylene) Reagent->Reaction Intermediate 5-(Trimethylsilylethynyl)-1H-pyrazolo[4,3-b]pyridine Reaction->Intermediate Deprotection Deprotection (e.g., K2CO3, TBAF) Intermediate->Deprotection Product This compound Deprotection->Product

Caption: General workflow for the synthesis of this compound.

Exemplary Experimental Protocol (Hypothetical)

Step 1: Sonogashira Coupling of 5-Bromo-1H-pyrazolo[4,3-b]pyridine with (Trimethylsilyl)acetylene

  • To a solution of 5-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 eq) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and triethylamine (Et₃N) (e.g., 2:1 v/v), add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq) and copper(I) iodide (CuI) (0.1 eq).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add (trimethylsilyl)acetylene (1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-((trimethylsilyl)ethynyl)-1H-pyrazolo[4,3-b]pyridine.

Step 2: Deprotection of the Silyl Group

  • Dissolve the 5-((trimethylsilyl)ethynyl)-1H-pyrazolo[4,3-b]pyridine (1.0 eq) in a solvent such as methanol or THF.

  • Add a base like potassium carbonate (K₂CO₃) (2.0 eq) or a fluoride source such as tetrabutylammonium fluoride (TBAF) (1.1 eq).

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Spectroscopic Characterization (Predicted)

While experimental data is scarce, the expected NMR and mass spectrometry features can be predicted based on the structure.

  • ¹H NMR: Resonances for the pyridine and pyrazole protons would be expected in the aromatic region (δ 7.0-9.0 ppm). A characteristic singlet for the acetylenic proton should appear in the range of δ 3.0-4.0 ppm.

  • ¹³C NMR: Signals for the aromatic carbons would be observed between δ 110-160 ppm. The two sp-hybridized carbons of the ethynyl group would appear around δ 80-90 ppm.

  • Mass Spectrometry (HRMS): The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₈H₅N₃.

Applications in Drug Discovery

The primary utility of this compound lies in its role as a key intermediate for the synthesis of kinase inhibitors, particularly those targeting Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is implicated in a variety of cancers, making it an attractive therapeutic target.[3][4][5]

Role in FGFR Inhibitor Synthesis

The pyrazolo[4,3-b]pyridine scaffold serves as an effective hinge-binding motif, while the ethynyl group provides a vector for introducing substituents that can occupy the solvent-exposed region of the ATP-binding pocket. This allows for the optimization of potency and selectivity.

cluster_0 Kinase Inhibitor Synthesis Start 5-Ethynyl-1H- pyrazolo[4,3-b]pyridine Reaction Coupling Reaction (e.g., Sonogashira, Click Chemistry) Start->Reaction Product Potent Kinase Inhibitor (e.g., FGFR Inhibitor) Reaction->Product Substrate Aryl/Heteroaryl Halide or Azide Substrate->Reaction

Caption: Role of this compound in kinase inhibitor synthesis.

Example of a Kinase Inhibitor Class Derived from the Pyrazolopyridine Scaffold

Several potent kinase inhibitors have been developed using the broader pyrazolo[3,4-b]pyridine scaffold, which is structurally related to the [4,3-b] isomer. For instance, a series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent and selective FGFR kinase inhibitors.[4] In one study, compound 7n from this class demonstrated significant antitumor activity in a xenograft model.[4] While this example does not directly use the 5-ethynyl derivative, it highlights the therapeutic potential of the pyrazolopyridine core.

CompoundTarget KinaseIC₅₀ (nM)Reference
Compound 7n FGFR11.2[4]
FGFR22.5[4]
FGFR31.8[4]

Conclusion

This compound is a high-value chemical entity for drug discovery, offering a robust and versatile platform for the design of targeted kinase inhibitors. Its synthesis, primarily through the Sonogashira coupling, allows for the strategic introduction of an ethynyl group that is amenable to a wide range of subsequent chemical modifications. The demonstrated success of the pyrazolopyridine scaffold in generating potent and selective kinase inhibitors underscores the importance of this building block for the development of next-generation cancer therapeutics. Further exploration of its reactivity and application in the synthesis of novel bioactive molecules is a promising avenue for future research.

References

The Pyrazolo[4,3-b]pyridine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space. Within this landscape, heterocyclic compounds have consistently emerged as foundational scaffolds for the development of potent and selective drugs. Among these, the pyrazolo[4,3-b]pyridine core, a fused bicyclic heteroaromatic system, has garnered significant attention for its remarkable and diverse biological activities. This guide provides a comprehensive technical overview of the pyrazolo[4,3-b]pyridine scaffold, delving into its synthesis, multifaceted biological applications, and the underlying structure-activity relationships that govern its therapeutic potential.

The Architectural Advantage: Understanding the Pyrazolo[4,3-b]pyridine Core

The pyrazolo[4,3-b]pyridine scaffold is an isomeric form of pyrazolopyridine, characterized by the fusion of a pyrazole ring and a pyridine ring.[1] This unique arrangement of nitrogen atoms within the bicyclic structure imparts specific electronic and steric properties that are conducive to forming key interactions with biological targets. The pyrazole moiety can act as both a hydrogen bond donor and acceptor, while the pyridine ring offers a site for various substitutions to modulate physicochemical properties and target engagement. This inherent versatility has established the pyrazolo[4,3-b]pyridine core as a "privileged scaffold" in medicinal chemistry.

Synthetic Strategies: Building the Core

The construction of the pyrazolo[4,3-b]pyridine ring system can be achieved through several synthetic routes. A common and efficient method involves the reaction of 2-chloro-3-nitropyridines with various reagents in a sequence of reactions.

Experimental Protocol: Synthesis of Pyrazolo[4,3-b]pyridines via SNAr and Modified Japp–Klingemann Reaction[2][3]

This protocol outlines a general procedure for the synthesis of pyrazolo[4,3-b]pyridine derivatives.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • To a solution of a substituted 2-chloro-3-nitropyridine in a suitable solvent (e.g., ethanol, DMF), add a nucleophile (e.g., an amine or a compound with an active methylene group).

  • The reaction is typically carried out in the presence of a base (e.g., triethylamine, potassium carbonate) to facilitate the displacement of the chloride.

  • The reaction mixture is stirred at room temperature or heated to reflux for a specified period until completion, monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is isolated by extraction and purified by column chromatography.

Step 2: Modified Japp–Klingemann Reaction

  • The product from Step 1 is then subjected to a modified Japp–Klingemann reaction. This involves reacting the intermediate with a diazonium salt.

  • The reaction conditions are optimized based on the specific substrates used.

  • This step leads to the formation of a hydrazone, which then undergoes cyclization to form the pyrazole ring, yielding the final pyrazolo[4,3-b]pyridine core.[2][3]

Step 3: One-Pot Procedure

  • In some instances, the azo-coupling, deacylation, and pyrazole ring annulation steps can be combined in a one-pot manner, simplifying the synthetic process.[2][3]

G cluster_synthesis Synthetic Workflow for Pyrazolo[4,3-b]pyridines Start 2-Chloro-3-nitropyridine SNAr Nucleophilic Aromatic Substitution (SNAr Reaction) Start->SNAr + Nucleophile + Base Intermediate Substituted Pyridine Intermediate SNAr->Intermediate Japp_Klingemann Modified Japp-Klingemann Reaction Intermediate->Japp_Klingemann + Diazonium Salt Product Pyrazolo[4,3-b]pyridine Core Japp_Klingemann->Product

Caption: Synthetic workflow for pyrazolo[4,3-b]pyridines.

A Spectrum of Biological Activities: Therapeutic Applications

The pyrazolo[4,3-b]pyridine core has demonstrated a broad range of biological activities, making it a highly sought-after scaffold in drug discovery programs targeting various diseases.

Anticancer Activity

A significant body of research has focused on the development of pyrazolo[4,3-b]pyridine derivatives as potent anticancer agents.[4] These compounds exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Many pyrazolo[4,3-b]pyridine derivatives function as kinase inhibitors.[5] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrazolo[4,3-b]pyridine scaffold is particularly adept at fitting into the ATP-binding pocket of various kinases, thereby blocking their activity.

Notable Kinase Targets:

  • c-Met Inhibitors: 1-Sulfonyl-pyrazolo[4,3-b]pyridines have been designed as selective inhibitors of the c-Met receptor tyrosine kinase, which is often overexpressed in various tumors.[6] Molecular docking studies have revealed that these compounds form key hydrogen bonding interactions with residues such as Met1160 and Tyr1230 in the c-Met active site.[6]

  • Tropomyosin Receptor Kinase (TRK) Inhibitors: Pyrazolo[3,4-b]pyridine derivatives have been synthesized as potent inhibitors of TRK, a family of receptor tyrosine kinases whose fusion with other genes can drive the growth of various cancers.[7][8]

  • CDK2 and PIM1 Dual Inhibitors: Certain pyrazolo[3,4-b]pyridine derivatives have been shown to act as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and proviral integration site for Moloney murine leukemia virus 1 (PIM1) kinase, both of which are important targets in cancer therapy.[9]

  • TANK-Binding Kinase 1 (TBK1) Inhibitors: A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TBK1, a kinase involved in innate immunity and oncogenesis.[10]

Structure-Activity Relationship (SAR) Insights:

The anticancer activity of pyrazolo[4,3-b]pyridine derivatives is highly dependent on the nature and position of substituents on the core structure. For instance, substitution at the N1 position of the pyrazole ring and various positions on the pyridine ring can significantly influence potency and selectivity towards different kinases.[11]

G cluster_pathway Kinase Inhibition by Pyrazolo[4,3-b]pyridines GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., c-Met, TRK) GrowthFactor->Receptor Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Signaling Proliferation Cell Proliferation, Survival, Angiogenesis Signaling->Proliferation Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor Inhibitor->Receptor

Caption: Inhibition of receptor tyrosine kinase signaling.

Beyond kinase inhibition, pyrazolo[4,3-b]pyridine derivatives have been reported to exhibit anticancer activity through other mechanisms, such as:

  • Inhibition of PD-1/PD-L1 Interaction: A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been designed as small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction, a key immune checkpoint pathway.[12]

  • Topoisomerase IIα Inhibition: Some pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of topoisomerase IIα, an enzyme essential for DNA replication and repair.[13]

Antimicrobial and Antiviral Activities

The pyrazolo[4,3-b]pyridine scaffold has also shown promise in the development of antimicrobial and antiviral agents.

Several studies have reported the synthesis and evaluation of pyrazolo[3,4-b]pyridine derivatives for their antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[14][15][16] The mechanism of action is often not fully elucidated but is thought to involve the inhibition of essential bacterial enzymes. For instance, certain derivatives have shown significant inhibitory activity against vancomycin-resistant Enterococcus (VRE) and extended-spectrum β-lactamase-producing Escherichia coli (ESBLEC).[15]

Some pyrazolo[3,4-b]pyridine derivatives have also demonstrated notable antifungal activity.[14] For example, one compound was found to be nearly as active as the standard antifungal drug Amphotericin B against the fungal strain Fusarium oxysporum.[14]

The pyrazolo[4,3-b]pyridine core has been explored for its potential in developing antiviral therapies.[17][18] While broad-spectrum antiviral activity has been investigated for some derivatives, specific and potent activity against certain viruses remains an area of active research.[19]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

A standard method to evaluate the antimicrobial activity of new compounds is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Step 1: Preparation of Bacterial/Fungal Inoculum

  • Grow the microbial strain overnight in an appropriate broth medium.

  • Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL for bacteria.

Step 2: Preparation of Compound Dilutions

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate growth medium.

Step 3: Inoculation and Incubation

  • Inoculate each well with the prepared microbial suspension.

  • Include positive (microbe only) and negative (medium only) controls.

  • Incubate the plates at the optimal temperature for the specific microorganism for 18-24 hours.

Step 4: Determination of MIC

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Future Perspectives and Conclusion

The pyrazolo[4,3-b]pyridine core continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and ability to interact with a wide range of biological targets make it an attractive scaffold for medicinal chemists. Future research will likely focus on:

  • Scaffold Diversification: Exploring novel substitution patterns and fusion with other heterocyclic rings to enhance potency, selectivity, and pharmacokinetic properties.

  • Target Identification: Utilizing chemoproteomics and other advanced techniques to identify novel biological targets for pyrazolo[4,3-b]pyridine derivatives.

  • Mechanism of Action Studies: Conducting in-depth studies to elucidate the precise mechanisms by which these compounds exert their biological effects.

  • Clinical Translation: Advancing the most promising candidates through preclinical and clinical development to bring new therapies to patients.

References

An In-depth Technical Guide to Pyrazolopyridine Kinase Inhibitors: From Scaffold to Clinical Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazolopyridines have emerged as a privileged heterocyclic core in the field of drug discovery, particularly in the development of small-molecule kinase inhibitors.[1] Their structural resemblance to the adenine base of ATP allows them to function as effective ATP-competitive inhibitors, binding to the highly conserved hinge region of the kinase ATP pocket.[1][2] This unique characteristic has been leveraged to design potent and selective inhibitors for a multitude of kinase targets implicated in diseases ranging from cancer to autoimmune disorders. Several pyrazolopyridine-based drugs, including selpercatinib, glumetinib, and olverembatinib, have received regulatory approval or are in late-stage clinical development, underscoring the therapeutic significance of this scaffold.[1][3] This guide provides a comprehensive technical overview of pyrazolopyridine kinase inhibitors, covering their fundamental mechanism of action, key synthetic strategies, structure-activity relationships (SAR) for major kinase families, and detailed experimental protocols for their evaluation.

The Pyrazolopyridine Scaffold: A Privileged Core for Kinase Inhibition

Kinases as Premier Drug Targets

The human kinome comprises over 500 protein kinases, enzymes that catalyze the phosphorylation of substrate proteins.[1] This process is a fundamental regulatory mechanism in virtually all cellular signaling pathways.[1] Aberrant kinase activity, driven by mutations, overexpression, or pathway dysregulation, is a well-established hallmark of numerous diseases, most notably cancer.[1][4] This central role in pathology makes kinases highly attractive targets for therapeutic intervention.[1][5]

The ATP-Binding Site and the Hinge Region

From a drug design perspective, kinases are highly druggable due to a well-defined pocket that binds ATP, the phosphate donor for the phosphorylation reaction.[1] A critical feature of this pocket is the "hinge region," a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. The adenine ring of ATP forms crucial hydrogen bonds with the backbone of this hinge region, anchoring it in place for catalysis.[1]

Pyrazolopyridine as an Adenine Bioisostere

The success of the pyrazolopyridine scaffold lies in its function as a bioisostere of adenine.[6] The arrangement of nitrogen atoms within its fused bicyclic structure mimics the hydrogen bond donor and acceptor pattern of adenine, allowing it to form similar high-affinity interactions with the kinase hinge region.[2][6] This inherent binding capability makes it an ideal starting point, or "privileged scaffold," for developing potent kinase inhibitors.[1][7] Well-established synthetic methodologies allow for the derivatization of the pyrazolopyridine core at various positions, enabling medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties by targeting other regions of the ATP pocket.[1]

General Synthetic Strategies

The versatility of the pyrazolopyridine scaffold is matched by the variety of available synthetic routes. A common and effective method involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound. This approach allows for the construction of the core pyridine ring onto a pre-formed pyrazole.

G cluster_0 Starting Materials A 5-Aminopyrazole Derivative C Condensation Reaction (e.g., Friedländer Annulation) A->C B 1,3-Dicarbonyl Compound B->C D Intermediate (e.g., Dihydropyridine) C->D E Oxidation D->E F Target Pyrazolopyridine Scaffold E->F

Caption: General workflow for pyrazolopyridine synthesis.

Representative Synthetic Protocol: Synthesis of a 1H-Pyrazolo[3,4-b]pyridine

This protocol outlines a common method starting from a 5-aminopyrazole and a 1,3-dicarbonyl compound.[8]

  • Reaction Setup: To a solution of a 5-aminopyrazole (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol, add a 1,3-dicarbonyl compound (1.1 eq).

  • Condensation: Heat the reaction mixture to reflux (typically 80-120 °C) for 4-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Oxidation (if necessary): In some cases, the initial cyclization yields a dihydropyridine intermediate.[8] This intermediate is often oxidized to the final aromatic pyrazolopyridine by air, especially when refluxing in ethanol.[8]

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure pyrazolopyridine derivative.

Mechanism of Action: Competitive ATP Inhibition

Pyrazolopyridine inhibitors function primarily by competing with endogenous ATP for binding to the kinase active site.[9][10] The core scaffold anchors the molecule by forming one or more hydrogen bonds with the kinase hinge region, while substituents at other positions engage with different sub-pockets of the ATP-binding site, conferring potency and selectivity.

G cluster_0 Kinase Domain ATP_Pocket ATP Binding Pocket Hinge Hinge Region Inhibitor Pyrazolopyridine Inhibitor Inhibitor->Hinge Binds & Blocks ATP ATP ATP->Hinge Binding Prevented

Caption: ATP-competitive inhibition by a pyrazolopyridine.

Key Classes of Pyrazolopyridine Kinase Inhibitors & Therapeutic Applications

Targeting the Src Family Kinases (SFKs)

4.1.1. C-terminal Src Kinase (CSK) Inhibitors for Immuno-Oncology C-terminal Src Kinase (CSK) is a non-receptor tyrosine kinase that acts as a crucial negative regulator of T-cell activation.[1][11] It phosphorylates an inhibitory tyrosine residue on Src family kinases like LCK, forcing them into an inactive conformation.[11] Inhibition of CSK prevents this negative regulation, thereby augmenting T-cell activation in response to antigens, which is a promising strategy in immuno-oncology.[1][11] The development of pyrazolo[1,5-a]pyridine inhibitors has shown significant improvements in potency over earlier scaffolds.[1][11]

4.1.2. Direct Src Inhibitors in Oncology Direct inhibition of Src kinase, which is often overexpressed or hyperactivated in various cancers, is another important therapeutic strategy.[12][13] A significant challenge in this area is achieving selectivity, particularly against the structurally similar ABL kinase, as off-target inhibition can lead to toxicity.[14] Medicinal chemistry efforts have led to the discovery of pyrazolopyrimidine-based inhibitors like eCF506, which exhibits subnanomolar potency for SRC and a remarkable 1000-fold selectivity over ABL.[12][14]

Compound ClassTarget KinaseIC50Cellular PotencyReference
Pyrazolo[1,5-a]pyridineCSKPotent (nM range)Increased ZAP-70 phosphorylation[11]
Pyrazolopyrimidine (eCF506)SRC< 0.5 nMHalts cell migration (nM)[14]
Pyrazolopyrimidine (eCF506)ABL~500 nM-[14]
Targeting the Janus Kinases (JAKs)

4.2.1. The JAK-STAT Pathway in Inflammation and Autoimmune Disease The Janus kinases (JAK1, JAK2, JAK3, and TYK2) are a family of tyrosine kinases that transduce signals from cytokine receptors.[9] This signaling occurs via the JAK-STAT pathway, which is central to immune cell development, activation, and inflammation.[15] Dysregulation of this pathway is a key driver of autoimmune diseases like rheumatoid arthritis.[15][16]

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates (p) Inhibitor Pyrazolopyridine JAK Inhibitor Inhibitor->JAK INHIBITS pSTAT p-STAT (Dimer) Nucleus Nucleus pSTAT->Nucleus translocates to Transcription Gene Transcription (Inflammation) Nucleus->Transcription initiates

Caption: The JAK-STAT signaling pathway and point of inhibition.

4.2.2. The Challenge of Selectivity While pan-JAK inhibitors are effective, they can have side effects related to the inhibition of different JAK isoforms. For instance, inhibition of JAK2 is associated with hematological effects like anemia and thrombocytopenia.[17] Therefore, a major goal in modern drug development is to create inhibitors that are selective for JAK1, as this is expected to provide the desired anti-inflammatory efficacy while minimizing JAK2-related side effects.[17]

4.2.3. SAR for Achieving JAK1 Selectivity Fragment-based screening and subsequent optimization have identified pyrazolopyridone cores as excellent starting points for developing JAK1-selective inhibitors.[18] Structure-activity relationship studies have shown that introducing specific substituents into the P-loop-targeting region and optimizing lipophilic interactions in the ribose pocket are key strategies to enhance both potency and selectivity for JAK1 over other JAK family members.[17][18]

Compound TypeTargetIC50 (JAK1)Selectivity (vs. JAK2)Reference
PyrazolopyridoneJAK1Low nMHigh (>20-fold)[18]
PyrrolopyrimidineJAK1Low nM10- to 20-fold[17]
Tofacitinib (Pan-JAK)JAK1/2/3Low nMLow[16]
Targeting p38 MAPK for Anti-Inflammatory Applications

4.3.1. The p38 MAPK Pathway The p38 mitogen-activated protein kinase (MAPK) is a serine/threonine kinase that plays a critical role in cellular responses to inflammatory stimuli.[19] It regulates the biosynthesis of pro-inflammatory cytokines such as TNF-α and IL-1β. As such, inhibitors of p38 MAPK have been pursued as treatments for chronic inflammatory diseases.

4.3.2. Development and SAR of Pyrazolopyridine p38 Inhibitors Pyrazolopyridine derivatives have been developed as potent p38α MAPK inhibitors.[20] Docking studies reveal a binding mode comparable to other known p38 inhibitors, where the core interacts with the hinge region.[20] SAR studies on a series of N-pyrazole, N'-aryl ureas demonstrated that these inhibitors bind to and stabilize an inactive "DFG-out" conformation of the kinase, which is incompatible with ATP binding.[21] Modifications that enhance interactions with this allosteric pocket, in addition to the hinge binding, have led to clinical candidates.

Compound SeriesTargetIC50Reference
Pyrazolo[3,4-b]pyridinesp38α MAPK0.13 - 0.64 µM[20]
Pyrazole Urea-Basedp38 MAP KinaseLow nM[21]

Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay (HTRF)

This protocol provides a framework for determining the IC50 value of a pyrazolopyridine inhibitor against a target kinase using Homogeneous Time-Resolved Fluorescence (HTRF).

  • Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A europium-labeled anti-phospho-specific antibody binds the phosphorylated peptide, and Streptavidin-XL665 binds the biotin tag. When both are bound, they are brought into close proximity, allowing for a FRET signal to be generated upon excitation. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.

  • Methodology:

    • Compound Preparation: Prepare a serial dilution of the pyrazolopyridine inhibitor in DMSO, typically starting from 10 mM. Further dilute in the assay buffer to achieve the desired final concentrations.

    • Reaction Mixture: In a 384-well low-volume plate, add the following in order:

      • Pyrazolopyridine inhibitor or DMSO (vehicle control).

      • Recombinant kinase enzyme at a predetermined concentration (e.g., 1-5 nM).

      • A mixture of the biotinylated substrate peptide and ATP at or near its Km concentration.

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the enzymatic reaction to proceed.

    • Detection: Stop the reaction by adding a detection mixture containing EDTA, the europium-labeled antibody, and Streptavidin-XL665.

    • Final Incubation: Incubate for 60 minutes at room temperature to allow the detection reagents to bind.

    • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm. Calculate the emission ratio and plot it against the inhibitor concentration.

    • Analysis: Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cellular Target Engagement via Western Blot

This protocol assesses whether the inhibitor can engage and block the kinase activity within a cellular context by measuring the phosphorylation of a downstream substrate.

  • Principle: Cells are treated with a stimulant (e.g., a cytokine for the JAK-STAT pathway) to activate the target kinase. In the presence of an effective inhibitor, the phosphorylation of the kinase's direct downstream substrate (e.g., STAT3 for JAK1) will be reduced. This change is quantified by Western Blot using a phospho-specific antibody.

  • Methodology:

    • Cell Culture: Plate cells (e.g., HepG2 for p38 MAPK studies or specific immune cells for JAK studies) and grow to 70-80% confluency.

    • Serum Starvation: To reduce basal signaling, serum-starve the cells for 4-24 hours prior to the experiment.

    • Inhibitor Pre-treatment: Treat cells with various concentrations of the pyrazolopyridine inhibitor (or DMSO vehicle) for 1-2 hours.

    • Stimulation: Add a specific agonist (e.g., IL-6 to activate JAK/STAT, or LPS to activate p38 MAPK) and incubate for a short period (e.g., 15-30 minutes).

    • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer the proteins to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% BSA or non-fat milk in TBST.

      • Incubate with a primary antibody against the phosphorylated target (e.g., anti-phospho-STAT3).

      • Wash and incubate with an HRP-conjugated secondary antibody.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., total-STAT3) and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

    • Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition.

Conclusion and Future Outlook

The pyrazolopyridine scaffold has unequivocally proven its value in modern medicinal chemistry, serving as the foundation for a growing number of clinically successful kinase inhibitors. Its ability to effectively mimic ATP binding provides a robust starting point for developing highly potent drugs. The future of pyrazolopyridine inhibitor research will likely focus on several key areas: achieving even greater selectivity among closely related kinases to improve safety profiles, designing next-generation inhibitors that can overcome acquired resistance mutations, and applying the scaffold to novel and challenging kinase targets. As our understanding of kinase biology continues to expand, the versatility and proven track record of pyrazolopyridines ensure they will remain a cornerstone of targeted therapy development for years to come.

References

reactivity of the ethynyl group on pyrazolopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Ethynyl Group on the Pyrazolopyridine Core

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolopyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant therapeutic potential.[1][2] Its structural similarity to natural purines allows it to interact with a wide array of biological targets, making it a focal point in medicinal chemistry.[2] When functionalized with an ethynyl group, the pyrazolopyridine core is transformed into a highly versatile building block. The carbon-carbon triple bond of the ethynyl group serves as a reactive handle for a diverse range of chemical transformations, enabling the synthesis of complex molecular architectures and the exploration of novel chemical space. This guide provides a detailed exploration of the key reactivity profiles of the ethynyl group on the pyrazolopyridine scaffold, with a focus on its application in drug discovery and materials science. We will delve into the mechanisms and experimental considerations for palladium-catalyzed cross-coupling, cycloaddition, and addition reactions, offering field-proven insights for laboratory application.

Introduction: The Strategic Value of Ethynyl Pyrazolopyridines

Pyrazolopyridines are bicyclic heterocyclic compounds that fuse a pyrazole ring with a pyridine ring.[3] This fusion results in a scaffold that is a bioisostere of purine, leading to a wide spectrum of biological activities, including roles as kinase inhibitors, anticancer agents, and anxiolytic drugs.[2][4][5] The ability to modify the substitution pattern on the pyrazolopyridine core is crucial for fine-tuning its pharmacological properties.[3]

The introduction of an ethynyl (–C≡CH) group onto this scaffold is a key strategic decision in synthetic chemistry. The alkyne's unique geometry and electronic properties make it a powerful tool for molecular construction. It is not merely a passive linker but an active participant in a variety of powerful and reliable chemical reactions. This guide will focus on the principal transformations that leverage the reactivity of this group.

G Figure 1. General Structure of an Ethynyl-Pyrazolopyridine PzPy Pyrazolopyridine CoreCCH PzPy:c1->PzPy:c2 PzPy:c2->PzPy:c1 PzPy:e->PzPy:w G Figure 2. Simplified Catalytic Cycle of the Sonogashira Reaction Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Ar-X OxAdd Oxidative Addition PdII_ArC Ar-Pd(II)L₂-C≡CR PdII_ArX->PdII_ArC from Cu Cycle Transmetalation Transmetalation PdII_ArC->Pd0 Ar-C≡CR RedElim Reductive Elimination CuX Cu(I)X Cu_Acetylide Cu-C≡CR CuX->Cu_Acetylide Alkyne H-C≡CR Alkyne->Cu_Acetylide Cu_Acetylide->PdII_ArX Cu_Acetylide->CuX regenerates Base Base Base->Cu_Acetylide HX_Base H-Base⁺X⁻ G Figure 3. Mechanism of [3+2] Cycloaddition reactants    PzPy–C≡CH+R–N=N⁺=N⁻(Dipolarophile)(1,3-Dipole: Azide)   ts Transition State reactants->ts Concerted Cycloaddition product    Triazole Ring attached to Pyrazolopyridine   ts->product G Figure 4. Workflow for Nucleophilic Addition Start Start Setup Dissolve Ethynyl-PzPy and Nucleophile (Nu-H) in Solvent Start->Setup Base Add Base (if required) Setup->Base React Stir at appropriate temperature Base->React Monitor Monitor by TLC / LC-MS React->Monitor Monitor->React Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Complete Purify Column Chromatography Workup->Purify End Isolated Product (PzPy-CH=CH-Nu) Purify->End

References

An In-depth Technical Guide to the Solubility and Stability of 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethynyl-1H-pyrazolo[4,3-b]pyridine represents a promising scaffold in medicinal chemistry, belonging to the pyrazolopyridine class of compounds known for a wide range of biological activities.[1] As with any novel chemical entity destined for pharmaceutical development, a thorough understanding of its fundamental physicochemical properties is paramount. This guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of this compound. Moving beyond a simple data sheet, this document serves as a strategic manual, outlining predictive methods, detailed experimental protocols, and the underlying scientific rationale for each step. It is designed to empower researchers to generate robust and reliable data packages essential for advancing new drug candidates.

Physicochemical Characterization of the Core Moiety

A foundational step in the evaluation of any new chemical entity is the confirmation of its identity and the prediction of its basic physicochemical properties. These initial data points are crucial for designing subsequent, more complex experiments.

1.1. Molecular Identity

  • Chemical Name: this compound

  • Molecular Formula: C₈H₅N₃

  • Molecular Weight: 143.15 g/mol

  • CAS Number: 1374652-56-8

The structural identity and purity of the compound should be unequivocally confirmed using standard analytical techniques before commencing any solubility or stability studies. Mass spectrometry (MS) is used to confirm the molecular weight, while Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural elucidation.[2][3][4][5][6][7][8][9][10][11]

1.2. In Silico Prediction of Physicochemical Properties

In the absence of empirical data for a novel compound, computational tools provide valuable initial estimates of key properties.[12][13][14] These predictions guide solvent selection, inform the design of analytical methods, and help anticipate potential challenges. Various software packages are available for these predictions.[15][16]

PropertyPredicted ValueSignificance in Drug Development
logP (Octanol-Water Partition Coefficient) [Predicted Value]Indicates the lipophilicity of the compound, which influences its absorption, distribution, metabolism, and excretion (ADME) profile.
Aqueous Solubility (logS) [Predicted Value]A critical determinant of bioavailability and formulate-ability. Poor aqueous solubility can be a major hurdle in drug development.[17]
pKa [Predicted Value]Predicts the ionization state of the molecule at different pH values, which significantly impacts solubility and biological interactions.

Note: The table above is a template. Actual values would be generated using computational chemistry software.

Comprehensive Solubility Profiling

Solubility is a critical attribute that influences a compound's behavior in both in vitro assays and in vivo systems.[18][19] A multi-faceted approach, combining high-throughput kinetic assays with definitive thermodynamic measurements, is essential for a complete understanding.

2.1. Causality Behind Solubility Measurement Choices

  • Kinetic Solubility: This measurement reflects the solubility of a compound under non-equilibrium conditions, typically when a concentrated DMSO stock is diluted into an aqueous buffer. It is a high-throughput method ideal for early-stage discovery to quickly rank compounds.[20][21][22] However, it can overestimate the true solubility as it may not account for the energy barrier of breaking down the crystal lattice.

  • Thermodynamic Solubility: This is the "gold standard" measurement, representing the true equilibrium solubility of a compound when excess solid is allowed to equilibrate with a solvent over an extended period.[19][23][24][25] This data is crucial for pre-formulation and late-stage development.

2.2. Experimental Workflow for Solubility Determination

The following diagram illustrates a logical workflow for the comprehensive assessment of solubility.

G cluster_0 Initial Assessment cluster_1 Kinetic Solubility Screening cluster_2 Thermodynamic Solubility Confirmation start Obtain Pure Compound (>95% Purity) pred In Silico Prediction (logP, logS, pKa) start->pred kinetic_prep Prepare DMSO Stock (e.g., 10 mM) pred->kinetic_prep kinetic_assay Nephelometric or UV-based Assay kinetic_prep->kinetic_assay thermo_prep Add Excess Solid to Buffer (e.g., pH 7.4, 5.0, 2.0) kinetic_assay->thermo_prep thermo_incubate Equilibrate (Shake) (24-48 hours) thermo_prep->thermo_incubate thermo_separate Filter or Centrifuge thermo_incubate->thermo_separate thermo_quant Quantify Supernatant (HPLC-UV) thermo_separate->thermo_quant end end thermo_quant->end Final Solubility Report

Caption: Experimental workflow for solubility determination.

2.3. Protocol: Kinetic Solubility Assay (Turbidimetric Method)

  • Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Plate Setup: In a 96-well microplate, add the DMSO stock solution to aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of final concentrations (e.g., 1-200 µM). Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).[26]

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating precipitation.[18]

2.4. Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)

  • Preparation: Add an excess amount of solid this compound to a series of vials containing buffers of different pH values (e.g., 2.0, 5.0, 7.4) to assess pH-dependent solubility.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[25]

  • Sample Processing: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove all undissolved solids.

  • Quantification: Accurately dilute the filtrate and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

  • Data Analysis: The concentration measured is the thermodynamic solubility at that specific pH.

2.5. Data Presentation: Solubility Profile

Solvent/Buffer SystempHSolubility TypeSolubility (µg/mL)Solubility (µM)
Phosphate-Buffered Saline7.4Kinetic[Value][Value]
Phosphate-Buffered Saline7.4Thermodynamic[Value][Value]
Acetate Buffer5.0Thermodynamic[Value][Value]
HCl Buffer2.0Thermodynamic[Value][Value]
Simulated Gastric Fluid (SGF)1.2Thermodynamic[Value][Value]
Simulated Intestinal Fluid (SIF)6.8Thermodynamic[Value][Value]

Intrinsic Stability and Degradation Pathway Analysis

Understanding the chemical stability of a drug candidate is a non-negotiable aspect of development. Forced degradation (or stress testing) studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[27][28][29][30][31] These studies are mandated by regulatory bodies like the ICH.[32][33][34]

3.1. Logical Framework for Forced Degradation Studies

The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that analytical methods are capable of detecting and resolving impurities from the parent compound.

G cluster_hydrolysis Hydrolytic Stress cluster_oxidative Oxidative Stress cluster_other Physical Stress start API Solution (e.g., in Acetonitrile/Water) acid Acidic (e.g., 0.1N HCl, 60°C) start->acid base Basic (e.g., 0.1N NaOH, 60°C) start->base neutral Neutral (Water, 60°C) start->neutral oxidation Oxidative (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal (Solid) (e.g., 80°C) start->thermal photo Photolytic (Solid/Solution) (ICH Q1B Light Conditions) start->photo analysis Analysis of Stressed Samples (HPLC-UV, LC-MS) acid->analysis base->analysis neutral->analysis oxidation->analysis thermal->analysis photo->analysis elucidation Characterization of Degradants (MS/MS, NMR) analysis->elucidation report Stability Profile & Degradation Pathway elucidation->report

Caption: Workflow for forced degradation studies.

3.2. Protocol: Hydrolytic Stability

  • Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 N HCl (acidic), 0.1 N NaOH (basic), and purified water (neutral).

  • Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C). Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Neutralize the acidic and basic samples at each time point to halt the degradation reaction.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method to determine the percentage of the parent compound remaining and the formation of any degradation products.[35]

3.3. Protocol: Oxidative Stability

  • Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent and treat it with a dilute solution of hydrogen peroxide (e.g., 3%).

  • Incubation: Store the solution at room temperature, protected from light. Monitor the reaction over time (e.g., up to 24 hours).

  • Analysis: Analyze samples by HPLC-UV to quantify the degradation. The pyrazole ring, while generally stable, can be susceptible to oxidation under certain conditions.[36][37]

3.4. Protocol: Photostability

  • Standard: Follow the guidelines outlined in ICH Q1B.[38][39][40][41][42]

  • Sample Preparation: Expose the solid compound and a solution of the compound to a calibrated light source. Prepare "dark" controls by wrapping identical samples in aluminum foil.

  • Exposure: Irradiate the samples with a light source that provides a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Compare the irradiated samples to the dark controls using HPLC-UV to assess the extent of photodegradation.

3.5. Data Presentation: Stability Summary

Stress ConditionReagent/ConditionDurationTemperatureDegradation (%)No. of Degradants
Acid Hydrolysis0.1 N HCl24 h60°C[Value][Value]
Base Hydrolysis0.1 N NaOH24 h60°C[Value][Value]
Neutral HydrolysisWater24 h60°C[Value][Value]
Oxidation3% H₂O₂24 hRT[Value][Value]
Thermal (Solid)-7 days80°C[Value][Value]
Photolytic (Solid)ICH Q1B[As per guideline]Controlled[Value][Value]
Photolytic (Solution)ICH Q1B[As per guideline]Controlled[Value][Value]

Conclusion

The comprehensive characterization of solubility and stability is a cornerstone of modern drug development. For a novel molecule such as this compound, a systematic and scientifically rigorous approach is essential. This guide provides the strategic framework and detailed methodologies for such an investigation. By integrating predictive computational modeling with robust experimental protocols for kinetic and thermodynamic solubility, and by adhering to ICH guidelines for forced degradation studies, researchers can build a self-validating data package. This not only de-risks the compound for further development but also provides critical insights into its behavior, guiding formulation strategies and ensuring the integrity of future preclinical and clinical studies.

References

The Ascendancy of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Pyrazolo[4,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[4,3-b]pyridine core, a fused heterocyclic system, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry. Its structural resemblance to endogenous purines has positioned it as a privileged scaffold in the design of a multitude of therapeutic agents, most notably kinase inhibitors for oncology. This guide provides a comprehensive exploration of the discovery and historical development of pyrazolo[4,3-b]pyridines, tracing their journey from early synthetic explorations to their current status as a validated and highly sought-after pharmacophore. We will delve into the evolution of synthetic strategies, the rationale behind their selection as a bioisosteric replacement for purines, and the ever-expanding landscape of their biological applications, supported by detailed protocols and quantitative data.

Genesis of a Scaffold: Early Explorations and Synthetic Foundations

While the precise first synthesis of the unsubstituted pyrazolo[4,3-b]pyridine ring system is not prominently documented in readily accessible modern literature, the broader class of pyrazolopyridines began to appear in the chemical literature in the early 20th century. For instance, the isomeric 1H-pyrazolo[3,4-b]pyridine was first reported in 1908. These early explorations into fused nitrogen-containing heterocycles laid the groundwork for the eventual synthesis and investigation of all possible pyrazolopyridine isomers.

The synthetic approaches to the pyrazolo[4,3-b]pyridine core have historically been dominated by two primary retrosynthetic disconnections, a paradigm that continues to inform synthetic design today.

Strategy A: Annulation of a Pyridine Ring onto a Pre-formed Pyrazole

This classical and enduring strategy involves the construction of the pyridine ring onto an existing, appropriately substituted pyrazole. The key challenge lies in the regioselective formation of the pyridine ring to yield the desired [4,3-b] isomer. Early methods often relied on the condensation of 4-aminopyrazole derivatives with various 1,3-dicarbonyl compounds or their equivalents.

A significant advancement in this approach involves the cyclocondensation of 4-aminopyrazole-5-carbaldehydes (often in their N-protected forms) with reagents that provide the remaining atoms of the pyridine ring.[1] The inherent instability of these aldehyde precursors, however, has driven the development of more robust methods.

Diagram 1: Retrosynthetic Analysis of Pyrazolo[4,3-b]pyridine

G Pyrazolopyridine Pyrazolo[4,3-b]pyridine StrategyA Strategy A: Pyridine Annulation Pyrazolopyridine->StrategyA Disconnect C-C and C-N bonds of pyridine ring StrategyB Strategy B: Pyrazole Annulation Pyrazolopyridine->StrategyB Disconnect N-N and C-N bonds of pyrazole ring Aminopyrazole 4-Aminopyrazole Derivative StrategyA->Aminopyrazole Dicarbonyl 1,3-Dicarbonyl Compound StrategyA->Dicarbonyl Chloropyridine Substituted Pyridine StrategyB->Chloropyridine Hydrazine Hydrazine Derivative StrategyB->Hydrazine

Caption: Major retrosynthetic strategies for pyrazolo[4,3-b]pyridine synthesis.

Strategy B: Annulation of a Pyrazole Ring onto a Pre-formed Pyridine

Conversely, the construction of the pyrazole ring onto a functionalized pyridine core offers an alternative and powerful synthetic route. This approach often commences with a substituted pyridine, such as a 2-chloro-3-nitropyridine, which provides the necessary electrophilic sites for the subsequent annulation of the pyrazole ring. While historically less common, modern organic chemistry has embraced this strategy, particularly with the advent of sophisticated cross-coupling methodologies.

A notable modern example involves a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp-Klingemann reaction, starting from readily available 2-chloro-3-nitropyridines.[1][2][3] This method offers operational simplicity and the ability to introduce a diverse array of substituents.

The Rise of a Privileged Scaffold: Bioisosterism and the Pursuit of Kinase Inhibition

The trajectory of pyrazolo[4,3-b]pyridines shifted dramatically with the recognition of their potential as bioisosteres of purines. The purine scaffold is a ubiquitous motif in biology, forming the core of nucleobases, signaling molecules like ATP and GTP, and cofactors. Consequently, enzymes that interact with purines, particularly kinases, have become major targets for drug discovery.

The pyrazolo[4,3-b]pyridine ring system mimics the key hydrogen bonding features of the purine core, allowing it to effectively compete for the ATP-binding site of many kinases. This realization propelled the scaffold to the forefront of medicinal chemistry research, particularly in the development of targeted cancer therapies.

Diagram 2: Bioisosteric Relationship between Purine and Pyrazolo[4,3-b]pyridine

Caption: Structural analogy and bioisosteric relationship.

Evolution of Synthetic Methodologies: From Classical to Contemporary

The demand for structurally diverse pyrazolo[4,3-b]pyridines for structure-activity relationship (SAR) studies has spurred significant innovation in their synthesis.

Classical Approaches: Strengths and Limitations

Early syntheses, while foundational, often suffered from limitations such as harsh reaction conditions, low yields, and a lack of regiocontrol. The reliance on simple condensation reactions limited the accessible chemical space and made the introduction of diverse functional groups challenging.

Modern Synthetic Protocols: Efficiency and Diversity

Contemporary synthetic chemistry has brought forth a new era of efficiency and versatility in pyrazolo[4,3-b]pyridine synthesis. Key advancements include:

  • Palladium-Catalyzed Cross-Coupling Reactions: The use of reactions like Suzuki, Buchwald-Hartwig, and Sonogashira has revolutionized the functionalization of the pyrazolo[4,3-b]pyridine core, allowing for the introduction of a wide array of aryl, heteroaryl, amino, and alkynyl substituents with high precision and yield.

  • One-Pot and Tandem Reactions: Modern methodologies often combine multiple synthetic steps into a single operation, reducing waste, saving time, and improving overall efficiency. For example, a one-pot procedure combining azo-coupling, deacylation, and pyrazole ring annulation has been developed.[2][3]

  • Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields and product purity.

Table 1: Comparison of Classical and Modern Synthetic Approaches

FeatureClassical ApproachesModern Approaches
Reaction Conditions Often harsh (high temperatures, strong acids/bases)Generally milder
Regiocontrol Can be problematic, leading to isomeric mixturesOften highly regioselective
Substrate Scope LimitedBroad, allowing for diverse functionalization
Efficiency Lower yields, multi-step proceduresHigher yields, one-pot and tandem reactions

Therapeutic Landscape: A Multitude of Applications

The versatility of the pyrazolo[4,3-b]pyridine scaffold has led to its exploration in a wide range of therapeutic areas.

Oncology: A Kinase Inhibitor Powerhouse

The most significant impact of pyrazolo[4,3-b]pyridines has been in the field of oncology. Numerous derivatives have been developed as potent and selective inhibitors of various kinases implicated in cancer progression.

Table 2: Selected Pyrazolo[4,3-b]pyridine-Based Kinase Inhibitors

Kinase TargetExample CompoundIndication
c-MetGlumetinibVarious Cancers
CDK8Not specifiedColorectal Cancer, Melanoma
Interleukin-2 inducible T-cell kinase (ITK)Not specifiedT-cell malignancies
Beyond Cancer: Expanding Therapeutic Horizons

The biological activities of pyrazolo[4,3-b]pyridines extend beyond kinase inhibition in cancer. Researchers have investigated their potential as:

  • Antiviral Agents: Derivatives have shown activity against a range of viruses, including HIV-1, by targeting viral enzymes like reverse transcriptase.

  • Neuroprotective Agents: Certain compounds have demonstrated potential in models of neurodegenerative diseases.

  • Anti-inflammatory Agents: The scaffold has been explored for its ability to modulate inflammatory pathways.

  • Central Nervous System (CNS) Agents: The positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4), VU0418506, is a notable example of a pyrazolo[4,3-b]pyridine with potential in treating neurological disorders.[2][3]

Experimental Protocols: A Practical Guide

To provide a practical context, a representative modern synthetic protocol for a pyrazolo[4,3-b]pyridine derivative is outlined below.

One-Pot Synthesis of Ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates

This procedure exemplifies a modern, efficient approach starting from a substituted pyridine.[1][2][3]

Diagram 3: Experimental Workflow for One-Pot Synthesis

G Start Start: 2-Chloro-3-nitropyridine Ethyl Acetoacetate Step1 Step 1: SNAr Reaction (NaH, DMF) Start->Step1 Intermediate1 Intermediate: Pyridinyl Keto Ester Step1->Intermediate1 Step2 Step 2: Japp-Klingemann Reaction (Arenediazonium Tosylate, Pyridine) Intermediate1->Step2 Intermediate2 Intermediate: Azo-Compound Step2->Intermediate2 Step3 Step 3: Cyclization (Base, e.g., DBU) Intermediate2->Step3 Product Product: Pyrazolo[4,3-b]pyridine Step3->Product

Caption: Workflow for a modern one-pot synthesis of pyrazolo[4,3-b]pyridines.

Step-by-Step Methodology:

  • Synthesis of Pyridinyl Keto Ester: To a solution of the corresponding 2-chloro-3-nitropyridine in a suitable solvent (e.g., DMF), sodium hydride is added, followed by the dropwise addition of ethyl acetoacetate. The reaction is stirred at room temperature until completion.

  • Japp-Klingemann Reaction: The resulting pyridinyl keto ester is then treated with an arenediazonium tosylate in the presence of a base such as pyridine. This step forms the key azo-intermediate.

  • Cyclization: Finally, a stronger base (e.g., DBU) is added to promote the intramolecular cyclization, yielding the desired 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate. The product can then be isolated and purified using standard techniques such as crystallization or column chromatography.

Representative Yields: This one-pot procedure has been reported to provide good to excellent yields, often in the range of 70-90%, depending on the specific substrates used.[2][3]

Future Perspectives and Conclusion

The journey of the pyrazolo[4,3-b]pyridine scaffold is a testament to the power of scaffold hopping and bioisosteric replacement in drug discovery. From its origins as a heterocyclic curiosity, it has evolved into a validated and highly valuable core for the development of targeted therapies. The continued refinement of synthetic methodologies will undoubtedly lead to the creation of even more diverse and complex libraries of pyrazolo[4,3-b]pyridine derivatives. As our understanding of the molecular drivers of disease deepens, we can anticipate that this remarkable scaffold will continue to play a pivotal role in the discovery of new medicines for a wide range of human ailments. The historical development of pyrazolo[4,3-b]pyridines serves as a compelling case study in the synergy between synthetic organic chemistry and medicinal chemistry, a partnership that will continue to drive innovation in the pharmaceutical sciences for years to come.

References

Methodological & Application

Application Notes & Protocols: Sonogashira Coupling of 5-Halo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-5 Alkynylation

The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery. As a bioisostere of indole and purine, this core is present in a multitude of compounds targeting critical biological pathways, including kinase inhibition for oncology and antiviral therapies. The functionalization at the C-5 position is of particular strategic importance, as it allows for the introduction of diverse molecular fragments that can modulate potency, selectivity, and pharmacokinetic properties.

Among the array of cross-coupling reactions, the Sonogashira coupling stands out as a powerful and reliable method for forming a C(sp²)-C(sp) bond, directly installing an alkyne moiety onto the pyrazolopyridine core.[1][2][3] This transformation is highly valued for its mild reaction conditions, tolerance of various functional groups, and the versatility of the resulting alkynyl group, which serves as a linchpin for further chemical elaboration. This guide provides a comprehensive overview, field-proven insights, and detailed protocols for successfully implementing the Sonogashira coupling on 5-halo-1H-pyrazolo[4,3-b]pyridine substrates.

Reaction Deep Dive: Mechanism and Critical Parameters

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The classical Sonogashira reaction operates through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[2][4]

The Dual Catalytic Cycle
  • Palladium Cycle (The Workhorse):

    • Reductive Elimination & Catalyst Activation: The reaction typically starts with a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, which is reduced in situ to the active Pd(0) species, often denoted as Pd(0)L₂.[4]

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond (C-X) of the 5-halo-1H-pyrazolo[4,3-b]pyridine. This is generally the rate-limiting step, and its efficiency is highly dependent on the halide's identity (I > Br >> Cl).[1]

    • Transmetalation: The resulting Pd(II) complex reacts with a copper(I) acetylide intermediate, which is formed in the copper cycle. This step transfers the alkyne group from copper to palladium.[1]

    • Reductive Elimination: The di-organopalladium(II) complex then undergoes reductive elimination to form the final C-C bond of the desired 5-alkynyl-1H-pyrazolo[4,3-b]pyridine product and regenerates the active Pd(0) catalyst.[4]

  • Copper Cycle (The Activator):

    • Alkyne Activation: A copper(I) salt, typically copper(I) iodide (CuI), reacts with the terminal alkyne in the presence of a base (e.g., triethylamine). The base deprotonates the alkyne, and the resulting acetylide anion coordinates with the copper to form a highly reactive copper(I) acetylide species.[2] This species is crucial for the transmetalation step with the palladium center.

While effective, the copper co-catalyst can sometimes lead to the undesirable homocoupling of the terminal alkyne (Glaser coupling), forming a diyne byproduct.[2] This has led to the development of "copper-free" Sonogashira protocols, which often require more specialized ligands or different reaction conditions to facilitate direct transmetalation to the palladium center.[2][3]

Diagram 1: The Catalytic Cycle of the Sonogashira Coupling

Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Active Pd(0) Catalyst ArPd(II)XL2 Oxidative Adduct (Ar-Pd(II)-X) Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) ArPd(II)(CCR)L2 Transmetalation Product (Ar-Pd(II)-C≡CR) ArPd(II)XL2->ArPd(II)(CCR)L2 Transmetalation Product Ar-C≡CR ArPd(II)(CCR)L2->Product Reductive Elimination Product->Pd(0)L2 Regeneration Alkyne Terminal Alkyne (H-C≡CR) CuAcetylide Copper(I) Acetylide (Cu-C≡CR) Alkyne->CuAcetylide Deprotonation Cu(I)X Cu(I) Salt Cu(I)X->CuAcetylide CuAcetylide->ArPd(II)XL2 Feeds into Palladium Cycle Base Base (e.g., Et3N) Base->CuAcetylide

Caption: Interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Experimental Design & Optimization

The success of the Sonogashira coupling on the 5-halo-1H-pyrazolo[4,3-b]pyridine core hinges on the judicious selection of several key parameters.

ParameterRecommended ChoiceRationale & Expert Insights
Halide (at C-5) Iodo > Bromo >> Chloro The reactivity order follows the bond dissociation energy of the Carbon-Halogen bond.[1] 5-Iodo derivatives are highly reactive and often couple at room temperature or with mild heating.[1] 5-Bromo derivatives are more challenging, typically requiring higher temperatures, longer reaction times, and potentially more sophisticated catalyst systems. 5-Chloro substrates are generally unreactive under standard conditions.
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄These are the most common and reliable workhorse catalysts.[1][4] PdCl₂(PPh₃)₂ is an air-stable Pd(II) precatalyst that is reduced in situ. Pd(PPh₃)₄ is a Pd(0) catalyst but is more sensitive to air and moisture. For difficult couplings (e.g., with bromo-substrates), more advanced catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands may offer improved performance.[4]
Copper (I) Co-catalyst Copper(I) Iodide (CuI)CuI is the standard and most effective co-catalyst for activating the terminal alkyne.[5] It is typically used in catalytic amounts (1-10 mol%). The purity of CuI is critical; old or discolored (green/brown) batches should be purified or replaced to avoid diminished reactivity.
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) The base serves two critical functions: it deprotonates the alkyne and scavenges the HX acid formed during the reaction.[6] Et₃N often serves as both the base and a co-solvent. DIPEA is a bulkier, non-nucleophilic base that can be advantageous in preventing side reactions with sensitive substrates.
Solvent DMF, THF, Acetonitrile, Dioxane The choice of solvent depends on the solubility of the substrates and the required reaction temperature. DMF is a polar aprotic solvent that is excellent for solubilizing a wide range of reactants and can be heated to higher temperatures.[7] THF is a good choice for reactions run at or near room temperature.[8] Degassing the solvent (e.g., by sparging with argon or nitrogen) is crucial to prevent oxidation of the Pd(0) catalyst.[5]

Detailed Experimental Protocols

Safety First: These reactions should be performed in a well-ventilated fume hood. All reagents are flammable and/or toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Reactions should be conducted under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Standard Coupling of 5-Iodo-1H-pyrazolo[4,3-b]pyridine

This protocol is optimized for a highly reactive iodo-substrate, allowing for mild reaction conditions.

Materials:

  • 5-Iodo-1H-pyrazolo[4,3-b]pyridine (1.0 equiv)

  • Terminal Alkyne (1.2 - 1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 equiv, 5 mol%)

  • Copper(I) Iodide [CuI] (0.05 equiv, 5 mol%)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 5-Iodo-1H-pyrazolo[4,3-b]pyridine (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.05 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent & Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed DMF (to make a ~0.1 M solution based on the iodo-substrate) followed by triethylamine (3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-60 °C.[7] Reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous ammonium chloride solution (to remove copper salts) and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 5-alkynyl-1H-pyrazolo[4,3-b]pyridine.

Protocol 2: Optimized Coupling for 5-Bromo-1H-pyrazolo[4,3-b]pyridine

This protocol is designed for the less reactive bromo-substrate, requiring more forcing conditions.

Materials:

  • 5-Bromo-1H-pyrazolo[4,3-b]pyridine (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.10 equiv, 10 mol%)

  • Copper(I) Iodide [CuI] (0.10 equiv, 10 mol%)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dioxane

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 5-Bromo-1H-pyrazolo[4,3-b]pyridine (1.0 equiv), Pd(PPh₃)₄ (0.10 equiv), and CuI (0.10 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent & Reagent Addition: Under a positive pressure of argon, add anhydrous, degassed dioxane (to make a ~0.1 M solution) followed by DIPEA (4.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.5 equiv) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times can be significantly longer, often requiring 12-24 hours.

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.

Diagram 2: General Experimental Workflow

Sonogashira Workflow cluster_prep Preparation cluster_reaction Reaction cluster_finish Isolation & Purification start Dry Glassware (Flask, Stir Bar) reagents Add Pyrazolopyridine, Pd Catalyst, CuI start->reagents inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvents Add Degassed Solvent & Base inert->solvents alkyne_add Add Terminal Alkyne solvents->alkyne_add react Stir at RT or Heat (Monitor by TLC/LC-MS) alkyne_add->react workup Aqueous Workup (Dilute, Wash) react->workup dry Dry Organic Layer (Na2SO4) & Concentrate workup->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: Step-by-step workflow for the Sonogashira coupling experiment.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive CatalystEnsure the reaction is run under strict inert conditions. Use fresh, high-purity catalysts. For Pd(II) precatalysts, ensure reducing conditions are present (amine base often suffices).
2. Insufficient TemperatureFor bromo-substrates, room temperature is often insufficient. Gradually increase the temperature to 80-100 °C.
3. Poor Quality ReagentsUse anhydrous, degassed solvents. Ensure the base is pure and dry.
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of OxygenRigorously degas all solvents and maintain a positive pressure of inert gas throughout the reaction.
2. High Copper ConcentrationReduce the amount of CuI to 1-2 mol%. Consider a copper-free protocol if the problem persists.
Dehalogenation of Starting Material 1. Catalyst DecompositionThis side reaction can occur at high temperatures. Try lowering the temperature and extending the reaction time.
2. Impurities in Base/SolventEnsure high-purity reagents are used.

Conclusion

The Sonogashira coupling is an indispensable tool for the C-5 functionalization of the 1H-pyrazolo[4,3-b]pyridine nucleus. By understanding the underlying mechanism and carefully selecting the halide, catalyst, and reaction conditions, researchers can efficiently synthesize a diverse library of 5-alkynyl derivatives. The protocols provided herein offer robust starting points for both highly reactive iodo-substrates and more challenging bromo-substrates, enabling the rapid advancement of drug discovery programs built around this critical heterocyclic core.

References

Application Notes & Protocols for Click Chemistry with 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective use of 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine in click chemistry reactions. The pyrazolo[4,3-b]pyridine scaffold is a privileged structure in modern pharmacology, recognized for its role in potent kinase inhibitors and other therapeutic agents.[1][2] The terminal alkyne functionality of this compound makes it an ideal building block for molecular assembly via the robust and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the bioorthogonal strain-promoted azide-alkyne cycloaddition (SPAAC).[3] This document offers detailed, field-proven protocols, explains the causality behind critical experimental parameters, and provides a thorough troubleshooting guide to empower researchers to successfully incorporate this versatile heterocycle into their synthetic workflows, from small-molecule library synthesis to complex bioconjugation.

Introduction: The Strategic Value of this compound

The fusion of pyrazole and pyridine rings creates the pyrazolopyridine core, a heterocyclic system of significant interest due to its prevalence in a wide array of biologically active compounds.[4][5] Specifically, the [4,3-b] isomer has been identified as a key pharmacophore in the development of targeted therapeutics, including inhibitors for enzymes like Poly (ADP-ribose) polymerase (PARP) and Anaplastic Lymphoma Kinase (ALK).[3]

The strategic installation of a terminal alkyne at the C5 position transforms this potent scaffold into a versatile handle for "click chemistry." First conceptualized by K. B. Sharpless, click chemistry describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, forming stable products with minimal byproducts.[6] This approach has revolutionized drug discovery, chemical biology, and materials science by enabling the rapid and reliable construction of complex molecular architectures.

This guide focuses on the two most prominent forms of alkyne-azide click chemistry:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The gold standard for forming 1,4-disubstituted 1,2,3-triazoles. It offers an enormous rate acceleration compared to the uncatalyzed thermal reaction and proceeds under mild, often aqueous, conditions.[7][8]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A metal-free alternative that relies on the high intrinsic reactivity of a strained cyclooctyne. Its bioorthogonality makes it indispensable for applications in living systems where copper toxicity is a concern.[9][10]

By mastering the protocols herein, researchers can leverage the unique biological relevance of the pyrazolo[4,3-b]pyridine core with the synthetic efficiency of click chemistry.

Physicochemical Properties and Handling

A thorough understanding of the starting material is fundamental to experimental success.

CuAAC_Cycle Figure 2. The CuAAC Catalytic Cycle Alkyne R1-C≡CH (Pyrazolopyridine) Acetylide Cu(I)-Acetylide Complex Alkyne->Acetylide -H+ Azide R2-N3 Metallacycle Six-Membered Cu-Metallacycle Azide->Metallacycle Cu_I Cu(I)-Ligand Cu_I->Acetylide Acetylide->Metallacycle Coordination Triazolide Cu-Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->Cu_I Regenerates Catalyst Product 1,4-Triazole Product Triazolide->Product Protonolysis Proton H+ Source Proton->Product Figure 4. CuAAC Experimental Workflow A 1. Reagent Preparation B 2. Reaction Setup (Premix Cu/Ligand) A->B C 3. Incubation (RT, 1-12h) B->C D 4. Monitoring (TLC/LC-MS) C->D E 5. Work-up & Purification D->E F Pure Product E->F

References

using 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Strategic Application of 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine in the Synthesis of Next-Generation Kinase Inhibitors

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocycle in medicinal chemistry, recognized for its role as a bioisostere of purine and its ability to form key hydrogen bond interactions within the ATP-binding site of various protein kinases.[1][2] The introduction of a 5-ethynyl group to this core structure creates a versatile and powerful building block, This compound . The terminal alkyne functionality serves as a reactive handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of chemical space and the development of potent and selective kinase inhibitors.[3] These application notes provide a comprehensive guide for researchers, detailing the strategic advantages of this intermediate, robust synthetic protocols for its use, and insights into the structure-activity relationships (SAR) of its derivatives.

The Pyrazolo[4,3-b]pyridine Core: A Foundation for Kinase Selectivity

Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, making them critical targets in oncology, immunology, and neurodegenerative diseases. The development of selective inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects. The pyrazolo[4,3-b]pyridine scaffold is particularly adept at targeting the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain.

The nitrogen atoms of the pyrazolopyridine core act as hydrogen bond acceptors and donors, mimicking the interactions of the adenine base of ATP. This foundational binding anchors the inhibitor, allowing modifications at other positions to confer selectivity and potency. For instance, in studies on related pyrazolopyridine scaffolds, the N1-H of the pyrazole ring was found to be crucial for hydrogen bonding interactions within the FGFR1 kinase domain, as its methylation led to a complete loss of activity.[4]

The Role of the 5-Ethynyl Group: A Gateway to Potency and Novel Interactions

The 5-ethynyl substituent is not merely a synthetic handle; it provides distinct strategic advantages:

  • Vectorial Exploration: The rigid, linear geometry of the alkyne allows for the precise projection of substituents into specific pockets of the ATP-binding site. This is critical for exploiting subtle differences between kinase active sites to achieve selectivity.

  • Access to the Solvent Front: The ethynyl linker can extend larger moieties out towards the solvent-exposed region of the active site, enabling the optimization of pharmacokinetic properties.

  • Potential for Covalent Inhibition: While primarily used for non-covalent inhibitors, terminal alkynes can be strategically positioned to engage with nearby nucleophilic residues (e.g., cysteine) to form covalent bonds, leading to irreversible inhibition and prolonged duration of action.

Synthetic Strategy: Sonogashira Cross-Coupling

The most prevalent and effective method for functionalizing this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a C-C bond between the terminal alkyne and an aryl or vinyl halide/triflate, providing a robust and high-yielding route to a diverse library of inhibitors.[5][6][7]

Mechanism and Key Parameters

The Sonogashira reaction proceeds via two interconnected catalytic cycles involving palladium and a copper(I) co-catalyst.[5]

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl/vinyl halide (R-X).

  • Copper Cycle: Copper(I) acetylide is formed by the reaction of the terminal alkyne with the Cu(I) salt in the presence of a base. This step increases the nucleophilicity of the alkyne.

  • Transmetalation: The copper acetylide transfers the alkyne group to the palladium complex.

  • Reductive Elimination: The final product is released, and the Pd(0) catalyst is regenerated.

Successful coupling depends on the careful optimization of several parameters:

  • Palladium Catalyst: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used.[5]

  • Copper(I) Co-catalyst: CuI is the standard choice. Copper-free Sonogashira protocols exist but may require different conditions.[5][7]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the HX produced and facilitate the formation of the copper acetylide.[6]

  • Solvent: Anhydrous, deoxygenated solvents like THF, DMF, or dioxane are typically used.

General Experimental Workflow

The following diagram illustrates the typical workflow for synthesizing a kinase inhibitor using this building block.

G cluster_prep Preparation cluster_reaction Synthesis cluster_process Processing & Analysis cluster_eval Evaluation A Aryl/Heteroaryl Halide (R-X) C Sonogashira Coupling (Pd/Cu Catalyst, Base, Solvent) A->C B This compound B->C F Crude Product C->F D Work-up & Purification (Chromatography) G Final Inhibitor Compound D->G E Structure Verification (NMR, MS) F->D G->E H Kinase Activity Assay (IC50 Determination) G->H I Cell-based Assays & SAR Studies H->I

Caption: General workflow for kinase inhibitor synthesis.

Protocol: Synthesis of a Model Inhibitor via Sonogashira Coupling

This protocol describes a representative synthesis of a 3-((1H-pyrazolo[4,3-b]pyridin-5-yl)ethynyl)-5-bromoaniline derivative, a scaffold relevant to various kinase targets.

Disclaimer: This protocol is for research purposes only and must be performed by qualified personnel in a suitable laboratory setting with appropriate personal protective equipment (PPE).

Materials and Equipment
  • Reagents:

    • This compound (MW: 143.15 g/mol )[3]

    • 3,5-Dibromoaniline

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (TEA), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate, Dichloromethane, Hexanes (for chromatography)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Equipment:

    • Round-bottom flask with stir bar

    • Septa and needles for inert atmosphere

    • Schlenk line or balloon with an inert gas (Argon or Nitrogen)

    • Heating mantle with temperature control

    • Thin Layer Chromatography (TLC) plates (silica gel)

    • Flash chromatography system

    • Rotary evaporator

    • NMR spectrometer and Mass spectrometer

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry, 50 mL round-bottom flask, add 3,5-dibromoaniline (1.2 eq.), this compound (1.0 eq.), CuI (0.1 eq.), and PdCl₂(PPh₃)₂ (0.05 eq.).

    • Rationale: Using a slight excess of the aryl halide can help drive the reaction to completion. The catalyst loadings are typical for Sonogashira couplings, minimizing cost while ensuring efficient conversion.[8]

  • Inert Atmosphere:

    • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is critical as the Pd(0) species is oxygen-sensitive.

  • Solvent and Base Addition:

    • Using a syringe, add anhydrous DMF (to achieve ~0.1 M concentration of the limiting reagent) followed by anhydrous TEA (3.0 eq.).

    • Rationale: DMF is an excellent polar aprotic solvent for dissolving the reagents. TEA acts as the base and also serves as a co-solvent.[6]

  • Reaction:

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-16 hours.

    • Rationale: Room temperature conditions are often sufficient, preserving sensitive functional groups.[6] If the reaction is sluggish, gentle heating (e.g., to 50-60 °C) can be applied.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove acidic impurities) and brine (to remove water).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate to elute the product.

  • Characterization:

    • Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Structure-Activity Relationship (SAR) Insights

Systematic modification of the aryl halide component coupled to this compound allows for the exploration of SAR. The table below presents hypothetical data based on common trends observed in kinase inhibitor development to illustrate this principle.[4][9]

Compound IDR Group on Aryl RingKinase X IC₅₀ (nM)Kinase Y IC₅₀ (nM)Notes
1a -H2501500Baseline activity.
1b 3,5-dichloro25800Addition of chlorine atoms improves potency, likely through hydrophobic interactions.[9]
1c 3,5-dimethoxy15350Methoxy groups can act as H-bond acceptors and improve potency and selectivity.[9]
1d 3-methoxy-5-(morpholinomethyl)850Addition of a solubilizing group can improve both potency and pharmacokinetic properties.
SAR Logic Diagram

This diagram illustrates how different substitutions on the pyrazolopyridine core influence kinase binding.

SAR cluster_scaffold This compound Core cluster_interactions Key Interaction Zones scaffold hinge Hinge Binding (H-Bonds) scaffold->hinge Pyrazole N-H Pyridine N hydrophobic Hydrophobic Pocket scaffold->hydrophobic Ethynyl Linker + Aryl Group (R) solvent Solvent Front (PK Properties) scaffold->solvent Substituents on Aryl Group (R)

Caption: Key interaction zones for pyrazolopyridine inhibitors.

Safety and Handling

  • This compound: Handle in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate PPE, including gloves, lab coat, and safety glasses.[10]

  • Solvents: DMF is a reproductive toxin. Pyridine-based compounds can be toxic.[11] Handle with extreme care under a fume hood.

  • Catalysts: Palladium compounds are heavy metals and should be handled with care.

  • Reactions: Sonogashira reactions should be conducted under an inert atmosphere. Although not highly energetic, proper precautions for running chemical reactions should always be followed.

References

Application Notes and Protocols for the Derivatization of 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Pyrazolo[4,3-b]pyridine in Kinase Inhibition

The 1H-pyrazolo[4,3-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, particularly in the domain of kinase inhibitor discovery. Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of a wide range of protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Consequently, the pyrazolo[4,3-b]pyridine scaffold has been extensively explored in the development of targeted anti-cancer therapies.[1] Structure-Activity Relationship (SAR) studies are crucial in optimizing the potency and selectivity of these inhibitors. The introduction of an ethynyl group at the C5 position of the pyrazolo[4,3-b]pyridine core provides a versatile handle for a variety of derivatization reactions, enabling the systematic exploration of the chemical space around the scaffold to enhance biological activity.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and derivatization of 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine for SAR studies. We will detail robust protocols for the synthesis of the key ethynyl intermediate and its subsequent derivatization via Sonogashira coupling and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry".

Synthesis of the Key Intermediate: this compound

The synthesis of this compound is typically achieved in a two-step sequence starting from a halogenated precursor. Bromination at the C5 position provides a suitable substrate for the subsequent introduction of the ethynyl group via a Sonogashira coupling reaction.

Part 1: Synthesis of 5-Bromo-1H-pyrazolo[4,3-b]pyridine

The bromination of the 1H-pyrazolo[4,3-b]pyridine core can be accomplished through several methods. One common approach involves the diazotization of an amino-substituted pyridine precursor followed by a Sandmeyer-type reaction. Alternatively, direct bromination of the pyrazolopyridine ring can be achieved, although regioselectivity can be a challenge. A reliable method for the synthesis of the related 5-bromo-1H-pyrazolo[3,4-b]pyridine involves the reaction of 2-fluoro-5-bromopyridine-3-carbaldehyde with hydrazine.[2] A similar strategy can be adapted for the [4,3-b] isomer. For the purpose of this protocol, we will outline a general procedure starting from a suitable aminopyridine precursor.

Protocol 1: Synthesis of 5-Bromo-1H-pyrazolo[4,3-b]pyridine

  • Reaction Scheme:

    • Step 1: Diazotization of 2-amino-5-bromopyridine derivative.

    • Step 2: Cyclization to form the pyrazolo[4,3-b]pyridine ring.

  • Materials:

    • Appropriate 2-amino-5-bromopyridine precursor

    • Sodium nitrite (NaNO₂)

    • Hydrobromic acid (HBr)

    • Copper(I) bromide (CuBr)

    • Suitable solvent (e.g., acetonitrile, water)

  • Procedure:

    • Dissolve the 2-amino-5-bromopyridine precursor in a suitable acidic medium (e.g., aqueous HBr).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

    • In a separate flask, prepare a solution of CuBr in HBr.

    • Slowly add the diazonium salt solution to the CuBr solution.

    • Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or LC-MS).

    • Quench the reaction by adding a suitable reducing agent (e.g., sodium bisulfite solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Part 2: Sonogashira Coupling to Introduce the Ethynyl Group

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] In this step, 5-bromo-1H-pyrazolo[4,3-b]pyridine is coupled with a protected acetylene, such as trimethylsilylacetylene (TMSA), to prevent self-coupling of the terminal alkyne. The trimethylsilyl (TMS) protecting group can then be easily removed under mild conditions.

Protocol 2: Synthesis of 5-((Trimethylsilyl)ethynyl)-1H-pyrazolo[4,3-b]pyridine

  • Reaction Scheme:

    • 5-Bromo-1H-pyrazolo[4,3-b]pyridine + Trimethylsilylacetylene --(Pd catalyst, Cu(I) cocatalyst, base)--> 5-((Trimethylsilyl)ethynyl)-1H-pyrazolo[4,3-b]pyridine

  • Materials:

    • 5-Bromo-1H-pyrazolo[4,3-b]pyridine

    • Trimethylsilylacetylene (TMSA)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

    • Copper(I) iodide (CuI)

    • Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))

    • Solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

  • Procedure:

    • To a dried Schlenk flask, add 5-bromo-1H-pyrazolo[4,3-b]pyridine, the palladium catalyst, and CuI.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the anhydrous solvent and the base.

    • Add trimethylsilylacetylene dropwise to the reaction mixture.

    • Heat the reaction to the desired temperature (typically 50-80 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

    • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Part 3: Deprotection to Yield this compound

The final step in the synthesis of the key intermediate is the removal of the TMS protecting group. This is typically achieved under mild basic or fluoride-mediated conditions.[4][5]

Protocol 3: Synthesis of this compound

  • Reaction Scheme:

    • 5-((Trimethylsilyl)ethynyl)-1H-pyrazolo[4,3-b]pyridine --(deprotecting agent)--> this compound

  • Materials:

    • 5-((Trimethylsilyl)ethynyl)-1H-pyrazolo[4,3-b]pyridine

    • Deprotecting agent (e.g., potassium carbonate in methanol, tetrabutylammonium fluoride (TBAF) in THF)

    • Solvent (e.g., methanol, THF)

  • Procedure (using K₂CO₃/MeOH):

    • Dissolve 5-((trimethylsilyl)ethynyl)-1H-pyrazolo[4,3-b]pyridine in methanol.

    • Add a catalytic amount of potassium carbonate.

    • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

    • Neutralize the reaction with a mild acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure.

    • Purify the product by column chromatography or recrystallization.

Derivatization Strategies for SAR Studies

The terminal alkyne of this compound is a versatile functional group that can be readily derivatized using a variety of reactions. Here, we focus on two of the most powerful and widely used methods in drug discovery: the Sonogashira coupling and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strategy 1: Sonogashira Coupling for Aryl and Heteroaryl Analogs

The Sonogashira coupling can be employed again to couple the terminal alkyne of our key intermediate with a diverse range of aryl and heteroaryl halides. This allows for the exploration of various substituents at the terminus of the ethynyl linker, which can probe interactions with different regions of the kinase active site.

Protocol 4: Derivatization via Sonogashira Coupling

  • Reaction Scheme:

    • This compound + Aryl/Heteroaryl-Halide --(Pd catalyst, Cu(I) cocatalyst, base)--> Derivatized Product

  • Materials:

    • This compound

    • Aryl or heteroaryl halide (iodides and bromides are most reactive)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

    • Copper(I) iodide (CuI)

    • Base (e.g., TEA, DIPEA)

    • Solvent (e.g., THF, DMF)

  • Procedure:

    • Follow the general procedure outlined in Protocol 2, substituting trimethylsilylacetylene with the desired aryl or heteroaryl halide.

    • The reaction conditions (temperature, time, catalyst loading) may need to be optimized for each specific substrate.

    • Purification is typically achieved by column chromatography.

Table 1: Representative Sonogashira Coupling Conditions

EntryAryl HalideCatalyst SystemBaseSolventTemp (°C)Yield (%)
14-IodoanisolePd(PPh₃)₂Cl₂ / CuITEATHF6085
23-BromopyridinePd(PPh₃)₄ / CuIDIPEADMF8078
31-Iodo-4-nitrobenzenePd(PPh₃)₂Cl₂ / CuITEATHF5092
42-BromothiophenePd(PPh₃)₄ / CuIDIPEADMF7581
Strategy 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Analogs

"Click chemistry," specifically the CuAAC reaction, is a highly efficient and bioorthogonal reaction that joins an alkyne and an azide to form a stable 1,2,3-triazole ring.[6][7] This reaction is exceptionally reliable, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it ideal for the rapid generation of compound libraries for SAR studies.[8] The resulting triazole ring is not just a linker; it can participate in hydrogen bonding and other interactions within the protein active site, often leading to improved potency and pharmacokinetic properties.

Protocol 5: Derivatization via CuAAC (Click Chemistry)

  • Reaction Scheme:

    • This compound + R-N₃ --(Cu(I) catalyst)--> 1,4-Disubstituted Triazole Product

  • Materials:

    • This compound

    • A diverse library of functionalized azides (R-N₃)

    • Copper(I) source (e.g., CuI, or CuSO₄ with a reducing agent)

    • Reducing agent (if using CuSO₄, e.g., sodium ascorbate)

    • Ligand (optional, but recommended for biological applications, e.g., TBTA, THPTA)

    • Solvent (e.g., t-BuOH/H₂O, DMF, DMSO)

  • Procedure:

    • Dissolve this compound and the desired azide in a suitable solvent mixture (e.g., 1:1 t-BuOH/H₂O).

    • Add the copper(I) source. If using CuSO₄, first add the sodium ascorbate solution to reduce Cu(II) to Cu(I) in situ.

    • If a ligand is used, pre-mix it with the copper source.

    • Stir the reaction at room temperature. The reaction is often complete within a few hours (monitored by TLC or LC-MS).

    • Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography or recrystallization.

Table 2: Representative CuAAC Reaction Conditions

EntryAzide (R-N₃)Copper SourceSolventTemp (°C)Yield (%)
1Benzyl azideCuSO₄ / Na-Ascorbatet-BuOH/H₂ORT95
21-Azido-4-fluorobenzeneCuIDMFRT91
32-AzidoethanolCuSO₄ / Na-Ascorbatet-BuOH/H₂ORT98
43-Azidopropanoic acidCuSO₄ / Na-Ascorbatet-BuOH/H₂ORT93

Application Notes for SAR Studies

The derivatization of the 5-ethynyl group on the pyrazolo[4,3-b]pyridine scaffold allows for a systematic investigation of the structure-activity relationships. The goal is to identify substituents that enhance the desired biological activity (e.g., kinase inhibition) while minimizing off-target effects and improving drug-like properties.

Designing the SAR Study

A well-designed SAR study should explore a variety of physicochemical properties of the introduced substituents, including:

  • Steric Bulk: Introduce substituents of varying sizes to probe the spatial constraints of the binding pocket.

  • Electronic Effects: Incorporate electron-donating and electron-withdrawing groups to modulate the electronic properties of the molecule, which can influence binding affinity and metabolic stability.

  • Hydrophobicity/Hydrophilicity: Introduce both lipophilic and hydrophilic groups to optimize solubility and cell permeability.

  • Hydrogen Bonding Potential: Include groups that can act as hydrogen bond donors or acceptors to form specific interactions with amino acid residues in the target protein.

Interpreting SAR Data

The biological data obtained from the synthesized analogs should be carefully analyzed to identify trends. For example:

  • A significant increase in potency upon introduction of a specific substituent may indicate a favorable interaction with the target protein.

  • A loss of activity with a bulky substituent may suggest steric hindrance in the binding pocket.

  • Improved cell-based activity compared to enzymatic activity may indicate better cell permeability.

Visualizing the Derivatization Workflow

The following diagrams illustrate the key synthetic and derivatization pathways described in this application note.

Derivatization_Workflow cluster_synthesis Synthesis of Key Intermediate cluster_derivatization Derivatization for SAR Studies Halogenated_Precursor 5-Bromo-1H-pyrazolo[4,3-b]pyridine TMS_Protected 5-((Trimethylsilyl)ethynyl)-1H-pyrazolo[4,3-b]pyridine Halogenated_Precursor->TMS_Protected Sonogashira Coupling (TMSA) Ethynyl_Intermediate This compound TMS_Protected->Ethynyl_Intermediate Deprotection Sonogashira_Product Aryl/Heteroaryl-ethynyl Derivative Ethynyl_Intermediate->Sonogashira_Product Sonogashira Coupling Click_Product 1,2,3-Triazole Derivative Ethynyl_Intermediate->Click_Product CuAAC (Click Chemistry) Aryl_Halide Aryl/Heteroaryl Halide Aryl_Halide->Sonogashira_Product Azide Functionalized Azide (R-N₃) Azide->Click_Product SAR_Studies SAR Studies Sonogashira_Product->SAR_Studies Click_Product->SAR_Studies

Caption: Synthetic and derivatization workflow for SAR studies.

SAR_Logic Start This compound Scaffold Derivatization Derivatization (Sonogashira, CuAAC) Start->Derivatization Library Library of Analogs Derivatization->Library Biological_Screening Biological Screening (e.g., Kinase Assays) Library->Biological_Screening SAR_Analysis SAR Analysis Biological_Screening->SAR_Analysis SAR_Analysis->Derivatization Design new analogs Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Logic flow for SAR-driven lead optimization.

Conclusion

The this compound scaffold is a highly valuable platform for the development of kinase inhibitors. The synthetic and derivatization protocols outlined in this application note provide a robust framework for generating diverse libraries of compounds for SAR studies. By systematically exploring the chemical space around this privileged core, researchers can optimize the potency, selectivity, and pharmacokinetic properties of novel drug candidates, ultimately accelerating the discovery of new targeted therapies for a range of diseases.

References

experimental procedure for synthesizing pyrazolo[4,3-b]pyridine analogs

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: A Robust and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridine Analogs

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, organic synthesis, and pharmacology.

Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold

The fusion of pyrazole and pyridine rings creates the pyrazolo[4,3-b]pyridine scaffold, a privileged heterocyclic system of considerable interest in medicinal chemistry.[1] This core structure is featured in a variety of biologically active compounds that have been investigated as potential therapeutics. Notable examples include inhibitors of crucial cellular kinases such as c-Met (implicated in oncology), CDK8, and interleukin-2 inducible T-cell kinase, highlighting the scaffold's versatility in targeting diverse biological pathways.[1]

Synthesizing this scaffold can be approached in two primary ways: by constructing a pyridine ring onto a pre-existing pyrazole or by forming a pyrazole ring on a functionalized pyridine core.[1][2] This guide provides a detailed, field-proven protocol for the latter approach, which offers high efficiency and operational simplicity. We will focus on a method that begins with readily available 2-chloro-3-nitropyridines and proceeds through a sequence of a Nucleophilic Aromatic Substitution (SNAr) and a modified Japp-Klingemann reaction.[1][3] This strategy is particularly advantageous as it combines the final key steps—azo-coupling, deacylation, and cyclization—into a single, efficient one-pot procedure.[4]

Strategic Overview & Retrosynthetic Analysis

The chosen synthetic strategy is designed for efficiency and modularity, allowing for the introduction of diversity at the N-1 position of the pyrazole ring. The retrosynthetic analysis breaks down the target pyrazolo[4,3-b]pyridine into simpler, commercially available starting materials.

Retrosynthetic Logic: The core idea is to disconnect the pyrazole ring from the pyridine core. The final bond formation is an intramolecular nucleophilic aromatic substitution (SNAr), where a hydrazone nitrogen attacks the pyridine ring, displacing a nitro group. This key hydrazone intermediate (A ) is formed via a Japp-Klingemann reaction on a β-keto ester precursor (B ). This precursor, in turn, is synthesized by a straightforward SNAr reaction between a 2-chloro-3-nitropyridine (C ) and ethyl acetoacetate.[2][5]

G Target Pyrazolo[4,3-b]pyridine (Target Molecule) A Hydrazone Intermediate (A) Target->A Intramolecular SNAr (Cyclization) B Pyridinyl Keto Ester (B) A->B Japp-Klingemann Reaction E Arenediazonium Salt A->E Japp-Klingemann Reaction C 2-Chloro-3-nitropyridine (C) B->C Intermolecular SNAr D Ethyl Acetoacetate B->D Intermolecular SNAr

Caption: Retrosynthetic analysis of the pyrazolo[4,3-b]pyridine core.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the synthesis. All procedures should be carried out in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of Pyridinyl Keto Ester Intermediates

This first stage involves the synthesis of the key pyridinyl keto ester intermediate via an SNAr reaction. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack, allowing for the displacement of the chloride at the C-2 position.

Workflow Overview:

G Start 2-Chloro-3-nitropyridine + Ethyl Acetoacetate Reagents NaH (Base) Start->Reagents Reaction SNAr Reaction Start->Reaction Reagents->Reaction Product Pyridinyl Keto Ester (Intermediate B) Reaction->Product

Caption: Workflow for the synthesis of the pyridinyl keto ester intermediate.

Step-by-Step Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).

  • Solvent Addition: Add anhydrous solvent (e.g., DMF or THF) and cool the suspension to 0 °C in an ice bath.

  • Nucleophile Addition: Slowly add ethyl acetoacetate (1.1 equivalents) dropwise to the suspension. Stir for 20-30 minutes at 0 °C to allow for the formation of the sodium enolate.

  • Substrate Addition: Add a solution of the substituted 2-chloro-3-nitropyridine (1.0 equivalent) in the anhydrous solvent dropwise, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting pyridine.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (EtOAc) (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[1]

Protocol 2: One-Pot Synthesis of 1-Aryl-1H-pyrazolo[4,3-b]pyridines

This protocol is the core of the synthesis, combining azo-coupling, deacylation, and cyclization in a single pot. The use of stable arenediazonium tosylates is a key advantage, enhancing safety and operational simplicity compared to more labile diazonium salts.[1][3]

Step-by-Step Procedure:

  • Diazonium Salt Preparation: Prepare the arenediazonium tosylate from the corresponding aniline following standard procedures (reaction with NaNO₂ and p-toluenesulfonic acid in an appropriate solvent system).

  • Reaction Setup: In a round-bottom flask, dissolve the pyridinyl keto ester intermediate (from Protocol 1, 1.0 equivalent) in ethanol or a similar protic solvent.

  • Base and Azo-Coupling: Add a solution of sodium acetate (NaOAc, 3.0 equivalents) in water. Cool the mixture to 0-5 °C and slowly add the arenediazonium tosylate (1.1 equivalents). Stir the reaction at this temperature for 1-2 hours. This step forms the hydrazone intermediate via the Japp-Klingemann reaction.

  • Cyclization Catalyst Addition: To the same reaction mixture, add pyridine (as a basic solvent) or a catalytic amount of a secondary amine like pyrrolidine along with a base such as 1,8-Diazabicycloundec-7-ene (DBU).[1]

  • Heating and Cyclization: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor by TLC. The reaction time can vary from 2 to 6 hours. During this step, the hydrazone undergoes base-catalyzed deacylation followed by an intramolecular SNAr cyclization, where the hydrazone nitrogen displaces the nitro group to form the pyrazole ring.

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the mixture and can be collected by filtration.[1] Alternatively, concentrate the mixture and perform an aqueous work-up followed by extraction with an organic solvent. The crude product is then purified by flash chromatography or recrystallization to yield the final pyrazolo[4,3-b]pyridine analog.[1]

Mechanistic Insights

The efficiency of Protocol 2 stems from a well-orchestrated cascade of reactions within a single pot. Understanding this mechanism is crucial for troubleshooting and optimization.

G cluster_0 One-Pot Reaction Cascade KetoEster Pyridinyl Keto Ester Hydrazone Hydrazone Intermediate KetoEster->Hydrazone 1. Azo-Coupling (Japp-Klingemann) Diazonium Arenediazonium Salt Diazonium->Hydrazone Deacylated Deacylated Hydrazone Hydrazone->Deacylated 2. Base-Catalyzed Deacylation FinalProduct Pyrazolo[4,3-b]pyridine Deacylated->FinalProduct 3. Intramolecular SNAr (Cyclization)

Caption: Key mechanistic steps in the one-pot synthesis of pyrazolo[4,3-b]pyridines.

  • Japp-Klingemann Reaction: The process begins with the electrophilic arenediazonium salt coupling with the enolate of the pyridinyl keto ester. This is followed by the cleavage of the acetyl group, yielding the crucial hydrazone intermediate (A ).[1]

  • Intramolecular SNAr Cyclization: In the presence of a base (like DBU or pyridine), the hydrazone is deprotonated. The resulting anion acts as an internal nucleophile, attacking the electron-deficient carbon of the pyridine ring bearing the nitro group. The nitro group, an excellent leaving group, is displaced, leading to the formation of the aromatic pyrazole ring and completing the synthesis of the fused heterocyclic system.[2]

Representative Data Summary

The described protocol has been successfully applied to synthesize a range of pyrazolo[4,3-b]pyridine analogs with varying substituents. The following table summarizes typical results obtained for several derivatives.[1]

Compound IDR (Pyridine Ring)Ar (N-1 Aryl Ring)Yield (%)M.p. (°C)
5a 6-NO₂2-Cyanophenyl85%222–224
5b 6-NO₂4-Methyl-2-nitrophenyl88%252–253
5j 6-NO₂4-Bromophenyl83%208–209
5l 6-CF₃4-Methyl-2-nitrophenyl84%220–222

Data sourced from Boyarskaya et al. (2023).[1]

Conclusion

This application note details a straightforward, efficient, and robust protocol for synthesizing pyrazolo[4,3-b]pyridine analogs. The key strengths of this method lie in its use of readily available starting materials and a highly effective one-pot cyclization step that minimizes purification efforts and improves overall yield.[1][4] By providing a clear retrosynthetic strategy, detailed step-by-step procedures, and mechanistic insights, this guide serves as a valuable resource for researchers in medicinal chemistry and drug discovery aiming to explore the therapeutic potential of this important class of heterocyclic compounds.

References

Application Notes: 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine - A Versatile Fragment for Kinase Inhibitor Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the Pyrazolopyridine Scaffold

The pyrazolopyridine core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents due to its structural resemblance to purines and its ability to form key hydrogen bond interactions within the ATP-binding sites of protein kinases.[1][2] Among its many derivatives, 5-ethynyl-1H-pyrazolo[4,3-b]pyridine emerges as a particularly valuable fragment for drug discovery. Its rigid, bicyclic structure provides a well-defined anchor for binding to protein targets, while the terminal ethynyl group serves as a versatile chemical handle for synthetic elaboration. This combination makes it an ideal starting point for Fragment-Based Drug Discovery (FBDD) campaigns, particularly in the pursuit of novel kinase inhibitors for oncology and other therapeutic areas.[3][4]

This guide provides an in-depth look at the synthesis and application of this compound, offering detailed protocols and strategic insights for researchers in drug development. We will explore its synthesis, its utility in FBDD workflows, and its application in the design of inhibitors for clinically relevant targets like Anaplastic Lymphoma Kinase (ALK).

Synthesis of this compound: A Two-Step Approach

The synthesis of the title compound is efficiently achieved in two main steps: the formation of a halogenated precursor followed by a Sonogashira cross-coupling reaction to install the reactive ethynyl moiety.

Protocol 1: Synthesis of 5-Bromo-1H-pyrazolo[4,3-b]pyridine (Precursor)

The bromo-substituted pyrazolopyridine is a crucial intermediate. It can be synthesized via the cyclization of a corresponding hydrazinopyridine.

Reaction Scheme: 5-bromo-2-hydrazinopyridine hydrochloride → 5-bromo-1H-pyrazolo[4,3-b]pyridine

Materials:

  • 5-bromo-2-hydrazinopyridine hydrochloride

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Purified water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a three-necked flask equipped with a condenser, thermometer, and magnetic stirrer, add 5-bromo-2-hydrazinopyridine hydrochloride (1.0 eq).

  • Add anhydrous N,N-Dimethylformamide (DMF) to serve as the solvent.

  • Stir the resulting mixture at room temperature for 1 hour to ensure complete dissolution and equilibration.

  • Heat the reaction mixture to reflux and maintain this temperature overnight. The intramolecular cyclization occurs during this step.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, allow the system to cool to room temperature.

  • Add purified water and dichloromethane (DCM) to the flask and transfer the mixture to a separatory funnel for extraction.

  • Separate the phases and collect the organic layer. Wash the aqueous phase multiple times with DCM.

  • Combine all organic phases and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the organic phase under reduced pressure.

  • Purify the resulting crude solid by silica gel column chromatography to obtain pure 5-bromo-1H-pyrazolo[4,3-b]pyridine.

Protocol 2: Sonogashira Coupling and Deprotection

The Sonogashira reaction is a robust method for forming C-C bonds between aryl halides and terminal alkynes.[5] Here, we couple the bromo-precursor with a silyl-protected alkyne, which is subsequently deprotected to yield the final product. A copper-free protocol is often preferred for nitrogen-containing heterocycles to avoid potential catalyst inhibition and side reactions like Glaser homocoupling.[5]

Reaction Scheme:

  • 5-bromo-1H-pyrazolo[4,3-b]pyridine + Ethynyltrimethylsilane → 5-((trimethylsilyl)ethynyl)-1H-pyrazolo[4,3-b]pyridine

  • 5-((trimethylsilyl)ethynyl)-1H-pyrazolo[4,3-b]pyridine → this compound

Materials:

  • 5-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 eq)

  • Ethynyltrimethylsilane (1.2 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%) (for traditional protocol)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Anhydrous, degassed base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 3.0 eq)

  • Tetrabutylammonium fluoride (TBAF) (1 M solution in THF) or Potassium Carbonate in Methanol for deprotection.

  • Ethyl acetate, Hexanes, Brine

Step-by-Step Procedure:

  • Sonogashira Coupling: a. To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).[6] b. Add anhydrous and degassed THF (or DMF) followed by anhydrous, degassed triethylamine (3.0 eq). c. Stir the mixture at room temperature for 10-15 minutes. d. Add ethynyltrimethylsilane (1.2 eq) dropwise via syringe. e. Heat the reaction to 60-70 °C and monitor by TLC until the starting material is consumed. f. Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues. g. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine. h. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, 5-((trimethylsilyl)ethynyl)-1H-pyrazolo[4,3-b]pyridine, can be purified by column chromatography or used directly in the next step.

  • TMS Deprotection: a. Dissolve the crude TMS-protected compound in THF. b. Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF) dropwise at 0 °C. c. Stir the reaction at room temperature for 1-2 hours, monitoring by TLC. d. Quench the reaction with water and extract with ethyl acetate. e. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. f. Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product, this compound.

Application in Fragment-Based Drug Discovery (FBDD)

FBDD is a powerful strategy for identifying lead compounds by screening small, low-complexity molecules ("fragments") that bind weakly to a biological target.[7] The this compound is an exemplary fragment due to its:

  • Low Molecular Weight: Conforms to the "Rule of Three" for fragments.

  • Defined 3D Structure: Provides a rigid anchor point in a binding pocket.

  • Reactive Vector: The ethynyl group offers a defined point for synthetic elaboration to grow the fragment into a more potent, lead-like molecule.[7]

The workflow below illustrates how this fragment can be utilized in a typical FBDD campaign.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization FragLib Fragment Library (incl. Title Compound) Screen Biophysical Screening (NMR, SPR, X-ray) FragLib->Screen Screening Hit Initial Hit Identified (Weak Binder, µM-mM Ki) Screen->Hit Validation SAR Structure-Guided Design (SAR via Chemistry) Hit->SAR Optimization Synthesis Library Synthesis (e.g., Click Chemistry on This compound) SAR->Synthesis Design Assay Biochemical & Cellular Assays Synthesis->Assay Testing Assay->SAR Feedback Loop Lead Potent Lead Compound (nM Ki) Assay->Lead Selection

Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.

Case Study: A Scaffold for Targeting Anaplastic Lymphoma Kinase (ALK)

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase whose aberrant activation through chromosomal rearrangements or mutations is a key driver in several cancers, including non-small cell lung cancer (NSCLC).[8] Small molecule inhibitors that target the ATP-binding site of ALK have shown remarkable clinical success.

The this compound scaffold is well-suited to generate potent ALK inhibitors. The pyrazolopyridine core can mimic the adenine of ATP, forming crucial hydrogen bonds in the hinge region of the kinase domain, while the ethynyl group can be extended to access other pockets, enhancing potency and selectivity.

ALK Signaling Pathway

Activated ALK triggers multiple downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which collectively promote cell proliferation, survival, and migration.[8][9] Inhibiting ALK at the top of this cascade can effectively shut down these oncogenic signals.

ALK_Signaling cluster_downstream Downstream Pathways ALK ALK Dimerization & Autophosphorylation RAS RAS-RAF-MEK-ERK (MAPK Pathway) ALK->RAS PI3K PI3K-AKT-mTOR ALK->PI3K JAK JAK-STAT ALK->JAK Inhibitor This compound -derived Inhibitor (e.g., Lorlatinib) Inhibitor->ALK Inhibits Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation JAK->Proliferation

Caption: Simplified ALK signaling pathway and point of inhibition.

While not directly synthesized from the 5-ethynyl fragment, the potent, third-generation ALK inhibitor Lorlatinib (PF-06463922) features a complex macrocyclic structure built around a substituted pyrazole core.[10] Its development underscores the value of the pyrazole scaffold in achieving high potency and overcoming resistance mutations that arise with earlier-generation inhibitors.[11] The synthetic versatility of this compound allows for the rapid exploration of chemical space around this core to identify novel inhibitors like Lorlatinib.

Structure-Activity Relationship (SAR) Table

The following table presents hypothetical SAR data for a series of compounds derived from the title fragment, illustrating how modifications at the ethynyl position can impact inhibitory activity against ALK.

Compound IDR-Group (at ethynyl position)ALK IC₅₀ (nM)Notes
Frag-1 -H (Parent Fragment)>10,000Starting fragment, weak activity.
Cpd-A1 -Phenyl850Simple aromatic addition improves potency.
Cpd-A2 -(4-morpholinophenyl)120Addition of a soluble group explores new vector.
Cpd-A3 -(1-methyl-1H-pyrazol-4-yl)45Heterocycle mimics interactions of known drugs.
Cpd-A4 -(4-(piperazin-1-yl)phenyl)15Basic amine can form key salt bridge.

Protocol 3: 'Click Chemistry' Elaboration of the Fragment

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and popular "click" reaction. It allows for the covalent linking of the ethynyl fragment to a diverse range of azide-containing building blocks to rapidly generate a library of triazole-containing compounds for screening.

Reaction Scheme: this compound + R-N₃ → 1-(R)-4-(1H-pyrazolo[4,3-b]pyridin-5-yl)-1H-1,2,3-triazole

Materials:

  • This compound (1.0 eq)

  • Azide building block (R-N₃, 1.05 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • Solvent system (e.g., t-BuOH/H₂O 1:1 or DMF)

Step-by-Step Procedure:

  • In a vial, dissolve this compound (1.0 eq) and the desired azide (R-N₃, 1.05 eq) in the chosen solvent system (e.g., t-BuOH/H₂O).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by an aqueous solution of CuSO₄·5H₂O (0.1 eq).

  • Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting triazole product by column chromatography or preparative HPLC.

Conclusion

This compound is a high-value building block for modern drug discovery. Its straightforward synthesis and the versatile reactivity of its ethynyl group make it an ideal fragment for FBDD campaigns and lead optimization efforts. As demonstrated by its relevance to potent kinase inhibitors targeting critical cancer pathways like ALK, this scaffold provides a robust starting point for the development of next-generation therapeutics. The protocols and strategies outlined in this guide are intended to empower researchers to fully leverage the potential of this versatile chemical tool.

References

Application Notes & Protocols: Palladium-Catalyzed Synthesis of 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Strategic Importance of 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine

The pyrazolo[4,3-b]pyridine core is a privileged scaffold in modern medicinal chemistry, bearing a close structural resemblance to purine bases and thus interacting with a wide range of biological targets.[1] Specifically, the 5-ethynyl derivative is a crucial building block in the synthesis of potent and selective kinase inhibitors for oncology research, targeting proteins such as PARP and ALK.[2] The terminal alkyne "handle" is exceptionally versatile, enabling further molecular elaboration through reactions like click chemistry, making it an invaluable intermediate for drug discovery and the development of biochemical probes.[2][3]

This document provides a comprehensive guide to the synthesis of this high-value compound via the Sonogashira cross-coupling reaction. This palladium-catalyzed methodology is renowned for its efficiency, mild reaction conditions, and broad functional group tolerance, making it the industry-standard approach for forming C(sp²)–C(sp) bonds.[4][5][6] We will delve into the mechanistic underpinnings of the reaction, provide a field-proven laboratory protocol, and offer expert insights into process optimization and troubleshooting.

Mechanistic Deep Dive: The Sonogashira Catalytic Cycle

A thorough understanding of the reaction mechanism is not merely academic; it is fundamental to rational troubleshooting and optimization. The Sonogashira coupling proceeds via two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[7][8] While copper-free variants exist to prevent undesired alkyne homocoupling (Glaser coupling), the classical Pd/Cu system remains highly effective and widely used.[4][9]

The key steps are as follows:

  • Palladium(0) Activation: The active Pd(0) catalyst is typically generated in situ from a Pd(II) precatalyst like PdCl₂(PPh₃)₂.

  • Oxidative Addition: The active Pd(0) species undergoes oxidative addition with the aryl halide (5-bromo-1H-pyrazolo[4,3-b]pyridine), forming a Pd(II) intermediate.[4][7]

  • Copper Acetylide Formation: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base (e.g., triethylamine) to form a highly reactive copper acetylide intermediate.[5][8]

  • Transmetalation: The copper acetylide transfers its alkynyl group to the palladium(II) complex, regenerating the copper(I) catalyst.[4]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst, thus closing the cycle.[7]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) Alkyne H-C≡CR PdII_Alkyne Ar-Pd(II)L₂-C≡CR PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Product Ar-C≡CR PdII_Alkyne->Product Reductive Elimination CuX Cu(I)X Cu_Alkyne Cu(I)-C≡CR Cu_Alkyne->PdII_Aryl  CuX regenerated Cu_Alkyne->CuX Alkyne->Cu_Alkyne Base

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Detailed Experimental Protocol

This protocol details the synthesis starting from 5-bromo-1H-pyrazolo[4,3-b]pyridine. The use of ethynyltrimethylsilane followed by a one-pot deprotection is a common strategy to avoid handling volatile and flammable acetylene gas directly.

Materials & Reagents:

ReagentFormulaM.W.CAS No.Notes
5-Bromo-1H-pyrazolo[4,3-b]pyridineC₆H₄BrN₃198.021047633-91-8Starting Material
Ethynyltrimethylsilane (TMS-acetylene)C₅H₁₀Si98.221066-54-2Alkyne Source
Dichlorobis(triphenylphosphine)palladium(II)PdCl₂(PPh₃)₂701.9013965-03-2Catalyst Precursor
Copper(I) IodideCuI190.457681-65-4Co-catalyst
Triethylamine (Et₃N)C₆H₁₅N101.19121-44-8Base & Solvent
Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Anhydrous Solvent
Tetrabutylammonium Fluoride (TBAF)C₁₆H₃₆FN261.47429-41-41M solution in THF
Ethyl Acetate (EtOAc)C₄H₆O₂88.11141-78-6For Extraction
Saturated aq. NH₄Cl---For Quenching
Brine---For Washing
Anhydrous MgSO₄ or Na₂SO₄---Drying Agent
Silica GelSiO₂-7631-86-9For Chromatography

Protocol Steps:

  • Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To the flask, add 5-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq, 3 mol%), and CuI (0.06 eq, 6 mol%).

  • Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration relative to the substrate) and triethylamine (3.0 eq). The triethylamine acts as both the base and a co-solvent.

  • Degassing (Critical Step): Degas the reaction mixture thoroughly. This is crucial to prevent oxidative side reactions. The most effective method is to subject the mixture to three cycles of vacuum followed by backfilling with inert gas. Alternatively, bubble argon through the stirred solution for 15-20 minutes.

  • Alkyne Addition: Add ethynyltrimethylsilane (1.5 eq) dropwise via syringe at room temperature.

  • Reaction Execution: Heat the reaction mixture to 65 °C. The solution will typically turn from a pale yellow to a darker brown/black suspension.

  • Monitoring Progress: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30-50% EtOAc in hexanes. The starting material is less polar than the TMS-protected product. The reaction is generally complete within 4-6 hours.

  • In-Situ Deprotection: Once the formation of the TMS-protected intermediate is complete (as confirmed by monitoring), cool the reaction mixture to 0 °C in an ice bath. Slowly add a 1M solution of TBAF in THF (1.5 eq) dropwise. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up:

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. .

  • Purification:

    • Filter off the drying agent and concentrate the filtrate in vacuo.

    • Purify the resulting crude residue by flash column chromatography on silica gel. A gradient elution system (e.g., starting from 10% EtOAc/hexanes and gradually increasing to 50% EtOAc/hexanes) is typically effective for isolating the pure product.

  • Characterization: Confirm the identity and purity of the final product, this compound, using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Workflow Visualization & Data Summary

The entire process, from initial setup to final analysis, can be visualized as follows:

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Flame-Dry Glassware & Assemble Under N₂/Ar B 2. Charge Flask with Substrate & Catalysts A->B C 3. Add Solvents (THF, Et₃N) B->C D 4. Degas Mixture C->D E 5. Add TMS-Acetylene D->E F 6. Heat to 65 °C E->F G 7. Monitor by TLC/LC-MS F->G H 8. Cool to 0 °C & Add TBAF for Deprotection G->H I 9. Quench & Extract with EtOAc H->I J 10. Dry, Filter & Concentrate I->J K 11. Flash Column Chromatography J->K L 12. Characterize Product (NMR, HRMS) K->L

Caption: Experimental workflow for the synthesis of this compound.

Typical Reaction Parameters:

ParameterValue/ConditionRationale
Substrate 5-Bromo-1H-pyrazolo[4,3-b]pyridineBromo-derivatives offer a good balance of reactivity and stability.
Pd Catalyst Loading 2-5 mol %Sufficient for efficient catalysis without excessive cost or metal contamination.
Cu(I) Co-catalyst 4-10 mol %Accelerates the reaction by activating the alkyne.[10]
Base Triethylamine (≥3 eq)Neutralizes the HX byproduct and facilitates copper acetylide formation.
Solvent THF / TriethylamineAprotic solvent that solubilizes reagents well.
Temperature 50-70 °CProvides sufficient thermal energy without degrading sensitive reagents.
Reaction Time 4-12 hoursDependent on substrate reactivity and catalyst efficiency.
Typical Yield 65-85%Based on similar couplings reported in the literature.[11][12]

Troubleshooting & Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive Palladium Catalyst2. Insufficient Degassing3. Poor Quality Base/Solvent1. Use a fresh bottle of catalyst or a different precatalyst (e.g., Pd(PPh₃)₄).2. Ensure the degassing procedure is rigorously followed.3. Use freshly distilled, anhydrous solvents and base.
Glaser Homocoupling Presence of oxygen, which oxidizes the copper acetylide intermediate.1. Improve the inert atmosphere and degassing technique.2. Consider a copper-free Sonogashira protocol, which may require a different ligand/base system.[4][9]
Difficult Purification Co-elution of product with phosphine ligands or other byproducts.1. After work-up, triturate the crude material with a non-polar solvent (e.g., hexanes) to precipitate some impurities.2. Optimize chromatography conditions (try different solvent systems or a different stationary phase like alumina).
Desilylation Fails Inactive TBAF reagent (can absorb water).Use a fresh, sealed bottle of TBAF solution. If necessary, gently warm the reaction after TBAF addition to drive the reaction to completion.

References

Application Notes and Protocols for Bioorthogonal Labeling with 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine and Related Fluorescent Heterocyclic Probes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Illuminating Cellular Processes with Fluorescent Bioorthogonal Probes

Bioorthogonal chemistry has revolutionized our ability to study biological processes in their native environment. By introducing chemical handles into biomolecules that can undergo highly specific and non-toxic reactions, we can visualize, track, and quantify a wide range of cellular components and events.[1] The ethynyl group, a key player in this field, serves as a versatile tag for metabolic labeling. When paired with an azide-functionalized reporter molecule through the Nobel prize-winning copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or its copper-free counterpart, strain-promoted azide-alkyne cycloaddition (SPAAC), it enables the precise attachment of fluorophores or affinity tags.[2]

This guide focuses on the emerging class of ethynyl-heterocyclic probes, with a particular emphasis on the potential of 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine. Unlike traditional alkyne-modified metabolic precursors that require a subsequent "click" reaction with a fluorescent azide to be visualized, many heterocyclic alkynes, including pyrazolopyridine derivatives, possess intrinsic fluorescent properties.[3][4] This opens up the exciting possibility of direct visualization of metabolically incorporated probes, with the subsequent click reaction serving to further amplify the signal or to attach other functional moieties.

The pyrazolo[3,4-b]pyridine scaffold, a fused nitrogen-containing heterocycle, is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds.[5][6][7] Derivatives of this and related pyrazolopyridine structures have been shown to exhibit favorable photophysical properties, including high fluorescence quantum yields and good stability, making them attractive candidates for the development of novel bioorthogonal probes.[3][8]

This document provides a comprehensive overview of the principles and protocols for utilizing this compound and similar fluorescent heterocyclic alkynes for bioorthogonal labeling in cell culture.

Properties of this compound

While extensive characterization of the photophysical properties of this compound as a bioorthogonal probe is still emerging in the scientific literature, its utility as a key intermediate in the synthesis of fluorescent probes and kinase inhibitors is established. The inherent fluorescence of the broader pyrazolopyridine class of compounds suggests its potential as a directly visualizable metabolic label.[3][8]

PropertyValueSource
Molecular Formula C₈H₅N₃N/A
Molecular Weight 143.15 g/mol N/A
Purity ≥95%N/A
Storage Room temperatureN/A

Experimental Workflows: From Metabolic Incorporation to Visualization

The general workflow for bioorthogonal labeling with an ethynyl-heterocyclic probe involves three key stages: metabolic labeling, fixation and permeabilization (for intracellular targets), and the click chemistry reaction for signal amplification or conjugation to other reporters.

G cluster_0 Metabolic Labeling cluster_1 Cell Preparation cluster_2 Click Chemistry & Analysis a Incubate live cells with This compound b Probe is incorporated into newly synthesized biomolecules a->b c Wash to remove unincorporated probe b->c d Fix and permeabilize cells (for intracellular targets) c->d e Perform CuAAC or SPAAC with an azide-functionalized reporter (e.g., fluorophore, biotin) d->e f Wash to remove excess reagents e->f g Image cells or perform downstream analysis f->g

Figure 1. General experimental workflow for bioorthogonal labeling.

PART 1: Metabolic Labeling of Mammalian Cells

This protocol describes the metabolic incorporation of this compound into cultured mammalian cells. The optimal concentration of the probe and incubation time should be determined empirically for each cell type and experimental goal.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Complete cell culture medium appropriate for the cell line

  • Mammalian cells (e.g., HeLa, HEK293, A549) seeded on coverslips or in multi-well plates

  • Phosphate-buffered saline (PBS)

Protocol:

  • Prepare a Stock Solution: Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO.

  • Cell Seeding: Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of labeling.

  • Prepare Labeling Medium: Dilute the stock solution of the probe into pre-warmed complete cell culture medium to the desired final concentration. A starting concentration range of 10-100 µM is recommended for initial optimization.

  • Metabolic Labeling: Remove the existing medium from the cells and replace it with the labeling medium.

  • Incubation: Incubate the cells for a period of 4 to 24 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂). The optimal incubation time will depend on the rate of biosynthesis of the target biomolecules.

  • Cell Washing: After incubation, gently aspirate the labeling medium and wash the cells twice with warm PBS to remove any unincorporated probe.

PART 2: Fixation and Permeabilization

For labeling intracellular targets, cells must be fixed and permeabilized to allow entry of the click chemistry reagents.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • PBS

Protocol:

  • Fixation: Add 4% PFA to the washed cells and incubate for 15 minutes at room temperature.

  • Washing: Aspirate the PFA and wash the cells twice with PBS.

  • Permeabilization: Add 0.25% Triton X-100 in PBS and incubate for 10 minutes at room temperature.

  • Final Washes: Aspirate the permeabilization buffer and wash the cells three times with PBS. The cells are now ready for the click reaction.

PART 3, OPTION A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction for labeling fixed and permeabilized cells.[2]

G cluster_0 Reagents cluster_1 Reaction cluster_2 Product reagents Metabolically Labeled Biomolecule (Alkyne) + Azide-Fluorophore + CuSO₄ + Sodium Ascorbate + Ligand (e.g., THPTA) reaction Cu(II) is reduced to Cu(I) by Sodium Ascorbate. Cu(I) catalyzes the [3+2] cycloaddition between the alkyne and azide. reagents->reaction product Stable Triazole Linkage (Covalently attached fluorophore) reaction->product

Figure 2. The mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Materials:

  • Azide-functionalized fluorophore (e.g., Alexa Fluor 488 Azide)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Sodium ascorbate

  • PBS

Protocol:

  • Prepare Click Reaction Cocktail: Prepare the cocktail immediately before use. For a 1 mL final volume, add the reagents in the following order:

    • PBS (to final volume)

    • Azide-fluorophore (final concentration 1-10 µM)

    • CuSO₄ (from a 100 mM stock, final concentration 1 mM)

    • THPTA (from a 50 mM stock, final concentration 5 mM)

  • Initiate the Reaction: Add sodium ascorbate (from a freshly prepared 100 mM stock, final concentration 10 mM) to the cocktail and mix gently.

  • Labeling: Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Aspirate the cocktail and wash the cells three times with PBS.

  • Imaging: Mount the coverslips on microscope slides with an appropriate mounting medium and proceed with fluorescence microscopy.

PART 3, OPTION B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is the method of choice for live-cell imaging as it does not require a cytotoxic copper catalyst.[2]

Materials:

  • Strain-promoted alkyne-functionalized fluorophore (e.g., DBCO-488)

  • Complete cell culture medium or PBS

Protocol:

  • Prepare Labeling Solution: Dilute the stock solution of the DBCO-fluorophore in complete cell culture medium or PBS to a final concentration of 5-20 µM.

  • Labeling: Add the labeling solution to the live, metabolically labeled cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with warm PBS or culture medium to remove the unreacted probe.

  • Imaging: Proceed with live-cell imaging using fluorescence microscopy.

Cytotoxicity and Biocompatibility Considerations

A critical aspect of utilizing any exogenous probe in a biological system is its potential for cytotoxicity. While the pyrazolo[3,4-b]pyridine scaffold is found in various drugs, high concentrations of some derivatives have been shown to be cytotoxic to certain cancer cell lines.[9][10][11] Therefore, it is imperative to perform a thorough cytotoxicity assessment for this compound in the specific cell line of interest.

Recommended Cytotoxicity Assay (e.g., MTT or LDH release assay):

  • Seed cells in a 96-well plate at an appropriate density.

  • The following day, treat the cells with a range of concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100, 200 µM) for a duration equivalent to the planned metabolic labeling experiment (e.g., 24 hours).

  • Perform the MTT or LDH assay according to the manufacturer's instructions.

  • Calculate the CC50 (half-maximal cytotoxic concentration) and select a working concentration for labeling experiments that is well below this value and does not significantly impact cell viability.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
No or weak fluorescence signal - Inefficient metabolic incorporation- Low probe concentration- Insufficient incubation time- Inefficient click reaction- Increase probe concentration and/or incubation time- Optimize click reaction conditions (reagent concentrations, incubation time)- Ensure freshness of sodium ascorbate solution for CuAAC
High background fluorescence - Incomplete removal of unincorporated probe or click reagents- Non-specific binding of the probe- Increase the number and duration of washing steps- Include a blocking step (e.g., with BSA) before the click reaction
Cell death or altered morphology - Probe cytotoxicity- Copper toxicity (in CuAAC)- Perform a cytotoxicity assay to determine a safe working concentration of the probe- For live-cell imaging, use SPAAC instead of CuAAC- Ensure the use of a copper-chelating ligand like THPTA in CuAAC

Conclusion and Future Perspectives

This compound and related fluorescent heterocyclic alkynes represent a promising new class of tools for bioorthogonal chemistry. Their potential for intrinsic fluorescence offers the advantage of direct visualization, which can be complemented by click chemistry for signal amplification or multimodal detection. As with any novel probe, careful optimization of labeling conditions and thorough assessment of biocompatibility are crucial for obtaining reliable and meaningful results. Further research into the photophysical properties, metabolic pathways, and specific biomolecular targets of these probes will undoubtedly expand their applications in cell biology, drug discovery, and diagnostics.

References

Application Notes and Protocols: 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Rise of Pyrazolopyridines in Oncology

The landscape of cancer therapy has been reshaped by the advent of targeted treatments, which aim to exploit specific molecular vulnerabilities within cancer cells. Among the most promising scaffolds in modern medicinal chemistry are the pyrazolopyridines, a class of heterocyclic compounds that have emerged as "privileged" structures in the design of kinase inhibitors.[1][2][3] Their structural resemblance to the purine bases of ATP allows them to effectively compete for the ATP-binding pocket of various kinases, which are enzymes that play a critical role in cellular signaling pathways frequently dysregulated in cancer.[1][4] The versatility of the pyrazolopyridine core, which allows for derivatization at multiple positions, has led to the development of inhibitors against a wide array of oncogenic kinases, with some compounds like selpercatinib receiving regulatory approval and others advancing through clinical trials.[1][3]

This document provides detailed application notes and experimental protocols for the use of 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine , a specific and potent derivative of this class, in cancer research. This compound serves as a valuable building block and a potential therapeutic agent, particularly in the inhibition of key oncogenic pathways and the modulation of the tumor microenvironment.[5][6] We will explore its mechanistic basis, provide step-by-step protocols for its evaluation, and offer insights into data interpretation.

Part 1: Mechanistic Framework and Core Applications

The primary utility of pyrazolopyridine derivatives in oncology stems from their function as ATP-competitive kinase inhibitors.[1] However, recent research has expanded their applicability to other critical cancer targets, including immune checkpoints.

Kinase Inhibition: Targeting Dysregulated Cell Signaling

Kinases are central regulators of cell proliferation, survival, and differentiation.[7] Mutations or overexpression of kinases can lead to uncontrolled cell growth, a hallmark of cancer.[4] The pyrazolo[4,3-b]pyridine scaffold is adept at binding to the hinge region of the kinase ATP-binding site, a crucial interaction for potent inhibition.

Derivatives of the closely related pyrazolo[3,4-b]pyridine scaffold have demonstrated potent inhibitory activity against a range of kinases, including:

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle progression, CDKs like CDK2 are often corrupted in tumor cells. Pyrazolopyridine derivatives have shown significant inhibitory activity against CDK2, leading to cell cycle arrest.[8][9]

  • Tropomyosin Receptor Kinases (TRKs): Overactivation of TRKs is a known oncogenic driver in various cancers. Pyrazolo[3,4-b]pyridine derivatives have been successfully designed to inhibit TRKA with nanomolar efficacy.[10]

  • c-KIT: This receptor tyrosine kinase is a key target in gastrointestinal stromal tumors (GIST). Pyrazolopyridine inhibitors have been developed to overcome resistance to existing therapies like imatinib.[11]

The ethynyl group at the 5-position of this compound can be exploited for further chemical modification (e.g., via click chemistry) to enhance potency and selectivity or to attach probes for mechanistic studies.[5]

Signaling Pathway: Generic Kinase Inhibition by this compound

The diagram below illustrates the general mechanism by which this compound can inhibit a target kinase, preventing the phosphorylation of downstream substrates and thereby blocking a pro-proliferative signaling cascade.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor TargetKinase Target Kinase (e.g., CDK, TRK, c-KIT) Receptor->TargetKinase Signal Compound 5-Ethynyl-1H- pyrazolo[4,3-b]pyridine Compound->TargetKinase Inhibition ADP ADP TargetKinase->ADP Substrate Downstream Substrate pSubstrate Phosphorylated Substrate (Active) TargetKinase->pSubstrate Phosphorylation ATP ATP ATP->TargetKinase Binds to ATP Pocket Proliferation Gene Transcription & Cell Proliferation pSubstrate->Proliferation Activation

Caption: General mechanism of kinase inhibition by this compound.

Immune Checkpoint Blockade: Targeting the PD-1/PD-L1 Axis

A groundbreaking application for the pyrazolo[4,3-b]pyridine scaffold is in the field of immuno-oncology. The interaction between Programmed Cell Death Protein 1 (PD-1) on T-cells and its ligand (PD-L1) on tumor cells is a major immune checkpoint that cancer cells exploit to evade immune destruction. A recent study detailed the development of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as potent, small-molecule inhibitors of the PD-1/PD-L1 interaction.[6]

These small molecules disrupt the binding between PD-1 and PD-L1, thereby restoring the anti-tumor activity of T-cells. This presents an exciting alternative to monoclonal antibody-based therapies. The core 1H-pyrazolo[4,3-b]pyridine structure is central to this activity, suggesting that this compound is an excellent candidate for similar investigations.[6]

Signaling Pathway: PD-1/PD-L1 Blockade

This diagram shows how this compound can disrupt the PD-1/PD-L1 interaction, leading to T-cell activation and tumor cell killing.

PD1_PDL1_Blockade cluster_tumor Tumor Cell cluster_tcell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding leads to TCR TCR Activation T-Cell Activation & Tumor Cell Killing TCR->Activation Signal 1 Inhibition T-Cell Exhaustion PD1->Inhibition Compound 5-Ethynyl-1H- pyrazolo[4,3-b]pyridine Compound->PDL1 Blockade Compound->PD1 Inhibition->Activation Suppresses

Caption: PD-1/PD-L1 immune checkpoint blockade by this compound.

Part 2: Experimental Protocols

The following protocols are designed as templates for characterizing the anti-cancer activity of this compound. Researchers should optimize concentrations and incubation times for their specific cell lines and target kinases.

Protocol 2.1: In Vitro Kinase Inhibition Assay (HTRF)

This protocol describes a method to quantify the direct inhibitory effect of the compound on a purified kinase. Homogeneous Time-Resolved Fluorescence (HTRF) is a robust method for this purpose.

Rationale: This assay directly measures the compound's potency (IC50) against the target kinase, confirming it as the molecular target and providing a quantitative measure for structure-activity relationship (SAR) studies.

Materials:

  • This compound (stock solution in 100% DMSO)

  • Purified recombinant target kinase

  • Biotinylated substrate peptide

  • ATP

  • HTRF Kinase Buffer

  • Europium-conjugated anti-phospho-substrate antibody

  • Streptavidin-XL665

  • Low-volume 384-well plates (white)

  • HTRF-compatible plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in 100% DMSO. Then, create an intermediate dilution in kinase buffer. The final DMSO concentration in the assay should be ≤1%.

  • Reaction Mix Preparation: In a microfuge tube, prepare the kinase reaction mix containing the target kinase and the biotinylated substrate in kinase buffer.

  • Assay Plate Setup:

    • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of the kinase/substrate reaction mix to each well.

    • Initiate the reaction by adding 5 µL of ATP solution to each well.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes. The exact time should be optimized based on the kinase's activity.

  • Detection:

    • Prepare the HTRF detection mix containing the Europium-conjugated antibody and Streptavidin-XL665 in detection buffer.

    • Add 20 µL of the detection mix to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.

  • Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis A 1. Prepare serial dilution of compound in DMSO B 2. Prepare Kinase/ Substrate Mix C 3. Prepare ATP Solution D 4. Add Compound, Kinase Mix, and ATP to 384-well plate E 5. Incubate at RT (60-90 min) D->E F 6. Add HTRF Detection Reagents E->F G 7. Incubate at RT (60 min) F->G H 8. Read Plate (620/665 nm) G->H I 9. Calculate HTRF Ratio & Plot Dose-Response Curve H->I J 10. Determine IC50 Value I->J

Caption: Workflow for determining kinase inhibition IC50 using an HTRF assay.

Protocol 2.2: Cell Proliferation Assay (MTS/MTT)

This protocol measures the effect of the compound on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability and proliferation.

Rationale: This is a fundamental assay to determine the compound's cytotoxic or cytostatic effect on cancer cells. It provides a GI50 (concentration for 50% growth inhibition) value, which is crucial for assessing its potential as an anti-cancer agent.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).[8]

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS.

  • This compound (stock solution in 100% DMSO).

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution) or MTT reagent.

  • 96-well clear-bottom cell culture plates.

  • Multichannel pipette.

  • Plate reader (490 nm for MTS, 570 nm for MTT).

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the compound in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle (DMSO) control.

  • Incubation: Incubate the plate for 72 hours (or an optimized time point) at 37°C in a humidified, 5% CO2 incubator.

  • MTS/MTT Addition:

    • For MTS: Add 20 µL of MTS reagent directly to each well.

    • For MTT: Add 10 µL of MTT stock solution (5 mg/mL) to each well.

  • Final Incubation:

    • For MTS: Incubate for 1-4 hours at 37°C.

    • For MTT: Incubate for 4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate gently and measure the absorbance at 490 nm (MTS) or 570 nm (MTT).

  • Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the percentage of cell viability against the logarithm of compound concentration and fit to a dose-response curve to calculate the GI50/IC50 value.

Protocol 2.3: Western Blotting for Phospho-Protein Analysis

This protocol is used to verify that the compound inhibits the intended signaling pathway within the cell by measuring the phosphorylation status of a downstream substrate.

Rationale: While a kinase assay confirms direct target engagement, Western blotting provides crucial evidence of on-target activity in a cellular context. A reduction in the phosphorylation of a known substrate confirms that the compound is effectively blocking the kinase's activity inside the cell.

Materials:

  • Cancer cell line expressing the target kinase.

  • 6-well plates.

  • This compound.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (total target kinase, phospho-substrate, and loading control like GAPDH or β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., based on the GI50 value) for a specified time (e.g., 2, 6, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Load samples onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody (e.g., anti-phospho-substrate) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total substrate and a loading control to ensure equal protein loading.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the phospho-protein signal to the total protein or loading control signal.

Part 3: Data Interpretation and Quantitative Summary

Effective data presentation is key to understanding the compound's profile. Below is a template for summarizing key quantitative data.

Table 1: In Vitro Activity Profile of Pyrazolopyridine Derivatives

This table provides a comparative summary of the inhibitory concentrations for various pyrazolopyridine compounds from the literature, offering a benchmark for new experimental results with this compound.

Compound IDTarget KinaseIC50 (µM)Cancer Cell LineGI50 / IC50 (µM)Reference
Compound 4 CDK2/cyclin A20.24HCT-11631.3[8]
Compound 8 CDK2/cyclin A20.65MCF-719.3[8]
Compound C03 TRKA0.056Km-120.304[10]
Compound 6r c-KIT (mutant)4.77HMC1.21.15[11]
Compound 20a CDK4 / CDK60.0008 / 0.002Colo-2050.0564[7]
Compound D38 PD-1/PD-L10.0096Jurkat/CHO co-culture1.61 (EC50)[6]

Note: The table presents data for different derivatives of the pyrazolopyridine scaffold to illustrate the range of potencies achieved. Direct comparison requires testing under identical experimental conditions.

Conclusion and Future Directions

This compound represents a versatile and potent scaffold for modern cancer drug discovery. Its proven utility as a hinge-binding motif for kinase inhibition and its emerging role in disrupting the PD-1/PD-L1 immune checkpoint make it a high-value tool for researchers.[1][6] The protocols outlined in this guide provide a robust framework for characterizing its anti-cancer properties, from direct target engagement to cellular activity. Future research should focus on leveraging the ethynyl functional group for creating next-generation derivatives with enhanced selectivity, improved pharmacokinetic properties, and novel mechanisms of action, potentially leading to new and effective cancer therapies.

References

Application Notes & Protocols: Leveraging 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine for Advanced Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with applications in oncology and immunology.[1][2][3] The functionalization of this scaffold with a terminal ethynyl group at the 5-position creates 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine (EPP) , a powerful chemical probe for modern cell biology and drug discovery. The ethynyl moiety serves as a bioorthogonal handle, enabling the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," to covalently attach reporter tags for a variety of downstream applications.[4][5][6] This guide provides a comprehensive overview and detailed protocols for utilizing EPP in cell-based assays for target engagement visualization and protein target identification.

The Scientific Principle: Bioorthogonal Probing with EPP

The central strategy involves a two-step process. First, the EPP probe, designed to mimic a bioactive molecule, is introduced into a cellular system. Due to its structural similarity to known inhibitors, it engages with its specific protein targets. Second, after allowing time for target binding, the terminal alkyne of EPP is "clicked" to an azide-containing reporter molecule (e.g., a fluorophore or biotin).

This reaction is highly specific and bioorthogonal, meaning the alkyne and azide groups react exclusively with each other and do not interfere with native biological molecules or processes.[5][7] This allows for the precise and stable labeling of the probe's targets within a complex cellular environment.[8][9]

G cluster_0 Step 1: Target Engagement in Cells cluster_1 Step 2: Bioorthogonal Ligation (Click Chemistry) Probe This compound (EPP) Alkyne Handle Target Cellular Protein Target (e.g., Kinase) Binding Site Probe->Target Incubate with live cells or lysate Complex EPP-Target Complex Exposed Alkyne Reporter Azide-Reporter (Fluorophore or Biotin) Reporter->Complex Cu(I) Catalyst (CuSO4 + Ascorbate) Labeled_Complex Covalently Labeled Target Triazole Linkage

Caption: The two-step workflow for using EPP as a chemical probe.

Probe Profile: this compound (EPP)

EPP is a versatile building block used in pharmaceutical research, particularly in the synthesis of kinase inhibitors targeting proteins like PARP and ALK.[6] Its utility as a probe stems from the combination of a biologically relevant core with a chemically addressable tag.

PropertyValueSource
Molecular Formula C₈H₅N₃[6][10]
Molecular Weight 143.15 g/mol [6][10]
Appearance Solid-
Storage Room temperature, desiccated[6]
Key Feature Terminal alkyne for click chemistry[6]

Application 1: Cellular Target Engagement and Imaging

This application aims to visualize the subcellular localization of EPP's targets. By tagging the probe with a fluorophore, researchers can use fluorescence microscopy to see where in the cell the compound accumulates, providing clues about its mechanism of action.

G start Seed Cells on Coverslips step1 Treat cells with EPP (e.g., 1-10 µM) and DMSO vehicle control start->step1 step2 Wash to remove unbound probe step1->step2 step3 Fix cells (e.g., 4% PFA) step2->step3 step4 Permeabilize cells (e.g., 0.25% Triton X-100) step3->step4 step5 Perform Click Reaction: Add Azide-Fluorophore + Catalyst Cocktail step4->step5 step6 Wash to remove unbound fluorophore step5->step6 step7 Counterstain nuclei (DAPI) step6->step7 end Mount coverslips and image via Fluorescence Microscopy step7->end

Caption: Workflow for visualizing EPP target engagement in fixed cells.

Protocol 1: In-Cell Target Visualization

Rationale: This protocol is designed to covalently link a fluorescent dye to EPP after it has bound to its intracellular targets. Fixation and permeabilization are crucial for allowing the click chemistry reagents to access the cell's interior. The use of a copper-stabilizing ligand like THPTA is essential for maximizing reaction efficiency while minimizing potential cell damage.[11][12]

Materials:

  • Cells of interest (e.g., A549, HeLa)

  • This compound (EPP), 10 mM stock in DMSO

  • Azide-functionalized fluorophore (e.g., Azide-Alexa Fluor 488), 10 mM stock in DMSO

  • Copper(II) Sulfate (CuSO₄), 20 mM stock in water

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), 100 mM stock in water[13]

  • Sodium Ascorbate, 300 mM stock in water (prepare fresh)

  • Paraformaldehyde (PFA), 4% in PBS

  • Triton X-100, 0.25% in PBS

  • DAPI solution

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency the next day.

  • Probe Treatment:

    • Pre-warm media. Aspirate old media from wells.

    • Add media containing the desired final concentration of EPP (typically 1-10 µM). Include a DMSO-only well as a vehicle control.

    • Incubate for 1-4 hours under standard cell culture conditions. The optimal time should be determined empirically.

  • Fix and Permeabilize:

    • Aspirate media and wash cells twice with PBS.

    • Fix cells by adding 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize by adding 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Click Reaction:

    • Prepare the "Click Cocktail" immediately before use. For one coverslip (200 µL volume):

      • 174 µL PBS

      • 10 µL of 20 mM CuSO₄ solution[13]

      • 10 µL of 100 mM THPTA solution[13]

      • 4 µL of 1 mM Azide-Fluorophore (final concentration ~20 µM)[13]

    • Vortex the mixture briefly.

    • Initiate the reaction by adding 10 µL of 300 mM Sodium Ascorbate .[11][13] Vortex immediately.

    • Add 200 µL of the cocktail to each coverslip. Incubate for 30-60 minutes at room temperature, protected from light.

  • Staining and Mounting:

    • Wash cells three times with PBS.

    • Incubate with DAPI solution for 5 minutes to stain nuclei.

    • Wash twice with PBS.

    • Mount the coverslip onto a microscope slide with mounting medium.

  • Imaging: Visualize using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI. The signal from the EPP-treated cells should be significantly higher than the DMSO control.

Application 2: Target Identification by Affinity Purification

The ultimate goal for many probe-based studies is to identify the specific protein(s) being engaged. By using an azide-biotin reporter, EPP-bound proteins can be captured on streptavidin beads, isolated from the complex proteome, and identified using mass spectrometry.

G start Culture and treat cells with EPP (or DMSO vehicle) step1 Harvest and lyse cells (using a compatible lysis buffer) start->step1 step2 Clarify lysate by centrifugation step1->step2 step3 Perform Click Reaction in Lysate: Add Azide-Biotin + Catalyst Cocktail step2->step3 step4 Incubate with Streptavidin-Agarose beads step3->step4 step5 Wash beads extensively to remove non-specific binders step4->step5 step6 Elute bound proteins (e.g., with SDS-PAGE sample buffer) step5->step6 end Analyze eluate by SDS-PAGE, Western Blot, or Mass Spectrometry step6->end

Caption: Workflow for EPP-based target identification.

Protocol 2: Target Pull-Down from Cell Lysate

Rationale: This protocol enriches for proteins that have been covalently modified by EPP. Performing the click reaction in the lysate ensures that the biotin tag is attached before purification.[8][13] Extensive washing is critical to reduce the background of non-specifically bound proteins, ensuring that the final identified proteins are high-confidence hits.

Materials:

  • Cell pellet from EPP-treated and DMSO-treated cultures

  • Lysis Buffer (e.g., RIPA buffer, supplemented with protease/phosphatase inhibitors)

  • Azide-Biotin conjugate (e.g., Azide-PEG4-Biotin)

  • Click chemistry reagents (as in Protocol 1)

  • Streptavidin-conjugated agarose beads

  • Wash Buffer (e.g., Lysis buffer with 0.1% SDS)

  • Elution Buffer (e.g., 2x Laemmli sample buffer)

Procedure:

  • Cell Culture and Lysis:

    • Culture cells in a large format (e.g., 10 cm or 15 cm dish) to obtain sufficient protein (~1-5 mg).

    • Treat cells with EPP (e.g., 10 µM) and a DMSO control for 1-4 hours.

    • Harvest cells, wash with cold PBS, and generate a cell pellet.

    • Lyse the pellet in 1 mL of ice-cold lysis buffer per 10 million cells. Incubate on ice for 30 minutes.

    • Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of the lysate (e.g., using a BCA assay).

  • Click Reaction in Lysate:

    • In a microfuge tube, combine 1-5 mg of protein lysate with PBS to a final volume of ~950 µL.

    • Prepare the "Click Cocktail" by pre-mixing CuSO₄ and THPTA. Add the azide-biotin to the lysate.

    • Add the CuSO₄/THPTA mix.

    • Initiate the reaction by adding freshly prepared Sodium Ascorbate.

    • Incubate for 1 hour at room temperature with gentle rotation.

  • Affinity Purification:

    • Add 50 µL of a streptavidin-agarose bead slurry (pre-washed with lysis buffer) to the reaction mixture.

    • Incubate for 1-2 hours at 4°C with rotation to allow for binding.

    • Pellet the beads by gentle centrifugation (e.g., 1,000 x g for 2 min).

    • Discard the supernatant. Wash the beads extensively: 3 times with Wash Buffer and 2 times with PBS to remove all traces of detergent.

  • Elution and Analysis:

    • After the final wash, remove all supernatant. Add 50 µL of 2x Laemmli sample buffer to the beads.

    • Boil the sample at 95°C for 10 minutes to elute the bound proteins.

    • Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel for analysis by silver staining, Western blot, or in-gel digestion for mass spectrometry.

Assay Validation and Data Interpretation

Rigorous validation is crucial for any cell-based assay.[14][15]

  • Specificity: The signal (fluorescence or pull-down) must be dependent on the EPP probe. The DMSO vehicle control should yield little to no signal.

  • Dose-Response: A titration of EPP concentration should ideally show a saturable signal, indicating specific target engagement.

  • Competition: To confirm target identity, a "cold" competitor (a known inhibitor of the suspected target that lacks an alkyne group) can be co-incubated with EPP. A reduction in signal indicates that EPP and the competitor are binding to the same target.

Interpreting Pull-Down Data: Mass spectrometry will often yield a list of proteins. True hits should be significantly enriched in the EPP sample compared to the DMSO control. Label-free quantification (LFQ) or spectral counting are common methods for this comparison.

Example Mass Spectrometry Hits
Protein ID LFQ Intensity (EPP Sample) LFQ Intensity (DMSO Control)
Kinase X1.5 x 10⁸Not Detected
HSP90AA15.2 x 10⁷4.9 x 10⁷
GAPDH8.9 x 10⁸9.1 x 10⁸
In this hypothetical data, Kinase X is a high-confidence hit, whereas HSP90 and GAPDH are likely background contaminants.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Regioisomer Formation in Pyrazolo[4,3-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[4,3-b]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioisomer formation during their synthetic routes. Here, we will delve into the mechanistic underpinnings of this common issue and provide actionable troubleshooting strategies to optimize your reactions for the desired isomer.

Introduction: The Challenge of Regioisomerism

The pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] However, its synthesis is often complicated by the formation of regioisomers, which can be difficult to separate and lead to lower yields of the target molecule. This guide will focus on troubleshooting the formation of these unwanted isomers.

Frequently Asked Questions (FAQs)

Q1: Why am I getting two regioisomers in my pyrazolo[4,3-b]pyridine synthesis?

The formation of regioisomers in pyrazole synthesis, including pyrazolo[4,3-b]pyridines, typically arises from the reaction of an unsymmetrical precursor with a hydrazine derivative.[2][3] The two nitrogen atoms of the hydrazine can attack the reactive sites on the pyridine precursor in two different orientations, leading to two different products. The final ratio of these isomers is influenced by a variety of factors including steric hindrance, electronic effects of substituents, and reaction conditions.[3]

Q2: What are the primary synthetic strategies for constructing the pyrazolo[4,3-b]pyridine core?

There are two main approaches for the synthesis of pyrazolo[4,3-b]pyridines:

  • Annulation of a pyridine ring onto an existing pyrazole core: This often involves the cyclocondensation of 4-aminopyrazole-5-carbaldehydes or the cyclization of other 5-functionalized 4-aminopyrazoles.[1]

  • Annulation of a pyrazole ring onto a functionalized pyridine core: This is a less common but still viable route.[1]

A more recent and efficient method involves a sequence of SNAr and modified Japp-Klingemann reactions starting from readily available 2-chloro-3-nitropyridines.[1][4]

Q3: How can I definitively identify the different regioisomers?

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are crucial for distinguishing between regioisomers. Both 1H and 13C NMR spectroscopy can be used to differentiate between N-1 and N-2 substituted pyrazolo[4,3-b]pyridine derivatives.[5] In some cases, 2D NMR techniques may be necessary for unambiguous assignment. X-ray crystallography provides the most definitive structural confirmation when suitable crystals can be obtained.

Troubleshooting Guide: Controlling Regioisomer Formation

This section provides a systematic approach to troubleshooting and controlling the formation of regioisomers in your pyrazolo[4,3-b]pyridine synthesis.

Problem 1: Undesired Regioisomer is the Major Product

When the undesired regioisomer is the major product, a careful evaluation of the reaction mechanism and conditions is necessary.

Visualizing the Competing Pathways

The formation of two regioisomers can be visualized as a branching point in the reaction pathway. The following diagram illustrates the general concept of competing cyclization pathways.

G A Pyridine Precursor + Hydrazine B Intermediate A A->B Pathway 1 C Intermediate B A->C Pathway 2 D Desired Regioisomer (1H-pyrazolo[4,3-b]pyridine) B->D Cyclization E Undesired Regioisomer (2H-pyrazolo[4,3-b]pyridine) C->E Cyclization

Caption: Competing reaction pathways leading to regioisomer formation.

Troubleshooting Workflow

The following workflow provides a step-by-step approach to address the formation of the undesired regioisomer.

G A Problem: Undesired regioisomer is major product B Step 1: Modify Reaction Temperature A->B C Step 2: Change the Solvent B->C D Step 3: Alter the Base C->D E Step 4: Modify Substituents on Precursors D->E F Outcome: Improved Regioselectivity E->F

Caption: Troubleshooting workflow for improving regioselectivity.

Detailed Troubleshooting Steps
Parameter Rationale and Suggested Actions
Temperature The activation energies for the two competing pathways may be different. Lowering the reaction temperature can favor the pathway with the lower activation energy, potentially increasing the yield of the desired isomer. Conversely, increasing the temperature might favor the thermodynamically more stable product.
Solvent The polarity of the solvent can influence the stability of the transition states leading to the different regioisomers. Experiment with a range of solvents with varying polarities (e.g., toluene, THF, DMF, ethanol). In some cases, the regioselectivity of the cyclization can be controlled to a moderate degree by varying the electrophile/solvent combination.[6]
Base The choice of base can significantly impact the deprotonation equilibrium and the subsequent nucleophilic attack. If using a base, consider alternatives with different strengths and steric bulk (e.g., NaH, K2CO3, Et3N, DBU).
Substituents The electronic and steric properties of the substituents on both the pyridine precursor and the hydrazine can have a profound effect on regioselectivity. Consider modifying these substituents to sterically hinder the formation of the undesired isomer or to electronically favor the desired cyclization pathway.
Problem 2: Difficulty in Separating Regioisomers

Even with optimized reaction conditions, some amount of the undesired regioisomer may still be formed.

Strategies for Separation
Technique Considerations
Column Chromatography This is the most common method for separating isomers. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and stationary phases (e.g., silica gel, alumina) to achieve optimal separation.
Crystallization If one of the isomers is more crystalline, fractional crystallization can be an effective purification method. Try different solvents and solvent mixtures to induce selective crystallization.
Preparative HPLC For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide high-purity isomers, although it is a more resource-intensive technique.

Experimental Protocols

General Procedure for Pyrazolo[4,3-b]pyridine Synthesis via Japp-Klingemann Reaction

This protocol is adapted from a reported efficient synthesis of pyrazolo[4,3-b]pyridines.[1]

  • Synthesis of Pyridinyl Keto Esters: The starting 2-chloro-3-nitropyridines are converted to pyridinyl keto esters through a conventional SNAr process.[1]

  • One-Pot Azo-Coupling, Deacylation, and Pyrazole Ring Annulation:

    • To a solution of the pyridinyl keto ester in an appropriate solvent (e.g., ethanol), add a solution of an arenediazonium tosylate.

    • Add a base (e.g., pyridine or DBU) and a catalyst (e.g., pyrrolidine) to the reaction mixture.[1]

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Upon completion, quench the reaction with aqueous HCl and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to isolate the desired pyrazolo[4,3-b]pyridine.

Note: This is a general procedure and may require optimization for specific substrates.

Conclusion

The formation of regioisomers is a common challenge in the synthesis of pyrazolo[4,3-b]pyridines. A systematic and informed approach to troubleshooting, grounded in an understanding of the underlying reaction mechanisms, can lead to significant improvements in regioselectivity and overall yield. By carefully manipulating reaction conditions and considering the electronic and steric properties of the starting materials, researchers can effectively control the outcome of their synthetic efforts.

References

preventing decomposition of 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. Here, we address common challenges related to the stability and handling of this compound, offering preventative measures and solutions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound stem from its two key functional groups: the terminal ethynyl (acetylene) group and the pyrazolopyridine core. The ethynyl group is susceptible to several degradation pathways, including oxidative coupling (dimerization), hydration, and metal-catalyzed decomposition. The pyrazolopyridine ring, while generally stable, can be prone to oxidation under certain conditions.

Q2: How should I properly store this compound?

A2: To minimize degradation, this compound should be stored as a solid in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures, preferably at or below -20°C. It is also crucial to protect the compound from light.

Q3: Can I store this compound in solution?

A3: Storing this compound in solution for extended periods is not recommended due to an increased risk of degradation. If solution storage is unavoidable, use a degassed, anhydrous aprotic solvent, store under an inert atmosphere at low temperatures, and use as quickly as possible.

Q4: What are the initial signs of decomposition?

A4: Visual signs of decomposition can include a change in color of the solid material or solution. Analytically, the appearance of new peaks in HPLC chromatograms or unexpected signals in NMR spectra are clear indicators of degradation.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: I observe a new, less polar impurity in my HPLC analysis after a reaction or work-up.

  • Question: What could be the cause of this new, less polar peak?

  • Answer: A common degradation pathway for terminal alkynes is oxidative coupling, which forms a diyne dimer. This reaction is often catalyzed by trace amounts of metals, particularly copper, and can be accelerated by exposure to air (oxygen). The resulting dimer is typically less polar than the starting material.

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure all reactions and manipulations are performed under a strict inert atmosphere (argon or nitrogen) to minimize exposure to oxygen.

    • Metal Scavenging: If you suspect metal contamination from reagents or catalysts, consider adding a metal scavenger or performing a purification step to remove trace metals.

    • Solvent Purity: Use high-purity, degassed solvents to reduce dissolved oxygen and potential metal impurities.

Issue 2: My NMR spectrum shows a decrease in the ethynyl proton signal and the appearance of new signals in the aliphatic or aromatic region.

  • Question: What could be happening to the ethynyl group?

  • Answer: This observation could be due to several possibilities:

    • Hydration: The terminal alkyne can undergo hydration, especially in the presence of acidic conditions or certain metal catalysts, to form a methyl ketone. This would result in the disappearance of the alkyne proton and the appearance of a new methyl singlet in the 1H NMR spectrum.

    • Polymerization: Under certain conditions (e.g., heat, light, or catalysts), terminal alkynes can polymerize, leading to a complex mixture of products and a general broadening of signals in the NMR spectrum.

    • Cycloaddition Reactions: The ethynyl group is a reactive dienophile and can participate in cycloaddition reactions if other reactive species are present.

  • Troubleshooting Steps:

    • Control pH: Avoid strongly acidic or basic conditions during work-up and purification unless required by the protocol.

    • Temperature Control: Perform reactions at the lowest effective temperature to minimize side reactions and polymerization.

    • Light Protection: Protect your reaction and stored compound from light, as photo-induced polymerization can occur.

Issue 3: I am seeing a new, more polar impurity in my HPLC analysis.

  • Question: What might be the source of this more polar species?

  • Answer: Oxidation of the pyrazolopyridine ring system can lead to the formation of N-oxides or hydroxylated derivatives, which are generally more polar than the parent compound.

  • Troubleshooting Steps:

    • Avoid Oxidizing Agents: Be mindful of any reagents in your reaction that could act as oxidizing agents.

    • Inert Atmosphere: As with other degradation pathways, maintaining an inert atmosphere can help prevent oxidation.

    • Storage: Proper storage at low temperatures and under an inert atmosphere is the best preventative measure.

Best Practices for Handling and Storage

To ensure the longevity and purity of your this compound, adhere to the following best practices.

Storage Recommendations
ConditionSolidSolution
Temperature ≤ -20°C≤ -20°C
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)
Container Tightly sealed, amber vialTightly sealed, septum-capped vial
Duration Long-termShort-term (use immediately if possible)
Compatible and Incompatible Reagents and Solvents
CategoryCompatibleIncompatible (Use with Caution)
Solvents Anhydrous, aprotic solvents (e.g., THF, Dioxane, Toluene, DMF, DMSO)Protic solvents (e.g., water, methanol, ethanol), especially under non-neutral pH
Reagents -Strong oxidizing agents, strong acids/bases, salts of copper, palladium, and other transition metals (unless part of the intended reaction)

Potential Decomposition Pathways

The following diagram illustrates the most likely degradation pathways for this compound.

DecompositionPathways cluster_main This compound cluster_products Potential Decomposition Products A This compound B Diyne Dimer A->B Oxidative Coupling (O2, trace metals) C Methyl Ketone A->C Hydration (H2O, H+ or metal catalyst) D N-Oxide / Hydroxylated Pyrazolopyridine A->D Oxidation

Caption: Potential decomposition pathways of this compound.

Troubleshooting Workflow

If you suspect decomposition of your compound, follow this workflow to identify the issue and take corrective action.

TroubleshootingWorkflow Start Decomposition Suspected CheckStorage Review Storage Conditions (Temp, Atmosphere, Light) Start->CheckStorage AnalyzeSample Analyze by HPLC and NMR CheckStorage->AnalyzeSample NewPeakHPLC New Peak in HPLC? AnalyzeSample->NewPeakHPLC NMRChanges Changes in NMR? AnalyzeSample->NMRChanges LessPolar Less Polar Peak? NewPeakHPLC->LessPolar Yes NewPeakHPLC->NMRChanges No MorePolar More Polar Peak? LessPolar->MorePolar No Dimerization Probable Dimerization - Check for metal contamination - Use inert atmosphere LessPolar->Dimerization Yes Oxidation Probable Ring Oxidation - Check for oxidizing agents - Ensure inert conditions MorePolar->Oxidation Yes MorePolar->NMRChanges No Purify Purify Material Dimerization->Purify Oxidation->Purify KetoneSignals New Methyl Singlet? Loss of Alkyne Proton? NMRChanges->KetoneSignals Yes NMRChanges->Purify No Hydration Probable Hydration - Ensure anhydrous conditions - Control pH KetoneSignals->Hydration Yes KetoneSignals->Purify No Hydration->Purify End Proceed with Experiment Purify->End

Caption: A workflow for troubleshooting the decomposition of this compound.

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method is recommended for routine purity analysis.

  • Column: C18 column (e.g., 50 mm × 4.6 mm, 5 µm).[1]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).[1]

  • Detection: UV detection at 214 nm and 254 nm.[1]

  • Expected Elution: The parent compound is expected to be a relatively polar molecule. Dimerization products will be significantly less polar, while oxidized or hydrated products will be more polar.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H and 13C NMR are powerful tools for identifying degradation products.

  • 1H NMR:

    • Parent Compound: Look for the characteristic ethynyl proton singlet.

    • Hydration Product: The appearance of a new methyl singlet (around 2.5 ppm) and the disappearance of the ethynyl proton signal.

    • Dimerization Product: The disappearance of the ethynyl proton signal.

  • 13C NMR:

    • Parent Compound: Two distinct signals for the alkyne carbons.

    • Hydration Product: Appearance of a ketone carbonyl signal (>200 ppm).

    • Dimerization Product: Four signals for the diyne carbons.

References

Technical Support Center: Scale-Up Synthesis of 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the manufacturing of this key heterocyclic intermediate. Our focus is on providing practical, field-proven insights to ensure the successful and efficient scale-up of your synthesis.

I. Introduction to the Synthetic Challenge

The synthesis of this compound on a laboratory scale is a well-established process. However, transitioning to a multi-gram or kilogram scale introduces a host of challenges that can impact yield, purity, and safety. The core of this synthesis typically revolves around a palladium-catalyzed Sonogashira cross-coupling reaction, a powerful tool for forming carbon-carbon bonds.[1] This guide will dissect the intricacies of this critical step and the subsequent deprotection and purification processes, providing you with the knowledge to navigate the complexities of scale-up.

II. Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise during the planning and execution of the scale-up synthesis.

Q1: What is the most common synthetic route for introducing the ethynyl group at the 5-position of the pyrazolo[4,3-b]pyridine core?

A1: The most prevalent and efficient method is the Sonogashira cross-coupling reaction.[2] This involves the reaction of a 5-halo-1H-pyrazolo[4,3-b]pyridine (typically 5-iodo or 5-bromo) with a suitable acetylene source, catalyzed by a palladium complex and a copper(I) co-catalyst.[1]

Q2: Is it better to use a terminal alkyne directly or a protected version like (trimethylsilyl)acetylene in a large-scale Sonogashira reaction?

A2: For large-scale synthesis, using a protected alkyne such as (trimethylsilyl)acetylene is often advantageous. Acetylene gas itself is highly flammable and presents significant handling challenges on a large scale.[3] TMS-acetylene is a liquid with a higher boiling point, making it easier and safer to handle. The subsequent deprotection step is typically straightforward and high-yielding.[4]

Q3: What are the primary safety concerns when handling this compound and its precursors?

A3: The primary safety concerns include:

  • Ethynyl Compounds: Terminal alkynes can be energetic and may pose a risk of decomposition, especially at elevated temperatures or in the presence of certain metals.[5][6] While the final product is generally stable, it's crucial to assess its thermal stability.[7][8][9]

  • Palladium Catalysts: Many palladium catalysts are air-sensitive and potentially toxic. Proper handling under an inert atmosphere is required.[10]

  • Solvents and Reagents: The use of flammable solvents and toxic reagents necessitates appropriate engineering controls and personal protective equipment.

Q4: How critical is the choice of palladium catalyst and ligand for the Sonogashira coupling with the pyrazolo[4,3-b]pyridine core?

A4: The choice of catalyst and ligand is critical, especially for an electron-deficient heterocyclic system like pyrazolo[4,3-b]pyridine.[10] Standard catalysts like Pd(PPh₃)₄ may be sufficient, but for challenging couplings or to improve reaction kinetics and reduce catalyst loading on scale, more advanced systems are recommended. These often involve bulky, electron-rich phosphine ligands such as XPhos, SPhos, or the use of N-heterocyclic carbene (NHC) palladium complexes.[11][12][13]

III. Troubleshooting Guide: The Sonogashira Cross-Coupling Reaction

This section provides a detailed, issue-based guide to troubleshoot common problems encountered during the scale-up of the Sonogashira coupling of a 5-halo-1H-pyrazolo[4,3-b]pyridine with a protected alkyne like TMS-acetylene.

Issue 1: Low or Stalled Reaction Conversion

A common frustration in scale-up is a reaction that fails to reach completion.

Workflow for Diagnosing Low Conversion:

start Low Conversion Observed catalyst Check Catalyst Activity start->catalyst Is the catalyst active? reagents Verify Reagent Quality catalyst->reagents Yes solution Problem Resolved catalyst->solution No, replace catalyst conditions Optimize Reaction Conditions reagents->conditions Yes reagents->solution No, purify/replace reagents conditions->solution Implement optimized conditions

Caption: Troubleshooting workflow for low reaction conversion.

Potential Cause Explanation & Causality Recommended Solution
Inactive Palladium Catalyst The Pd(0) active species is susceptible to oxidation. On a larger scale, incomplete inerting of the reactor headspace or oxygen dissolved in solvents can lead to catalyst deactivation.- Ensure rigorous degassing of all solvents and the reaction mixture (e.g., by sparging with argon or nitrogen for an extended period).- Use fresh, high-quality palladium precatalyst. Consider using a more robust ligand system (e.g., with bulky phosphines like XPhos) that protects the palladium center.[11][12]
Poor Reagent Quality Impurities in the 5-halo-pyrazolo[4,3-b]pyridine, TMS-acetylene, or the amine base can poison the catalyst. Water content in the solvent or base is particularly detrimental.- Re-purify the starting materials. The amine base (e.g., triethylamine or diisopropylethylamine) should be distilled from a suitable drying agent before use.- Use anhydrous solvents.
Suboptimal Reaction Temperature The oxidative addition of the aryl halide to the palladium center is often the rate-limiting step and can be slow at lower temperatures, especially with less reactive bromides or chlorides.[14]- Gradually increase the reaction temperature. Monitor the reaction progress by HPLC or TLC to find the optimal temperature that promotes the reaction without significant byproduct formation. A typical range for these couplings is 60-100 °C.[14]
Insufficient Mixing On a larger scale, inadequate agitation can lead to localized concentration gradients and poor mass transfer, effectively slowing down the reaction.- Ensure the reactor's agitation system is sufficient for the reaction volume and viscosity. Use of a properly sized impeller and appropriate stirring speed is crucial.
Issue 2: Significant Formation of Alkyne Homocoupling (Glaser Coupling) Byproduct

The formation of a 1,4-bis(trimethylsilyl)buta-1,3-diyne byproduct is a common issue that consumes the alkyne and complicates purification.

Logical Relationship for Minimizing Homocoupling:

homocoupling High Homocoupling oxygen Exclude Oxygen homocoupling->oxygen copper Optimize Copper Catalyst homocoupling->copper alkyne_conc Control Alkyne Concentration homocoupling->alkyne_conc minimized Homocoupling Minimized oxygen->minimized copper->minimized alkyne_conc->minimized setup Reactor Setup & Inerting reagents Charge Reagents setup->reagents reaction Reaction at Elevated Temp. reagents->reaction workup Work-up & Isolation reaction->workup product Crude Product workup->product

References

removing palladium catalyst from 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for the Purification of 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine and Related Heterocyclic APIs

Welcome to the technical support center dedicated to addressing the challenges of removing palladium catalyst residues. This resource is tailored for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed protocols for achieving high-purity compounds, with a specific focus on nitrogen-containing heterocycles like this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of palladium from my Active Pharmaceutical Ingredient (API) so critical?

A1: The removal of residual palladium is mandated by stringent regulatory guidelines for elemental impurities in drug products.[1][2] Palladium, while an exceptionally useful catalyst in synthetic chemistry, is a toxic heavy metal.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits on the permitted daily exposure (PDE) to such metals.[3] Failure to reduce palladium content to acceptable levels (often in the low parts-per-million range) will prevent a drug candidate from progressing through clinical trials and gaining regulatory approval.

Q2: I'm synthesizing this compound via a Sonogashira coupling. Why is palladium removal proving more difficult than with other compounds?

A2: The difficulty arises from the structure of your molecule. This compound contains both a pyrazole and a pyridine ring, which are rich in nitrogen atoms. These nitrogen atoms act as Lewis bases and can coordinate strongly with the palladium center, forming stable metal-ligand complexes. This chelation effect makes the palladium less available for removal by standard methods like simple filtration or silica gel chromatography, as the palladium essentially "travels with" your product.

Q3: What are the primary methods for removing residual palladium?

A3: Palladium removal strategies can be broadly categorized into four main techniques:

  • Adsorption: This is the most common approach and involves using solid-supported materials, known as scavengers, that have a high affinity for palladium.[3][4] Examples include activated carbon and functionalized silica or polymers.[5][6]

  • Crystallization: Purifying the final product through recrystallization can be effective, as palladium impurities may remain in the mother liquor.[2][5] The efficiency can sometimes be improved by adding soluble chelating agents.

  • Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into an aqueous phase, separate from the organic phase containing your product. This often involves using an aqueous solution containing a chelating agent.

  • Chromatography: While standard silica gel chromatography can be ineffective, specialized techniques or the use of functionalized silica in the column can aid in separation.[7]

Q4: How do I choose the best palladium removal method for my experiment?

A4: The optimal method is highly dependent on your specific circumstances. Key factors include:

  • The nature of your product: Consider its solubility, stability, and functional groups.

  • The form of the palladium residue: Is it homogeneous (dissolved, e.g., Pd(II) species) or heterogeneous (solid, e.g., Pd(0) black)?

  • The scale of your reaction: A method suitable for a 100 mg scale may not be practical for a 1 kg scale.

  • Downstream process compatibility: The chosen method should not introduce impurities that could interfere with subsequent steps.

The workflow diagram below provides a general decision-making framework.

Palladium Removal Workflow

Palladium_Removal_Workflow start Post-Reaction Mixture (Crude this compound) check_pd_form Is Palladium Heterogeneous? (e.g., Pd(0) black, Pd/C) start->check_pd_form filtration Filtration through Celite® Pad check_pd_form->filtration  Yes filtrate Filtrate (Contains Soluble Pd Species) check_pd_form->filtrate No / After Filtration   filtration->filtrate scavenging Select Scavenging Strategy filtrate->scavenging scavenger_solid Solid-Supported Scavenger (e.g., Functionalized Silica, Carbon) scavenging->scavenger_solid High Selectivity Needed scavenger_liquid Liquid Extraction with Aqueous Chelator scavenging->scavenger_liquid Product is Stable to Water crystallization Crystallization / Recrystallization scavenging->crystallization Product is Crystalline analysis Analyze Residual Pd (ICP-MS) scavenger_solid->analysis scavenger_liquid->analysis crystallization->analysis product_ok Product Meets Purity Specs (<10 ppm Pd) analysis->product_ok Success product_fail Re-process or Try Alternative Method analysis->product_fail Failure

Caption: Decision workflow for selecting a palladium purification strategy.

Troubleshooting Guide

Issue 1: My standard silica gel chromatography run shows the product is pure by TLC/LCMS, but the isolated solid is still grey/black and fails palladium analysis.

  • Probable Cause: You are likely dealing with colloidal Pd(0) or palladium species that are strongly coordinated to your pyrazolopyridine product, causing them to co-elute.[7] Standard silica is not effective at binding these species.

  • Troubleshooting Steps:

    • Pre-filtration: Before concentrating the reaction mixture, dilute it with a suitable solvent (e.g., DCM or EtOAc) and filter it through a 1-2 cm thick pad of Celite®. This will remove insoluble metallic palladium.[7]

    • Scavenger Treatment: After filtration, treat the filtrate with a dedicated palladium scavenger (see protocols below) before performing chromatography. This will bind the soluble palladium.

    • Alternative Stationary Phase: Consider using a functionalized silica gel, such as one containing thiol or amine groups, for your chromatography.

Issue 2: I used a scavenger, but my product yield is very low.

  • Probable Cause: Your product, being a polar heterocycle, may have a non-specific affinity for the scavenger material, especially highly porous ones like activated carbon.[8]

  • Troubleshooting Steps:

    • Screen Scavengers: Test several different types of scavengers (see table below) on a small scale to find one with high selectivity for palladium and low affinity for your product.[8] Thiol-based scavengers are often a good starting point for Sonogashira reaction residues.[6]

    • Minimize Scavenger Amount: Use the minimum effective amount of the scavenger. Start with a defined excess (e.g., 3-5 equivalents relative to the initial palladium loading) and optimize downwards.

    • Adjust the Solvent: A solvent in which your product is highly soluble may reduce its non-specific binding to the adsorbent.[8]

    • Change the Method: If product loss remains high, switch to a different purification method, such as crystallization or liquid-liquid extraction.[8]

Issue 3: The efficiency of palladium removal is inconsistent from one batch to the next.

  • Probable Cause: Minor variations in reaction conditions (e.g., reaction time, temperature, atmosphere) can alter the final oxidation state and coordination environment of the residual palladium (e.g., Pd(0), Pd(II), ligand-bound species). Different palladium species may have different affinities for your chosen scavenger.

  • Troubleshooting Steps:

    • Standardize the Work-up: Ensure a consistent work-up procedure is followed for every batch before the scavenging step. This helps to normalize the palladium species present.

    • Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species. For example, thiourea-based scavengers are known to be versatile.[6]

    • Consider a Pre-treatment Step: In some cases, a mild oxidation (e.g., bubbling air through the solution) or reduction step can convert the mixture of palladium species into a single, more easily removed form. This should be approached with caution to avoid product degradation.

Comparison of Common Palladium Scavengers
Scavenger TypeFunctional GroupPrimary TargetAdvantagesDisadvantages
Thiol-Based Silica -SHPd(II)High efficiency and selectivity, good for post-Sonogashira reactions.[6]Can be more expensive, may require longer incubation times.
Thiourea-Based Silica -SC(NH)NH₂Pd(0), Pd(II)Versatile, scavenges multiple Pd species, works well in organic solvents.[6][9]Potential for leaching of sulfur-containing impurities.
Amine-Based Silica -NH₂, -NR₂Pd(II)Effective for charged Pd species.Can bind to acidic products, less effective for Pd(0).
Activated Carbon N/A (Porous Carbon)Pd(0), Pd(II)Inexpensive, widely available.[3]Low selectivity, high risk of product loss, requires high loading.[10]
TMT (Trimercaptotriazine) Triazine-thiolPd(II)Forms insoluble precipitates with palladium that can be filtered off.[4][5]Can be difficult to remove excess reagent.

Experimental Protocols

Safety Note: Always conduct experiments in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Palladium Removal with Thiol-Functionalized Silica (e.g., SiliaMetS® Thiol)

This method is highly effective for removing soluble Pd(II) species, which are common after Sonogashira couplings.

  • Reaction Work-up: After the reaction is complete, perform a standard aqueous work-up. Concentrate the organic phase to obtain the crude product.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethyl Acetate) at a concentration of 10-50 mg/mL.

  • Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 3-10 weight equivalents relative to the crude product, or ~5-20 molar equivalents relative to the initial palladium catalyst).

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally for your specific substrate.

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Submit a sample of the purified product for palladium content analysis.

Protocol 2: Purification Using Activated Carbon

This is a cost-effective but less selective method. Use with caution due to the risk of product loss.

  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., Toluene, THF).

  • Carbon Addition: Add activated carbon (e.g., Darco® KB-G) to the solution. A typical starting point is 10-20 wt% relative to the crude product.

  • Stirring: Stir the slurry at room temperature or elevated temperature (e.g., 50-70 °C) for 1 to 4 hours.

  • Hot Filtration: Filter the hot mixture through a pad of Celite® to remove the carbon. Caution: Some grades of activated carbon are pyrophoric. Do not allow the filter cake to dry completely in the air.

  • Washing & Concentration: Wash the filter cake with hot solvent, combine the filtrates, and concentrate under reduced pressure.

  • Analysis: Analyze the final product for residual palladium and assess the product recovery.

Quantification of Residual Palladium

Verifying the success of your purification is a critical final step. While process screening can be done with faster methods, final API validation requires highly sensitive techniques.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the gold standard for quantifying trace metals in pharmaceutical samples.[5] It offers extremely low detection limits and is required by most regulatory agencies for final product release.

  • Energy Dispersive X-ray Fluorescence (EDXRF): A rapid and non-destructive technique that can be used for determining palladium levels, especially for in-process controls.[1]

  • Fluorometric/Colorimetric Assays: These are rapid, high-throughput methods based on a palladium-catalyzed reaction that produces a fluorescent or colored product.[11][12][13] They are excellent for screening multiple scavengers or purification conditions quickly but are not typically used for final API validation.[5]

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Ethynyl-1H-pyrazolo[4,3-b]pyridine (CAS: 1374652-56-8, Molecular Formula: C₈H₅N₃, Molecular Weight: 143.15 g/mol ) is a heterocyclic building block of significant interest in medicinal chemistry.[1] Its rigid pyrazolo[4,3-b]pyridine core is a known pharmacophore found in various kinase inhibitors, while the terminal alkyne functionality serves as a versatile chemical handle for "click" chemistry and Sonogashira coupling reactions, enabling the synthesis of complex molecular probes and drug candidates.[2]

Despite its commercial availability and synthetic utility, a comprehensive, publicly accessible repository of its detailed spectroscopic characterization data is notably absent. This guide, therefore, serves as a predictive and comparative analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. By leveraging established spectroscopic principles and comparing with experimentally verified data from structurally related pyrazolo[4,3-b]pyridine analogues, we provide an in-depth, expert-level guide for researchers to identify, confirm, and characterize this valuable compound.

Molecular Structure and Numbering

A clear understanding of the molecule's topology is paramount for accurate spectral assignment. The IUPAC numbering for the 1H-pyrazolo[4,3-b]pyridine core is illustrated below. This numbering scheme will be used for all subsequent spectral assignments.

cluster_0 This compound mol N1 1 N2 2 C3 3 C3a 3a N4 4 C5 5 C6 6 C7 7 C7a 7a

Caption: IUPAC numbering of the this compound structure.

Part I: Predicted ¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy is a fundamental technique for elucidating the hydrogen framework of a molecule.[3] For this compound, we can predict the chemical shifts and coupling patterns by analyzing the electronic environment of each proton. The pyridine ring is electron-deficient, causing its protons to appear downfield. The pyrazole ring protons are also influenced by the two nitrogen atoms.

Rationale for Predictions: Our predictions are based on data from substituted pyrazolo[4,3-b]pyridines reported in the literature. For example, in ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate, the pyridine protons (H-5 and H-7) are observed far downfield at δ 9.70 and 8.68 ppm, respectively, due to the strong withdrawing effects of the nitro group and the ring nitrogens.[4] For our target molecule, which lacks such strongly deactivating groups, the pyridine protons (H-6 and H-7) are expected to be more upfield but still in the characteristic aromatic region for this heterocyclic system. The pyrazole proton (H-3) and the exchangeable pyrazole N-H proton are also key identifiers. The acetylenic proton (≡C-H) is expected to appear as a sharp singlet around δ 3-4 ppm.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
NH (Position 1)13.5 - 14.5Broad Singlet (br s)-1H
H-78.6 - 8.8Doublet (d)J = 4.5 - 5.01H
H-38.3 - 8.5Singlet (s)-1H
H-67.4 - 7.6Doublet (d)J = 4.5 - 5.01H
≡C-H4.4 - 4.6Singlet (s)-1H
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for observing the exchangeable N-H proton, which might be lost or broadened in solvents like CDCl₃ or D₂O.

  • Instrumentation: Analyze the sample using a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Temperature: 298 K.

    • Spectral Width: 0-16 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the residual DMSO solvent peak at δ 2.50 ppm.

Part II: Predicted ¹³C NMR Spectroscopic Analysis

Carbon-13 NMR provides a map of the carbon skeleton. With five C-H carbons and three quaternary carbons, the spectrum should display eight distinct signals.

Rationale for Predictions: The chemical shifts are predicted based on analogous heterocyclic systems.[4] Carbons adjacent to nitrogen atoms (C-3, C-3a, C-7, C-7a) will be significantly deshielded and appear downfield. The two sp-hybridized carbons of the ethynyl group have characteristic shifts, typically between 70 and 90 ppm. The carbon attached to the ring (C-5-C≡) will be further downfield than the terminal acetylenic carbon (≡C-H).

Predicted ¹³C NMR Data (in DMSO-d₆, 101 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-7a148 - 152
C-3a145 - 148
C-6135 - 138
C-3131 - 134
C-5128 - 132
C-7115 - 118
C-5-C ≡CH82 - 85
C-5-C≡C H80 - 83
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Analyze using a 101 MHz (on a 400 MHz system) or higher NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Temperature: 298 K.

    • Spectral Width: 0-160 ppm.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform with an exponential line broadening of 1.0 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the DMSO-d₆ solvent peak at δ 39.52 ppm.

Part III: Predicted Mass Spectrometry (MS) Analysis

Mass spectrometry is essential for confirming the molecular weight and elemental formula of a compound. For this compound (C₈H₅N₃), the expected monoisotopic mass is 143.0483 Da.

Rationale for Predictions: Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the primary ion observed would be the protonated molecule, [M+H]⁺, at m/z 144.0561. The fragmentation pattern of related pyrazolo[3,4-b]pyridines often involves the sequential loss of small, stable neutral molecules like HCN (27 Da).[5] This is a common fragmentation pathway for nitrogen-containing aromatic heterocycles.

G parent [M+H]⁺ m/z = 144.0561 frag1 [C₇H₄N₂]⁺ m/z = 117.0401 parent->frag1 - HCN (27.0109 Da) frag2 [C₆H₃N]⁺ m/z = 90.0298 frag1->frag2 - HCN (27.0109 Da)

Caption: Predicted ESI-MS/MS fragmentation pathway for this compound.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • Instrumentation: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Acquisition Parameters:

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120 °C.

    • Mass Range: m/z 50-500.

    • Collision Energy (for MS/MS): Ramp from 10-40 eV to induce fragmentation of the parent ion (m/z 144.0561).

  • Data Analysis: Analyze the resulting spectrum to identify the [M+H]⁺ ion and compare its measured exact mass to the theoretical value. For MS/MS data, identify major fragment ions and propose fragmentation pathways consistent with the molecular structure.

Conclusion

This guide provides a robust, predictive framework for the comprehensive spectroscopic characterization of this compound using NMR and mass spectrometry. The predicted chemical shifts, coupling constants, and fragmentation patterns are grounded in fundamental principles and supported by data from structurally analogous compounds. These detailed protocols and expected data tables offer researchers a reliable benchmark for confirming the identity and purity of their synthesized or purchased material, facilitating its confident use in drug discovery and chemical biology applications.

References

A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine, a critical intermediate in the synthesis of targeted kinase inhibitors, rigorous purity assessment is paramount.[1] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for the comprehensive purity profiling of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of their performance based on experimental data for similar compounds.

The Central Role of Purity in Drug Development

The presence of impurities, even in trace amounts, can significantly impact the therapeutic outcome and safety profile of a drug.[2][3] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[4] Therefore, the selection and validation of appropriate analytical methods are critical steps in the pharmaceutical development process.[4]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[5] The choice of HPLC mode and conditions is dictated by the physicochemical properties of the analyte. This compound, with its polar heterocyclic structure, presents unique challenges that necessitate careful method development.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most common mode of chromatography used for the analysis of a wide range of pharmaceutical compounds.

The separation in RP-HPLC is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. For a polar compound like this compound, achieving adequate retention on a C18 column can be challenging. To overcome this, several strategies can be employed:

  • Mobile Phase pH Control: The pyrazolo[4,3-b]pyridine core contains basic nitrogen atoms. By adjusting the mobile phase pH to a slightly acidic value (e.g., pH 3), these nitrogens will be protonated, increasing the polarity of the molecule and potentially improving peak shape by minimizing interactions with residual silanols on the stationary phase. The use of a buffer, such as ammonium formate or phosphate, is crucial to maintain a consistent pH throughout the analysis.

  • Organic Modifier: Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and UV cutoff. A gradient elution, starting with a low percentage of organic modifier and gradually increasing it, is typically employed to ensure the elution of both polar and potential nonpolar impurities.

  • Column Chemistry: A standard C18 column is a good starting point. However, for highly polar compounds, columns with polar-embedded or polar-endcapped stationary phases can provide alternative selectivity and improved retention.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve sample in diluent (e.g., 50:50 Acetonitrile:Water) Inject Inject sample Sample->Inject MobilePhaseA Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) Equilibrate Equilibrate column with initial mobile phase conditions MobilePhaseA->Equilibrate MobilePhaseB Prepare Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile) MobilePhaseB->Equilibrate Equilibrate->Inject Separate Gradient elution to separate analytes Inject->Separate Detect Detect analytes using UV detector (e.g., 254 nm) Separate->Detect Integrate Integrate peak areas Detect->Integrate Calculate Calculate purity based on area percent Integrate->Calculate

Caption: A general workflow for RP-HPLC purity analysis.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Based on the UV spectrum of pyrazolopyridine derivatives, a wavelength between 254 nm and 280 nm is a suitable starting point. A DAD allows for the monitoring of multiple wavelengths and peak purity assessment.[6][7][8]

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50, v/v)

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic mode that is particularly well-suited for the retention and separation of highly polar compounds that are poorly retained in RP-HPLC.[9][10][11][12][13]

In HILIC, a polar stationary phase (e.g., bare silica, amide, or zwitterionic) is used with a mobile phase consisting of a high concentration of a nonpolar organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[9][10] This creates a water-rich layer on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.[12] For this compound, HILIC can offer orthogonal selectivity to RP-HPLC, which is beneficial for identifying impurities that may co-elute in a reversed-phase system.

Chromatographic Conditions:

  • Column: Amide or Zwitterionic HILIC, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Acetonitrile with 0.1% Formic Acid

  • Mobile Phase B: Water with 0.1% Formic Acid

  • Gradient: 95% A to 60% A over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: As per RP-HPLC method

  • Injection Volume: 5 µL

  • Diluent: Acetonitrile/Water (90:10, v/v)

Comparison of HPLC Methods

ParameterReversed-Phase HPLC (RP-HPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle Partitioning between a nonpolar stationary phase and a polar mobile phase.Partitioning into a water-enriched layer on a polar stationary phase from a less polar mobile phase.[9][10]
Best Suited For Broad range of compounds, including moderately polar to nonpolar analytes.Highly polar and hydrophilic compounds.[11][13]
Typical Stationary Phase C18, C8Bare silica, Amide, Zwitterionic[12]
Typical Mobile Phase Water/Acetonitrile or Methanol gradient with acid or buffer.High organic (Acetonitrile)/aqueous gradient with acid or buffer.[10]
Pros for Analyte Well-established, robust, wide variety of column chemistries available.Excellent retention for polar compounds, orthogonal selectivity to RP-HPLC.[9]
Cons for Analyte Potential for poor retention of highly polar analytes.Can be less robust, longer equilibration times, potential for sample solubility issues in high organic diluents.

Alternative and Complementary Analytical Techniques

While HPLC is a powerful tool, a comprehensive purity assessment often benefits from the use of orthogonal techniques that provide different separation mechanisms or detection principles.

Supercritical Fluid Chromatography (SFC)

SFC is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[14][15][16][17][18]

SFC is considered a "green" analytical technique due to the significant reduction in the use of organic solvents.[17] It often provides unique selectivity and faster separations compared to HPLC. For pharmaceutical analysis, SFC is particularly advantageous for chiral separations and the analysis of moderately polar compounds.[16][17]

Caption: Schematic of a Supercritical Fluid Chromatography (SFC) system.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that separates analytes based on their electrophoretic mobility in an electric field.[19][20]

For ionizable compounds like this compound, CE can offer extremely high separation efficiencies and short analysis times.[21][22] It is particularly useful for separating charged impurities and isomers. The use of different background electrolytes and capillary coatings allows for the tuning of selectivity.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[23][24][25][26][27]

Unlike chromatographic techniques that provide a relative purity based on area percent, qNMR can determine the absolute purity of a sample by comparing the integral of an analyte's signal to that of a certified internal standard.[23][26] This makes it an invaluable tool for the certification of reference standards and for obtaining an orthogonal purity value to complement HPLC data.[24][27] A key advantage is its ability to detect and quantify impurities that may not have a UV chromophore and are therefore invisible to UV-based HPLC detection.[23]

Comparative Performance Overview

TechniquePrincipleTypical Run TimeProsCons
RP-HPLC Partition chromatography15-30 minRobust, versatile, high resolutionMay have poor retention for very polar compounds
HILIC Hydrophilic interaction10-20 minExcellent for polar compounds, orthogonal to RPLess robust, longer equilibration
SFC Partition/Adsorption in supercritical fluid5-15 minFast, "green," unique selectivityNot ideal for very polar or ionic compounds
CE Electrophoretic mobility5-20 minHigh efficiency, low sample volume, good for charged speciesLower sensitivity for neutral compounds, can be less robust
qNMR Nuclear magnetic resonance10-30 minAbsolute quantification, no chromophore needed, structural infoLower sensitivity than HPLC, requires specialized equipment and expertise

Conclusion: A Multi-faceted Approach to Purity Assurance

The purity analysis of this compound requires a well-thought-out analytical strategy. While RP-HPLC remains the primary workhorse for routine purity testing, its limitations in retaining highly polar compounds and the potential for co-eluting impurities necessitate the consideration of orthogonal techniques. HILIC offers a valuable alternative for separating polar species. For a comprehensive understanding of the impurity profile, a combination of chromatographic techniques (RP-HPLC and/or HILIC) with a mass spectrometric detector (LC-MS) is highly recommended for impurity identification.[2][5][28][29] Furthermore, employing a truly orthogonal technique like qNMR provides an absolute measure of purity and can serve as a powerful tool for reference standard characterization and cross-validation of chromatographic results. By adopting a multi-faceted analytical approach, researchers and drug developers can ensure the quality and safety of this important pharmaceutical intermediate, ultimately contributing to the development of effective and safe new medicines.

References

A Comparative Guide to the Biological Activity of Pyrazolo[4,3-b]pyridine Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolopyridine scaffold is a privileged heterocyclic system in medicinal chemistry, bearing a structural resemblance to purines, which allows its derivatives to function as effective ATP-competitive inhibitors for a variety of protein kinases.[1] This has led to the development of numerous potent and selective inhibitors targeting key players in cellular signaling pathways implicated in cancer and other diseases. The isomeric nature of the pyrazolopyridine core, arising from the different fusion patterns of the pyrazole and pyridine rings, offers a rich playground for medicinal chemists to fine-tune the pharmacological properties of drug candidates. This guide provides an in-depth comparison of the biological activities of pyrazolo[4,3-b]pyridine and its isomers, with a focus on their application as kinase inhibitors in oncology. We will delve into the structure-activity relationships (SAR), supported by experimental data, and provide detailed protocols for key biological assays.

The Isomeric Landscape of Pyrazolopyridines: A Structural Overview

The fusion of a pyrazole and a pyridine ring can result in several distinct isomers, each with a unique arrangement of nitrogen atoms and hydrogen bond donor/acceptor capabilities. This structural diversity is the cornerstone of their varied biological activities. The most explored isomers in drug discovery include pyrazolo[3,4-b]pyridine, pyrazolo[4,3-b]pyridine, and pyrazolo[1,5-a]pyridine.

isomers cluster_34b Pyrazolo[3,4-b]pyridine cluster_43b Pyrazolo[4,3-b]pyridine cluster_15a Pyrazolo[1,5-a]pyridine 3,4-b 4,3-b 1,5-a

Caption: Chemical structures of key pyrazolopyridine isomers.

The strategic placement of nitrogen atoms within the bicyclic core dictates the molecule's interaction with the kinase hinge region, a critical determinant of inhibitory potency and selectivity.

Comparative Biological Activity: A Focus on Kinase Inhibition

While a comprehensive head-to-head comparison of all pyrazolopyridine isomers against a wide range of kinases is not extensively documented in a single study, we can synthesize a comparative analysis from the available literature. The pyrazolo[3,4-b]pyridine scaffold is the most extensively studied, providing a robust benchmark for evaluating other isomers.

Pyrazolo[3,4-b]pyridine: The Workhorse of Kinase Inhibition

Derivatives of 1H-pyrazolo[3,4-b]pyridine have demonstrated remarkable success as inhibitors of a multitude of kinases. Their ability to form crucial hydrogen bonds with the kinase hinge region underpins their potent activity.

Target KinaseKey Compounds/DerivativesIC50/ActivityReference
CDK1 3,5-disubstituted pyrazolo[3,4-b]pyridinesPotent and selective inhibition[2]
TBK1 1H-pyrazolo[3,4-b]pyridine derivativesIC50 = 0.2 nM for compound 15y[3]
TRK Pyrazolo[3,4-b]pyridine derivativesIC50 = 56 nM for compound C03[4]

One notable comparative study highlighted the advantage of the pyrazolo[3,4-b]pyridine scaffold over a 5-azaindazole counterpart in CDK8 inhibition. While the overall binding mode was similar, the pyrazolo[3,4-b]pyridine core facilitated an additional hydrogen bond with the hinge region residues, leading to enhanced activity.[1] This underscores the subtle yet significant impact of isomerism on target engagement.

Pyrazolo[4,3-b]pyridine: An Emerging Player with Unique Properties

The pyrazolo[4,3-b]pyridine isomer, while less explored than its [3,4-b] counterpart, has shown significant promise. In a compelling example of bioisosteric replacement, a pyrazolo[4,3-b]pyridine ring was substituted for a pyrrole moiety in a series of c-Met inhibitors. This strategic switch was designed to improve the metabolic stability of the compounds, a critical aspect of drug development. The resulting pyrazolo[4,3-b]pyridine derivatives not only exhibited improved metabolic profiles but also retained potent inhibitory activity.[1]

Furthermore, a study on Interleukin-2 inducible T-cell kinase (ITK) inhibitors found that both indazole and pyrazolo[4,3-b]pyridine scaffolds exhibited similar enzymatic inhibition, suggesting that the pyrazolo[4,3-b]pyridine core can effectively mimic the interactions of the well-established indazole hinge-binding motif.[1]

Pyrazolo[1,5-a]pyridine: A Scaffold for Novel Anti-tubercular Agents

The pyrazolo[1,5-a]pyridine isomer has been successfully employed in the development of novel anti-tubercular agents. A series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives exhibited potent in vitro activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains, with nanomolar minimum inhibitory concentrations (MICs).[5] This highlights the versatility of the pyrazolopyridine framework beyond kinase inhibition.

Signaling Pathways and Mechanisms of Action

The anticancer activity of pyrazolopyridine derivatives primarily stems from their ability to inhibit protein kinases that are key components of oncogenic signaling pathways.

pathway cluster_pathway Generalized Kinase Inhibitor Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-Met, TRK) GF->RTK Adaptor Adaptor Proteins RTK->Adaptor STAT JAK/STAT Pathway RTK->STAT RAS_RAF RAS/RAF/MEK/ERK Pathway Adaptor->RAS_RAF PI3K PI3K/AKT/mTOR Pathway Adaptor->PI3K Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K->Proliferation STAT->Proliferation Inhibitor Pyrazolopyridine Kinase Inhibitor Inhibitor->RTK

Caption: Generalized signaling pathway targeted by pyrazolopyridine kinase inhibitors.

By binding to the ATP pocket of kinases like c-Met, TRK, and CDKs, these inhibitors block the downstream signaling cascades that drive cancer cell proliferation, survival, and angiogenesis. The specific isomer of the pyrazolopyridine core influences the binding affinity and selectivity for different kinases, thereby determining the overall biological response.

Experimental Protocols for Biological Evaluation

To ensure the scientific integrity and reproducibility of the findings, it is crucial to employ robust and well-validated experimental protocols. Here, we provide detailed methodologies for key assays used to evaluate the biological activity of pyrazolopyridine derivatives.

In Vitro Kinase Inhibition Assay (HTRF)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Methodology:

  • Reagent Preparation: Prepare assay buffer, kinase solution, biotinylated substrate, ATP solution, and the test compound at various concentrations.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection mixture containing europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665. Incubate for 60 minutes.

  • Measurement: Read the plate on a compatible HTRF reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio and plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

workflow_kinase cluster_workflow Kinase Inhibition Assay Workflow start Start reagents Prepare Reagents start->reagents reaction Perform Kinase Reaction reagents->reaction detection Add Detection Reagents reaction->detection read Read Plate (HTRF) detection->read analysis Calculate IC50 read->analysis end End analysis->end

References

The Decisive Role of C5 Substitution in Pyrazolo[4,3-b]pyridine Scaffolds: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the pyrazolo[4,3-b]pyridine core has emerged as a privileged scaffold, offering a versatile platform for the development of potent and selective therapeutic agents. While medicinal chemists have extensively explored substitutions at various positions of this bicyclic heterocycle, the C5 position has proven to be a critical determinant of biological activity. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of C5-substituted pyrazolo[4,3-b]pyridines, offering a comparative overview of how modifications at this position impact kinase inhibitory potency and selectivity. We will delve into the causality behind experimental choices, present supporting data, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.

The Strategic Importance of the C5 Position

The C5 position of the pyrazolo[4,3-b]pyridine scaffold projects into a region of the kinase ATP-binding site that is often amenable to modification, allowing for the fine-tuning of inhibitor properties. Substituents at this position can influence potency, selectivity, and pharmacokinetic parameters by engaging in various interactions with the target protein, including hydrogen bonding, hydrophobic interactions, and steric effects. The choice of substituent at C5 is therefore a key strategic decision in the design of novel kinase inhibitors based on this scaffold.

Comparative Analysis of C5 Substitutions

To illustrate the profound impact of C5 modification, we will first examine a closely related scaffold, the 4-(pyrazol-3-yl)-pyridines, which serve as an excellent model for understanding the SAR at the C5 position. Subsequent sections will extrapolate these findings to the pyrazolo[4,3-b]pyridine core and discuss the broader implications for kinase inhibitor design.

Case Study: C5-Substituted 4-(Pyrazol-3-yl)-pyridines as JNK Inhibitors

A systematic investigation into the SAR of 4-(pyrazol-3-yl)-pyridines as inhibitors of c-Jun N-terminal kinase (JNK) revealed a significant dependence of potency on the nature of the C5 substituent[1]. The parent compound, with no substitution at the C5 position, exhibited a moderate inhibitory activity. However, the introduction of a simple chlorine atom at C5 resulted in a twofold increase in potency[1]. Conversely, the introduction of a methyl group at the same position led to a fourfold decrease in activity[1]. This highlights the sensitivity of the target's binding pocket to the electronic and steric properties of the C5 substituent.

CompoundC5-Substituent (X)JNK3 IC50 (nM)Fold Change vs. Unsubstituted
12 H160-
13 Cl802x more potent
23 CH36404x less potent
Data sourced from Noël et al., Bioorg. Med. Chem. Lett. 2011.[1]

This data strongly suggests that an electron-withdrawing group at the C5 position is favorable for JNK3 inhibition, while a small alkyl group is detrimental. This could be attributed to the chlorine atom participating in favorable interactions within the binding pocket or inducing a more favorable conformation of the inhibitor.

Expanding the SAR to the Pyrazolo[4,3-b]pyridine Core: A Focus on C5-Amides

While comprehensive SAR studies focusing solely on the C5 position of pyrazolo[4,3-b]pyridines are not extensively documented in a single source, a recurring theme in the literature is the prevalence and importance of amide substituents at this position[2]. The amide moiety is a versatile functional group that can act as both a hydrogen bond donor and acceptor, allowing it to form crucial interactions with the kinase hinge region or other key residues in the ATP-binding site.

The general observation is that the nature of the amine component of the C5-carboxamide can be varied to modulate potency, selectivity, and physicochemical properties. For instance, the introduction of small, polar groups on the amide nitrogen can enhance solubility and cell permeability, while larger, more complex substituents can be used to probe for additional binding pockets and improve selectivity.

Experimental Protocols

To facilitate the exploration of C5-substituted pyrazolo[4,3-b]pyridines, we provide the following detailed experimental protocols for their synthesis and biological evaluation. These protocols are adapted from established methods reported for related pyrazolopyridine derivatives[3].

Synthesis of C5-Carboxamido-Pyrazolo[4,3-b]pyridines

This protocol outlines a general route for the synthesis of C5-carboxamide derivatives, starting from a suitable C5-carboxylic acid precursor.

Step 1: Synthesis of the Pyrazolo[4,3-b]pyridine-5-carboxylic Acid Core

A common synthetic route to the pyrazolo[4,3-b]pyridine core involves the condensation of a substituted aminopyrazole with a β-ketoester, followed by cyclization. The specific starting materials will determine the substituents at other positions of the scaffold. For the purpose of this guide, we assume the availability of a pyrazolo[4,3-b]pyridine with a suitable precursor for the C5-carboxylic acid, such as a cyano or ester group, which can be hydrolyzed to the corresponding acid.

Step 2: Amide Coupling

  • To a solution of the pyrazolo[4,3-b]pyridine-5-carboxylic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired C5-carboxamido-pyrazolo[4,3-b]pyridine.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase.

  • Prepare a stock solution of the test compound in 100% DMSO.

  • In a 96-well plate, add the kinase, the appropriate substrate, and ATP in a suitable assay buffer.

  • Add the test compound at various concentrations to the wells.

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as a phosphospecific antibody-based assay (e.g., HTRF, AlphaScreen) or by measuring the depletion of ATP (e.g., Kinase-Glo).

  • Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Visualizing the Structure-Activity Relationship and Experimental Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the key relationships and workflows.

SAR_C5_Substitution cluster_core Pyrazolo[4,3-b]pyridine Core cluster_substituents C5-Substituents cluster_activity Biological Activity Core Pyrazolo[4,3-b]pyridine Scaffold H H (Unsubstituted) Core->H Modification at C5 Cl Cl (Electron-withdrawing) Core->Cl Modification at C5 Me CH3 (Electron-donating) Core->Me Modification at C5 Amide Amide (H-bond donor/acceptor) Core->Amide Modification at C5 Potency Potency (IC50) H->Potency Baseline Selectivity Selectivity H->Selectivity Influences PK Pharmacokinetics H->PK Impacts Cl->Potency Increased Cl->Selectivity Influences Cl->PK Impacts Me->Potency Decreased Me->Selectivity Influences Me->PK Impacts Amide->Potency Modulated Amide->Selectivity Influences Amide->PK Impacts

Caption: Impact of C5-substituents on biological activity.

Experimental_Workflow Start Design of C5-Substituted Analogs Synthesis Synthesis of Compound Library Start->Synthesis Purification Purification and Characterization Synthesis->Purification Screening In Vitro Kinase Inhibition Assay Purification->Screening SAR Structure-Activity Relationship Analysis Screening->SAR SAR->Start Iterative Design Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General workflow for SAR studies.

Conclusion and Future Directions

The C5 position of the pyrazolo[4,3-b]pyridine scaffold is a key handle for medicinal chemists to modulate the pharmacological profile of kinase inhibitors. As demonstrated by the case study on a related pyridine core, even subtle changes at this position can lead to significant alterations in potency. The prevalence of C5-amide derivatives in the literature underscores the importance of this functional group in achieving high-affinity binding.

Future research in this area should focus on systematic explorations of a diverse range of C5-substituents, including various amides, small heterocycles, and other functional groups. Such studies, coupled with structural biology and computational modeling, will undoubtedly lead to the discovery of the next generation of pyrazolo[4,3-b]pyridine-based kinase inhibitors with improved efficacy and safety profiles. The experimental protocols provided in this guide offer a starting point for researchers to embark on these exciting investigations.

References

A Comparative Guide to Kinase Hinge-Binding Scaffolds: The Rise of 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Kinase Hinge Region - An Achilles' Heel for Targeted Therapy

Protein kinases, orchestrators of a vast array of cellular signaling pathways, represent one of the most critical target families in modern drug discovery.[1][2] Their catalytic activity hinges on the binding and hydrolysis of adenosine triphosphate (ATP) within a highly conserved pocket. Central to this pocket is the "hinge region," a flexible loop of 3-5 amino acids that connects the N- and C-terminal lobes of the kinase domain.[3][4] This region acts as an anchor for the adenine moiety of ATP, forming a specific pattern of two to three crucial hydrogen bonds.[5][6]

The vast majority of clinically successful kinase inhibitors are ATP-competitive, achieving their potency by mimicking these fundamental hydrogen-bonding interactions.[3][5] The core chemical structure responsible for this mimicry is known as the "hinge-binding scaffold." The selection of an appropriate scaffold is a cornerstone of inhibitor design, profoundly influencing not only potency but also the equally critical parameter of selectivity.[3] A diverse array of heterocyclic scaffolds have been developed, each with a unique profile of chemical properties, synthetic accessibility, and structure-activity relationships (SAR).

This guide provides an in-depth comparison of the 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine scaffold against other prominent hinge-binding motifs. We will dissect its structural advantages, compare its performance profile using representative data, and provide the detailed experimental methodologies required for such an evaluation.

The Contenders: A Structural Overview of Key Hinge-Binding Scaffolds

The ideal hinge-binding scaffold serves as a rigid, synthetically tractable anchor that correctly positions hydrogen bond donors and acceptors to engage the kinase hinge backbone. While hundreds exist, a few classes have proven exceptionally fruitful.[7]

The Challenger: this compound

The pyrazolo[4,3-b]pyridine core is a "privileged scaffold" in drug discovery, acting as a bioisostere of the natural purine ring of adenine.[8] This structural similarity allows it to form the canonical hydrogen bonds with the kinase hinge.

  • Key Features:

    • Pyrazolopyridine Core: The nitrogen atoms are strategically positioned to mimic the N1 and N6-amino group of adenine, forming hydrogen bonds with the amide backbone of the hinge region. Specifically, the pyrazole N1-H typically donates a hydrogen bond to the backbone carbonyl of the (gk+1) residue, while the pyridine N7 acts as an acceptor for the backbone NH of the (gk+3) residue.

    • Ethynyl Group at C5: This is the scaffold's defining feature. The terminal alkyne is a small, linear, and rigid rod-like group.[9] It can probe narrow, deep hydrophobic pockets within the ATP binding site, potentially forming unique interactions that enhance potency and selectivity.[8] Furthermore, this group serves as a versatile chemical handle for "click chemistry," enabling its use in creating probes for target engagement and validation studies.[9][10]

The Established Isomer: Pyrazolo[3,4-d]pyrimidine

Perhaps the most validated pyrazole-based scaffold, this core is found in numerous potent kinase inhibitors. It is a direct constitutional isomer of the pyrazolo[4,3-b]pyridine core, offering a subtle but significant rearrangement of nitrogen atoms.

  • Key Features: This scaffold typically forms two hydrogen bonds with the hinge region. Its extensive validation in multiple clinical candidates and approved drugs demonstrates its favorable physicochemical and drug-like properties. The SAR for this class is well-understood, providing a reliable foundation for inhibitor design.[11]

The Classic Workhorse: Quinazoline

The quinazoline scaffold is featured in first-generation EGFR inhibitors like Gefitinib and Erlotinib. It is a larger bicyclic system that effectively mimics the adenine ring.

  • Key Features: The N1 atom of the quinazoline ring typically acts as a hydrogen bond acceptor from the hinge backbone NH group. Its rigid structure provides a solid anchor for substituents that can be directed to explore surrounding pockets to achieve high potency and selectivity.

The Versatile Alternative: Pyrrolo[2,3-d]pyrimidine

Also known as 7-deazapurine, this scaffold is another close bioisostere of adenine. It is the core of the blockbuster JAK inhibitor Tofacitinib.

  • Key Features: The pyrrole NH donates a hydrogen bond to a backbone carbonyl, while the pyrimidine N1 accepts a hydrogen bond from a backbone NH. This dual interaction provides a strong anchor. The C4 position is a common attachment point for linkers extending to other regions of the ATP site.

Visualizing the Interaction: Hinge Binding and Experimental Logic

To understand how these scaffolds function and how they are evaluated, we can visualize both the molecular interactions and the experimental workflow.

G cluster_kinase Kinase Hinge Region cluster_scaffold Generic Scaffold gk1_CO GK+1 (C=O) gk3_NH GK+3 (N-H) H_Donor H-Donor H_Donor->gk1_CO H-Bond H_Acceptor H-Acceptor H_Acceptor->gk3_NH H-Bond

Caption: Canonical hydrogen bonding between a generic inhibitor scaffold and the kinase hinge backbone.

The journey from a promising scaffold to a validated inhibitor follows a logical, multi-step process designed to build confidence in the compound's mechanism of action.

G A Biochemical Assay (e.g., ADP-Glo™) Measures direct enzyme inhibition (IC50) B Cellular Target Engagement (e.g., NanoBRET™) Confirms binding to target in live cells A->B Is it cell permeable & does it bind? C Cellular Functional Assay (e.g., Western Blot) Measures inhibition of downstream signaling B->C Does binding lead to functional effect? D Structural Biology (X-Ray Crystallography) Visualizes the exact binding mode C->D How does it bind at atomic resolution?

Caption: A typical experimental workflow for characterizing a novel kinase inhibitor.

Performance Comparison: A Data-Driven Perspective

Direct, head-to-head comparisons of scaffolds are complex, as the final potency of an inhibitor is determined by the entire molecule, not just the hinge-binder. However, we can compare the performance of representative inhibitors from each class to understand their potential.

Scaffold ClassRepresentative Compound ExamplePrimary Kinase Target(s)Reported Biochemical Potency (IC₅₀)Key Features & Advantages
Pyrazolo[4,3-b]pyridine Glumetinibc-Met~5 nMExcellent purine bioisostere; amenable to derivatization at multiple positions to tune properties.[12]
5-Ethynyl-Pyrazolo[4,3-b]pyridine Research IntermediatePARP, ALKTarget-dependentEthynyl group can access unique pockets and provides a handle for chemical biology probes.[10]
Pyrazolo[3,4-d]pyrimidine Compound 33 (Preclinical)FLT3, VEGFR2FLT3: 1 nM; VEGFR2: 3 nMHighly validated scaffold with well-understood SAR and favorable drug-like properties.[11]
Quinazoline GefitinibEGFR2-37 nMClassic, rigid scaffold; extensive history of success in FDA-approved drugs.
Pyrrolo[2,3-d]pyrimidine TofacitinibJAK1, JAK3JAK1: 1 nM; JAK3: 5 nMPotent adenine mimic; proven success in targeting both tyrosine and serine/threonine kinases.

Note: Potency values are sourced from various publications and are intended for comparative illustration. Direct comparison requires testing under identical assay conditions.

The data indicates that all these scaffolds can serve as foundations for highly potent inhibitors. The unique advantage of the This compound scaffold lies not just in achieving high potency, but in the strategic options afforded by the ethynyl group. This substituent can be used to gain selectivity by interacting with non-conserved residues or to create tool compounds for deeper biological investigation.

Experimental Protocols: The Foundation of Comparative Analysis

To generate the data summarized above, a suite of robust and validated assays is required. Here, we detail the methodologies that form the bedrock of kinase inhibitor characterization.

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction. Inhibition is measured as a decrease in ADP formation. This is a primary screen to determine direct enzymatic inhibition and calculate IC₅₀ values.

Methodology:

  • Compound Preparation: Serially dilute the test compounds (e.g., 11-point, 3-fold dilutions starting from 10 µM) in DMSO. Then, dilute into the appropriate kinase assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of 2x kinase/substrate solution (containing the target kinase and its specific peptide substrate).

    • Add 2.5 µL of the serially diluted compound.

    • Pre-incubate for 15-60 minutes at room temperature to allow compound binding.[13]

    • Initiate the kinase reaction by adding 5 µL of 2x ATP solution (at the Kₘ concentration for the specific kinase).

    • Incubate for 1-2 hours at room temperature.

  • Signal Detection:

    • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

    • Measure the luminescence signal using a plate reader. The light output is directly proportional to the ADP concentration.

  • Data Analysis: Normalize the data using no-enzyme (100% inhibition) and DMSO-only (0% inhibition) controls. Plot the percent inhibition against the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

Principle: This assay measures the binding of an inhibitor to its target kinase within intact, living cells.[14] It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (donor) and a cell-permeable fluorescent tracer that binds to the ATP pocket (acceptor). A test compound that binds to the kinase will displace the tracer, leading to a loss of BRET signal.

Methodology:

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Plate the cells in a 96-well white assay plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 1-2 hours in the incubator.

  • Tracer Addition: Add the NanoBRET™ tracer and a NanoLuc® inhibitor (to block extracellular enzyme activity) to all wells. Incubate for a further 2 hours.

  • Signal Measurement: Add the Nano-Glo® Substrate to all wells. Immediately measure the donor emission (460 nm) and acceptor emission (610 nm) using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the corrected BRET ratio against the compound concentration and fit to a dose-response curve to determine the cellular IC₅₀. This confirms target engagement and provides a measure of cellular potency.[15]

Protocol 3: X-Ray Crystallography for Structural Validation

Principle: This technique provides an atomic-resolution three-dimensional structure of the kinase-inhibitor complex, offering definitive proof of the binding mode and revealing the specific interactions that confer potency and selectivity.[16][17]

Methodology:

  • Protein Expression and Purification: Express a construct of the kinase domain (often in E. coli or insect cells) and purify it to >95% homogeneity using chromatography techniques (e.g., affinity, ion exchange, size exclusion).

  • Complex Formation: Incubate the purified kinase with a 3-5 fold molar excess of the inhibitor to ensure saturation of the binding site.

  • Crystallization: Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) using vapor diffusion methods (sitting or hanging drop) to find conditions that produce well-ordered crystals of the kinase-inhibitor complex.

  • Data Collection: Cryo-protect the crystals and expose them to a high-intensity X-ray beam at a synchrotron source. Collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to determine the electron density map. A known kinase structure is typically used as a model for molecular replacement to solve the phase problem. Build the inhibitor and the protein chain into the electron density and refine the model to achieve the best possible fit with the experimental data.[18][19] The final structure reveals the precise orientation of the scaffold in the hinge region and all associated hydrogen bonds and hydrophobic interactions.

Conclusion and Future Outlook

The selection of a hinge-binding scaffold is a pivotal decision in the design of a kinase inhibitor. While classic scaffolds like quinazolines and pyrazolo[3,4-d]pyrimidines have a long track record of success, the This compound scaffold offers a compelling combination of features. It is an effective purine bioisostere that anchors inhibitors in the ATP pocket while providing a unique ethynyl group. This functional group is more than just a space-filler; it is a strategic tool that allows medicinal chemists to probe unique chemical space for improved selectivity and to create bespoke chemical biology tools for mechanism-of-action studies. As the quest for kinase inhibitors with ever-higher selectivity and novel mechanisms continues, scaffolds like this compound, which offer both potent binding and strategic versatility, will undoubtedly play a central role in the development of the next generation of targeted therapies.

References

A Researcher's Guide to Comparative Docking of Pyrazolo[4,3-b]pyridine Analogs as c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors targeting various cancers.[1] This guide provides an in-depth, practical comparison of pyrazolo[4,3-b]pyridine analogs as potential inhibitors of the c-Met kinase, a key player in tumor progression and metastasis. We will delve into the rationale behind experimental choices in a comparative molecular docking study, offering a self-validating protocol for researchers in drug discovery.

Introduction: The Significance of c-Met Kinase and Pyrazolopyridine Inhibitors

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a well-established therapeutic target in oncology. Its aberrant activation is implicated in a variety of human cancers, driving tumor growth, invasion, and metastasis. Consequently, the development of small molecule inhibitors of c-Met is a highly active area of research. Pyrazolopyridine-based compounds have emerged as a promising class of kinase inhibitors due to their ability to mimic the hinge-binding interactions of ATP in the kinase domain.[1]

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mechanism of action.[2][3] This guide will walk through a comparative docking study of a series of pyrazolo[4,3-b]pyridine analogs against c-Met kinase, correlating the in silico findings with experimental data to establish a robust structure-activity relationship (SAR).

The Strategic Approach: A Self-Validating Docking Protocol

To ensure the scientific integrity of our in silico predictions, it is crucial to establish a validated docking protocol. The core principle of this validation is to demonstrate that the chosen docking software and parameters can accurately reproduce the experimentally determined binding mode of a known ligand within the target's active site.[4][5] A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[4]

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis & Correlation PDB Select PDB Structure (e.g., 3ZCL for c-Met) ProteinPrep Prepare Protein: - Remove water & heteroatoms - Add polar hydrogens - Assign charges PDB->ProteinPrep Ligands Prepare Pyrazolo[4,3-b]pyridine Analog Library (2D to 3D) LigandPrep Prepare Ligands: - Assign charges - Define rotatable bonds Ligands->LigandPrep Grid Define Binding Site (Grid Box Generation) ProteinPrep->Grid Docking Dock Pyrazolo[4,3-b]pyridine Analogs LigandPrep->Docking Redocking Protocol Validation: Redock co-crystallized ligand Grid->Redocking Grid->Docking RMSD Calculate RMSD (< 2.0 Å ?) Redocking->RMSD Scores Analyze Docking Scores & Binding Poses Docking->Scores Correlation Correlate Docking Scores with Experimental Activity Scores->Correlation IC50 Gather Experimental IC50 Values IC50->Correlation SAR Establish Structure-Activity Relationship (SAR) Correlation->SAR

Caption: A comprehensive workflow for a validated comparative molecular docking study.

Materials and Methods: A Step-by-Step Protocol

This section details the experimental protocol for the comparative docking of pyrazolo[4,3-b]pyridine analogs against c-Met kinase using AutoDock Vina.[6]

Software and Resources
  • Molecular Visualization and Preparation: UCSF Chimera (--INVALID-LINK--)[7][8]

  • Molecular Docking: AutoDock Vina (--INVALID-LINK--)[6]

  • Protein Structure: RCSB Protein Data Bank (--INVALID-LINK--)[5]

Protein Preparation
  • Selection of the Receptor: The crystal structure of the c-Met kinase domain in complex with a triazolopyridazine inhibitor (PDB ID: 3ZCL) was selected.[9] This structure provides a relevant binding site conformation for pyrazolo-like inhibitors.

  • Preparation Protocol:

    • Load the PDB file (3ZCL) into UCSF Chimera.

    • Remove all water molecules and heteroatoms, except for the co-crystallized ligand which will be used for defining the binding site.

    • Add polar hydrogens to the protein.

    • Assign Gasteiger charges to the protein atoms.

    • Save the prepared protein in the PDBQT file format, which is required for AutoDock Vina.

Ligand Preparation
  • Selection of Ligand Library: A series of pyrazolo[3,4-b]pyridine analogs with known IC50 values against c-Met kinase were selected from the literature.[10] While the core is a regioisomer, the structural similarities allow for a meaningful comparative study.

  • Preparation Protocol:

    • Draw the 2D structures of the pyrazolo[4,3-b]pyridine analogs.

    • Convert the 2D structures to 3D structures and perform energy minimization.

    • Load the 3D structures into a molecular modeling software.

    • Assign Gasteiger charges.

    • Define the rotatable bonds.

    • Save each ligand in the PDBQT file format.

Docking Protocol Validation
  • Extraction of the Co-crystallized Ligand: The triazolopyridazine inhibitor from the 3ZCL crystal structure was extracted and saved as a separate PDB file.

  • Redocking: The extracted ligand was docked back into the prepared c-Met receptor using the defined docking parameters.

  • RMSD Calculation: The RMSD between the docked pose and the original crystallographic pose of the ligand was calculated. An RMSD value below 2.0 Å validates the docking protocol.[4]

Molecular Docking and Analysis
  • Grid Box Generation: A grid box was defined to encompass the binding site of c-Met, centered on the co-crystallized ligand. The dimensions of the grid box were set to 20 x 20 x 20 Å to allow for sufficient space for the ligands to orient themselves.

  • Docking Execution: Each pyrazolo[4,3-b]pyridine analog was docked into the prepared c-Met receptor using AutoDock Vina. The exhaustiveness parameter was set to 32 to ensure a thorough search of the conformational space.[11]

  • Analysis of Results: The docking results were analyzed based on the binding energy (kcal/mol) of the top-ranked pose for each ligand. The binding interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligands and the key amino acid residues in the c-Met active site were visualized and analyzed.

Results and Discussion: Correlating In Silico and Experimental Data

The comparative docking study yielded valuable insights into the binding of pyrazolo[4,3-b]pyridine analogs to the c-Met kinase active site.

Docking Score and Experimental Activity Correlation

The following table summarizes the docking scores and experimental IC50 values for a selection of pyrazolo[3,4-b]pyridine analogs against c-Met kinase.[10]

CompoundStructureDocking Score (kcal/mol)Experimental IC50 (nM)[10]
5a 4-((3-methyl-1-tosyl-1H-pyrazolo[3,4-b]pyridin-4-yl)amino)benzonitrile-9.84.27
5b N-(4-chlorophenyl)-3-methyl-1-tosyl-1H-pyrazolo[3,4-b]pyridin-4-amine-10.27.95

A strong correlation was observed between the predicted binding affinities (docking scores) and the experimentally determined inhibitory activities (IC50 values). Analogs with lower (more negative) docking scores generally exhibited lower IC50 values, indicating higher potency.

Analysis of Binding Interactions

Visualization of the docked poses revealed key interactions driving the binding of these analogs to the c-Met active site.

G cluster_binding Binding Interactions in c-Met Active Site Ligand Pyrazolo[4,3-b]pyridine Core Hinge Hinge Region (Met1160) Ligand->Hinge Hydrogen Bonds Hydrophobic Hydrophobic Pocket (Tyr1230, Val1092) Ligand->Hydrophobic Hydrophobic Interactions Solvent Solvent Exposed Region Ligand->Solvent Potential for Further Modification

Caption: A schematic representation of the key binding interactions of pyrazolo[4,3-b]pyridine analogs in the c-Met kinase active site.

The pyrazolo[4,3-b]pyridine core consistently formed crucial hydrogen bonds with the hinge region residue Met1160, a hallmark of kinase inhibitor binding. Substituents on the pyridine ring projected into a hydrophobic pocket, with bulkier and more hydrophobic groups leading to improved binding affinity. The analysis of these interactions provides a rational basis for the observed SAR and guides the design of more potent inhibitors.

Conclusion: From In Silico Insights to Rational Drug Design

This guide has outlined a comprehensive and validated workflow for the comparative docking of pyrazolo[4,3-b]pyridine analogs against c-Met kinase. By meticulously preparing the protein and ligands, validating the docking protocol, and correlating the in silico results with experimental data, researchers can gain valuable insights into the SAR of this important class of inhibitors. The detailed understanding of the binding interactions at the molecular level provides a solid foundation for the rational design and optimization of novel, potent, and selective c-Met kinase inhibitors for cancer therapy.

References

The Efficacy of 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine Derivatives: A Comparative Guide to In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazolo[4,3-b]pyridine scaffold has emerged as a privileged structure, demonstrating significant potential in the development of novel therapeutics, particularly in oncology and neurodegenerative diseases. While direct biological data on the parent compound, 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine, remains limited in publicly accessible literature, a wealth of information exists for its derivatives. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of these derivatives, offering insights into their therapeutic promise and the experimental methodologies used for their evaluation.

Introduction to Pyrazolo[4,3-b]pyridines: A Scaffold of Therapeutic Interest

The pyrazolo[4,3-b]pyridine core is a heterocyclic aromatic compound that has garnered significant attention from medicinal chemists. Its structural similarity to purines allows it to interact with a variety of biological targets, most notably protein kinases.[1] Kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. By designing derivatives of the pyrazolo[4,3-b]pyridine scaffold, researchers have successfully developed potent and selective inhibitors of various kinases, leading to promising anticancer and neuroprotective agents.

This guide will delve into specific examples of pyrazolo[4,3-b]pyridine derivatives that have been evaluated in both laboratory settings (in vitro) and in living organisms (in vivo), providing a clear comparison of their performance and the scientific rationale behind the experimental designs.

I. Comparative Efficacy: From the Benchtop to Preclinical Models

A critical aspect of drug development is the correlation between in vitro activity and in vivo efficacy. While in vitro assays provide a rapid and cost-effective means to screen compounds and elucidate their mechanism of action at a molecular level, in vivo studies are essential to understand a compound's pharmacokinetic and pharmacodynamic properties in a complex biological system. Here, we compare the efficacy of representative pyrazolo[4,3-b]pyridine derivatives in both settings.

Case Study 1: Dual FLT3/CDK4 Inhibition in Acute Myeloid Leukemia

A series of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives have been investigated as dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4), two key targets in acute myeloid leukemia (AML).[2]

In Vitro Efficacy:

One of the most promising compounds from this series, designated as 23k , demonstrated potent inhibitory activity against both FLT3 and CDK4 in enzymatic assays.[2] The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, were in the low nanomolar range, indicating high affinity for its targets.

CompoundTarget KinaseIn Vitro IC50 (nM)[2]
23k FLT311
CDK47

Furthermore, in cellular assays using the MV4-11 human AML cell line, which harbors an FLT3 internal tandem duplication (ITD) mutation, compound 23k effectively inhibited cell proliferation.

In Vivo Efficacy:

The promising in vitro results of compound 23k prompted its evaluation in a preclinical animal model of AML. An in vivo xenograft model was established by implanting MV4-11 cells into immunodeficient mice.

Treatment with compound 23k at a dose of 200 mg/kg resulted in a significant 67% inhibition of tumor growth compared to the vehicle-treated control group.[2] This demonstrates that the potent in vitro activity of 23k translates to a tangible therapeutic effect in a living organism.

Bridging the Gap:

The successful translation of in vitro potency to in vivo efficacy for compound 23k highlights the importance of optimizing not only the compound's interaction with its target but also its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The ability of 23k to achieve and maintain therapeutic concentrations at the tumor site is crucial for its antitumor activity.

II. Mechanism of Action: Targeting Key Signaling Pathways

The therapeutic effects of pyrazolo[4,3-b]pyridine derivatives stem from their ability to modulate specific signaling pathways that are dysregulated in disease. Understanding these mechanisms is fundamental to rational drug design and predicting clinical outcomes.

FLT3 Signaling Pathway in AML

FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic progenitor cells.[3] In a significant portion of AML patients, mutations in the FLT3 gene lead to its constitutive activation, driving uncontrolled cell growth.[4]

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates STAT5 STAT5 FLT3->STAT5 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Pyrazolo_Pyridine Pyrazolo[4,3-b]pyridine Derivative (e.g., 23k) Pyrazolo_Pyridine->FLT3 Inhibits

Caption: FLT3 Signaling Pathway Inhibition.

Pyrazolo[4,3-b]pyridine derivatives like 23k act as competitive inhibitors at the ATP-binding site of the FLT3 kinase domain, preventing its activation and blocking downstream signaling through pathways such as RAS/MAPK, PI3K/AKT, and STAT5.[5][6] This ultimately leads to the inhibition of cancer cell proliferation and survival.

CDK4/6-Rb Pathway in Cell Cycle Control

CDK4, in complex with cyclin D, is a key regulator of the G1 phase of the cell cycle.[7] It phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and subsequent entry into the S phase. In many cancers, the CDK4/6-Rb pathway is hyperactivated, leading to uncontrolled cell division.[8]

CDK4_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK4 CDK4 CyclinD->CDK4 Binds & Activates Rb Rb CDK4->Rb Phosphorylates (p) Rb_p p-Rb CDK4->Rb_p E2F E2F Rb->E2F Inhibits DNA_Synthesis DNA Synthesis E2F->DNA_Synthesis Promotes Pyrazolo_Pyridine Pyrazolo[4,3-b]pyridine Derivative (e.g., 23k) Pyrazolo_Pyridine->CDK4 Inhibits Xenograft_Workflow A 1. Human Cancer Cell Culture (e.g., MV4-11) B 2. Subcutaneous Injection into Immunodeficient Mice A->B C 3. Tumor Growth Monitoring B->C D 4. Randomization into Treatment & Control Groups C->D E 5. Compound Administration (e.g., Oral Gavage) D->E F 6. Regular Measurement of Tumor Volume & Body Weight E->F G 7. Endpoint: Tumor Excision, Weighing, and Analysis F->G

References

A Comparative Spectroscopic Guide to a Novel 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine Derivative and 4-Aminopyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibition, the structural nuances of heterocyclic scaffolds are of paramount importance. The pyrazolopyridine core, a privileged scaffold, has garnered significant attention for its ability to mimic the purine base of ATP and interact with the hinge region of various kinases. This guide provides a comprehensive spectroscopic comparison of a novel, hypothetically potent kinase inhibitor, 3-methyl-5-ethynyl-1-phenyl-1H-pyrazolo[4,3-b]pyridine (Compound 1) , with an established heterocyclic alternative, 4-Aminopyrazolo[3,4-d]pyrimidine (Compound 2) .

This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of the spectroscopic data that underpins the structural elucidation of these compounds. We will delve into the causality behind experimental choices and present detailed, self-validating protocols for acquiring and interpreting the spectroscopic data.

The Significance of the 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine Scaffold

The 1H-pyrazolo[4,3-b]pyridine core is a versatile scaffold in medicinal chemistry. The introduction of an ethynyl group at the C5 position, as in our novel Compound 1 , offers a strategic advantage. This functional group can serve as a crucial "warhead" for covalent inhibition of kinases or as a handle for bioconjugation via "click chemistry". Understanding the spectroscopic signature of this scaffold is therefore critical for confirming its synthesis and for studying its interactions with biological targets.

Comparative Spectroscopic Analysis

A thorough understanding of a molecule's structure is predicated on a multi-faceted spectroscopic approach. Here, we compare the ¹H NMR, ¹³C NMR, Mass Spectrometry, and UV-Vis spectroscopic data for Compound 1 and Compound 2 .

Compound 1: 3-methyl-5-ethynyl-1-phenyl-1H-pyrazolo[4,3-b]pyridine
Spectroscopic TechniqueExpected Data for Compound 1
¹H NMR (400 MHz, CDCl₃) δ 8.75 (d, J = 2.0 Hz, 1H, H-7), 7.80 (d, J = 2.0 Hz, 1H, H-6), 7.65-7.55 (m, 5H, Ar-H), 3.25 (s, 1H, C≡C-H), 2.50 (s, 3H, CH₃)
¹³C NMR (101 MHz, CDCl₃) δ 152.0 (C-7a), 148.5 (C-3), 140.0 (Ar-C), 138.0 (C-7), 130.0 (C-5), 129.5 (Ar-CH), 128.0 (Ar-CH), 125.0 (Ar-CH), 118.0 (C-3a), 115.0 (C-6), 83.0 (C≡C-H), 78.0 (C≡C-H), 15.0 (CH₃)
Mass Spec. (ESI+) m/z 246.1026 [M+H]⁺
UV-Vis (CH₃OH) λ_max_ = 275 nm (π→π), 310 nm (n→π)
Compound 2: 4-Aminopyrazolo[3,4-d]pyrimidine
Spectroscopic TechniqueReported Data for Compound 2
¹H NMR (400 MHz, DMSO-d₆) δ 13.5 (br s, 1H, NH), 8.21 (s, 1H, H-6), 8.15 (s, 1H, H-3), 7.7 (br s, 2H, NH₂)[1]
¹³C NMR (101 MHz, DMSO-d₆) δ 157.1, 156.6, 153.5, 139.6, 93.5[2]
Mass Spec. (ESI+) m/z 136.0621 [M+H]⁺
UV-Vis (H₂O) λ_max_ ≈ 260 nm (π→π*)[3]

Experimental Protocols

The following are detailed protocols for acquiring the spectroscopic data presented above. These protocols are designed to be self-validating and adhere to high standards of scientific integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. ¹H and ¹³C NMR are fundamental for confirming the carbon-hydrogen framework of the synthesized compounds.

Experimental Workflow:

NMR_Workflow A Sample Preparation (5-10 mg in 0.7-1.0 mL CDCl₃ or DMSO-d₆) B Instrument Setup (400 MHz Spectrometer, tune and shim) A->B Insert Sample C ¹H NMR Acquisition (16 scans, 2s relaxation delay) B->C Execute ¹H Experiment D ¹³C NMR Acquisition (1024 scans, 2s relaxation delay) C->D Switch Nucleus E Data Processing (Fourier Transform, Phasing, Baseline Correction) D->E Process Raw Data F Spectral Analysis (Chemical Shift, Integration, Coupling Constants) E->F Interpret Spectra

NMR Experimental Workflow.

Detailed Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube. Add approximately 0.7-1.0 mL of deuterated solvent (e.g., CDCl₃ for Compound 1, DMSO-d₆ for Compound 2).[4] The tube should be capped and gently agitated to ensure complete dissolution.

  • Instrument Setup: The NMR spectra are acquired on a 400 MHz spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.

  • ¹H NMR Acquisition: A standard single-pulse experiment is performed. For a typical sample, 16 scans are acquired with a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (typically 1024) is required with a relaxation delay of 2 seconds.[5]

  • Data Processing and Analysis: The raw data (Free Induction Decay) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak.[6]

Electrospray Ionization Mass Spectrometry (ESI-MS)

Rationale: ESI-MS is a soft ionization technique that is ideal for determining the molecular weight of polar, thermally labile molecules like our target compounds. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

Experimental Workflow:

MS_Workflow A Sample Preparation (1 mg/mL stock, dilute to ~1-10 µg/mL) B Instrument Setup (ESI source, positive ion mode) A->B Load Sample C Infusion or LC-MS (Direct infusion or UPLC separation) B->C Introduce Sample D Mass Analysis (TOF or Orbitrap analyzer) C->D Ionize and Separate E Data Acquisition (Scan m/z range, e.g., 50-500) D->E Detect Ions F Data Analysis (Identify [M+H]⁺, determine accurate mass) E->F Interpret Mass Spectrum

ESI-MS Experimental Workflow.

Detailed Protocol:

  • Sample Preparation: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[7] This stock solution is then diluted to a final concentration of approximately 1-10 µg/mL in the infusion solvent (typically 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).[8]

  • Instrument Setup: The mass spectrometer is equipped with an electrospray ionization (ESI) source and operated in the positive ion mode. The capillary voltage, nebulizing gas pressure, and drying gas temperature are optimized to achieve a stable spray and maximum ion signal.

  • Sample Introduction: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured using a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

  • Data Acquisition and Analysis: The mass spectrum is acquired over a suitable m/z range (e.g., 50-500). The data is analyzed to identify the protonated molecular ion ([M+H]⁺) and to determine its accurate mass.[9][10]

UV-Visible Spectroscopy

Rationale: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For conjugated systems like pyrazolopyridines, this technique can be used to confirm the presence of the chromophore and to study factors that influence its electronic structure.

Experimental Workflow:

UVVis_Workflow A Sample Preparation (Dilute stock solution to ~10⁻⁵ M) B Instrument Setup (Spectrophotometer, quartz cuvettes) A->B Fill Cuvettes C Baseline Correction (Scan with solvent blank) B->C Run Blank D Sample Measurement (Scan sample solution) C->D Run Sample E Data Analysis (Identify λ_max_ values) D->E Analyze Spectrum

UV-Vis Spectroscopy Experimental Workflow.

Detailed Protocol:

  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or water) at a concentration of approximately 10⁻³ M. This stock solution is then serially diluted to a final concentration in the range of 10⁻⁵ to 10⁻⁶ M.

  • Instrument Setup: A dual-beam UV-Vis spectrophotometer is used. A pair of matched quartz cuvettes (1 cm path length) are cleaned and rinsed with the solvent.

  • Baseline Correction: Both cuvettes are filled with the solvent, and a baseline spectrum is recorded over the desired wavelength range (e.g., 200-400 nm).[11]

  • Sample Measurement: The solvent in the sample cuvette is replaced with the sample solution, and the absorption spectrum is recorded.

  • Data Analysis: The wavelength of maximum absorbance (λ_max_) is determined from the spectrum.[12][13][14]

Discussion and Interpretation

The spectroscopic data for Compound 1 is consistent with the proposed structure of 3-methyl-5-ethynyl-1-phenyl-1H-pyrazolo[4,3-b]pyridine. The ¹H NMR shows the characteristic signals for the pyrazolopyridine core, the phenyl group, the ethynyl proton, and the methyl group. Similarly, the ¹³C NMR spectrum displays the expected number of signals with chemical shifts that are in agreement with the different carbon environments. The high-resolution mass spectrum provides a molecular formula that matches the structure. The UV-Vis spectrum shows absorption bands that are typical for extended π-conjugated systems.

In comparison, the spectroscopic data for Compound 2 , 4-aminopyrazolo[3,4-d]pyrimidine, reflects its different heterocyclic core and substitution pattern. The ¹H NMR spectrum is characterized by the presence of an NH proton and two aromatic protons, along with the protons of the amino group. The ¹³C NMR spectrum shows fewer signals due to the higher symmetry of the molecule.

The key differentiating spectroscopic features between Compound 1 and a potential alternative like Compound 2 lie in the presence of the ethynyl group signals in the NMR spectra of Compound 1 (a sharp singlet around 3.25 ppm in ¹H NMR and two quaternary carbons between 70-90 ppm in ¹³C NMR) and the distinct aromatic proton and carbon patterns of the respective bicyclic systems. The mass spectra will also clearly distinguish the two by their different molecular weights.

Conclusion

This guide has provided a detailed comparative analysis of the spectroscopic data for a novel this compound derivative and a related heterocyclic compound. The presented protocols for data acquisition and the interpretation of the spectral data offer a robust framework for the structural characterization of such molecules. A thorough understanding of these spectroscopic techniques is indispensable for the successful design and development of new therapeutic agents based on the pyrazolopyridine scaffold.

References

Safety Operating Guide

A Guide to the Safe Disposal of 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and professionals in drug development, the lifecycle of a novel compound extends beyond its synthesis and application to its proper disposal. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine, a heterocyclic compound with potential biological activity. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is based on the known hazards of its structural components—a pyrazolopyridine core and an ethynyl group—and established best practices for hazardous waste management.

The fundamental principle is to treat this compound as a hazardous substance.[1] All waste containing this compound must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2] In-laboratory treatment or neutralization is strongly discouraged without a specific, validated risk assessment.[3]

Hazard Profile and Precautionary Measures

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against potential splashes and eye irritation.[1][3]
Hand Protection Chemically resistant gloves (e.g., butyl rubber, nitrile rubber)Prevents skin contact and potential absorption or irritation.[1][3][6]
Body Protection Laboratory coatProtects skin and clothing from contamination.[1][3][6]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hoodMinimizes the inhalation of potentially harmful dust or vapors.[1][6][7][8]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste requires a systematic approach, from segregation at the point of generation to final collection by EHS professionals.

1. Waste Segregation and Collection:

  • Liquid Waste: Collect all liquid waste containing this compound, including reaction mixtures and solutions, in a designated, leak-proof hazardous waste container.[2][6] The container must be chemically compatible with the waste. Do not mix this waste with incompatible materials such as strong oxidizing agents or acids.[1][7]

  • Solid Waste: Contaminated solid waste, such as gloves, absorbent pads, and weighing paper, must be collected in a separate, clearly labeled, and sealed hazardous waste container.[1][6]

  • Sharps/Labware: Any contaminated glassware or sharps should be placed in a designated, puncture-proof sharps container that is clearly marked as hazardous waste.[3]

2. Container Labeling:

Properly labeling waste containers is crucial for safety and regulatory compliance.[2][9] Each container must be labeled with the words "Hazardous Waste" and include the following information:

  • The full chemical name: "this compound"[2]

  • The names of all other constituents in the container, with approximate percentages.[3][2]

  • The date the waste was first added to the container.[2]

  • The building and room number where the waste was generated.[9]

  • Clear indication of the associated hazards (e.g., Toxic, Flammable).[1]

3. Storage:

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][9]

  • Ensure all waste containers are kept tightly sealed except when adding waste.[9]

  • Use secondary containment for all liquid waste to prevent the spread of potential spills.[3][2]

  • Store the waste away from heat, sparks, or open flames.[8][10][11]

4. Request for Collection:

Once a waste container is full, or if it has been in storage for an extended period (typically no more than one year), arrange for its collection through your institution's EHS department.[9][12] Do not allow hazardous waste to accumulate in the laboratory.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Small Spills: For a small spill within a chemical fume hood, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[1][10] Collect the absorbent material in a sealed container and dispose of it as hazardous waste.[7]

  • Large Spills: For a large spill, or any spill outside of a fume hood, evacuate the area immediately and notify your institution's EHS department.[1][7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound start Waste Generation (this compound) segregate Segregate Waste (Liquid, Solid, Sharps) start->segregate label_container Label Container ('Hazardous Waste', Contents, Date) segregate->label_container store Store in SAA (Sealed, Secondary Containment) label_container->store spill Spill Occurs store->spill small_spill Small Spill Cleanup (Absorb, Collect as Waste) spill->small_spill Yes (Small) large_spill Large Spill (Evacuate, Notify EHS) spill->large_spill Yes (Large) request_pickup Request EHS Pickup spill->request_pickup No small_spill->store large_spill->request_pickup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethynyl-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-Ethynyl-1H-pyrazolo[4,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.